Dalvotoclax
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
2416927-21-2 |
|---|---|
分子式 |
C45H47ClF3N7O8S |
分子量 |
938.4 g/mol |
IUPAC 名称 |
4-[4-[[2-[2-chloro-4-(trifluoromethyl)phenyl]-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2S)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide |
InChI |
InChI=1S/C45H47ClF3N7O8S/c1-44(2)11-9-29(37(23-44)35-6-3-30(20-38(35)46)45(47,48)49)26-54-13-15-55(16-14-54)31-4-7-36(41(21-31)64-32-19-28-10-12-50-42(28)52-24-32)43(57)53-65(60,61)34-5-8-39(40(22-34)56(58)59)51-25-33-27-62-17-18-63-33/h3-8,10,12,19-22,24,33,51H,9,11,13-18,23,25-27H2,1-2H3,(H,50,52)(H,53,57)/t33-/m0/s1 |
InChI 键 |
XXVZJIPWVVBPIA-XIFFEERXSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of BCL-2 Inhibitors: A Focus on Venetoclax
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "Dalvotoclax" did not yield specific information. Therefore, this guide focuses on the well-characterized, potent, and selective BCL-2 inhibitor, Venetoclax (B612062) , as a representative compound of this therapeutic class. The principles and methodologies described herein are broadly applicable to the study of BH3 mimetics.
Executive Summary
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, a critical process for tissue homeostasis and elimination of damaged or malignant cells. In many hematological malignancies, overexpression of anti-apoptotic BCL-2 proteins is a key survival mechanism, allowing cancer cells to evade programmed cell death. Venetoclax is a first-in-class, orally bioavailable small molecule that functions as a BCL-2 homology 3 (BH3) mimetic. It selectively binds to the BH3-binding groove of the BCL-2 protein, thereby displacing pro-apoptotic proteins and initiating the apoptotic cascade. This guide provides a detailed overview of the molecular mechanism of action of venetoclax, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.
Core Mechanism of Action: Restoring Apoptotic Competence
Venetoclax's primary mechanism of action is the competitive inhibition of the interaction between the anti-apoptotic protein BCL-2 and pro-apoptotic BH3-only proteins.[1] In healthy cells, a delicate equilibrium exists between pro- and anti-apoptotic members of the BCL-2 family. In many cancer cells, this balance is shifted towards survival through the overexpression of BCL-2.
Venetoclax, by mimicking the BH3 domain of pro-apoptotic proteins, binds with high affinity to the hydrophobic groove of BCL-2.[1] This action liberates pro-apoptotic proteins, such as BIM, which are then free to activate the effector proteins BAX and BAK.[2] Activated BAX and BAK oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[2] This event is the "point of no return" in the intrinsic apoptotic pathway, resulting in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol. This, in turn, activates the caspase cascade, leading to the execution of apoptosis and programmed cell death.[2]
Signaling Pathway of Venetoclax-Induced Apoptosis
Caption: Venetoclax inhibits BCL-2, leading to apoptosis.
Quantitative Data
The efficacy of venetoclax is underpinned by its high binding affinity for BCL-2 and its potent cytotoxic activity in BCL-2-dependent cancer cells.
Table 1: Binding Affinity of Venetoclax to BCL-2 Family Proteins
| Protein | Binding Affinity (Ki) |
| BCL-2 | <0.01 nM |
| BCL-xL | 48 nM |
| BCL-w | 22 nM |
| MCL-1 | >4400 nM |
Data compiled from various preclinical studies. Ki values represent the inhibition constant, with lower values indicating higher affinity.
Table 2: In Vitro Cytotoxicity (IC50) of Venetoclax in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia | 8 |
| MOLM-13 | Acute Myeloid Leukemia | 200 |
| OCI-AML3 | Acute Myeloid Leukemia | 600 |
| HL-60 | Acute Promyelocytic Leukemia | 1600 |
| OCI-Ly1 | Diffuse Large B-cell Lymphoma | 60 |
| MINO | Mantle Cell Lymphoma | Varies (see source for details) |
| MAVER-1 | Mantle Cell Lymphoma | Varies (see source for details) |
IC50 values represent the concentration of venetoclax required to inhibit cell growth by 50% and can vary based on experimental conditions.[2][3]
Table 3: Clinical Efficacy of Venetoclax in Hematological Malignancies
| Clinical Trial (Identifier) | Patient Population | Treatment Regimen | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) |
| M13-982 (NCT01889186) | Relapsed/Refractory CLL with 17p deletion | Venetoclax monotherapy | 77% | 21% | 28.2 months |
| CLL14 (NCT02242942) | Previously untreated CLL with comorbidities | Venetoclax + Obinutuzumab | 85% | 46% | Not Reached (at 28 months) |
| VIALE-A (NCT02993523) | Newly diagnosed AML (ineligible for intensive chemo) | Venetoclax + Azacitidine | 66.4% | 36.7% | 14.7 months |
| Real-world study | Relapsed/Refractory CLL/SLL post-BTKi | Venetoclax-based therapy | 78.0% | 43.3% | 43.2 months |
Data from various clinical trials and real-world studies.[1][4][5]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of venetoclax.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with venetoclax.
Materials:
-
Cancer cell lines
-
6-well plates
-
Venetoclax
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density of 0.5-1 x 10^6 cells/mL and allow them to adhere overnight (for adherent cells).
-
Treatment: Treat cells with the desired concentrations of venetoclax or vehicle control (DMSO) for 24 to 48 hours.
-
Cell Harvesting:
-
Suspension cells: Gently collect cells by centrifugation.
-
Adherent cells: Detach cells using a gentle cell scraper or trypsin-EDTA. Collect both the detached and adherent cells.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Experimental Workflow for Apoptosis Assay
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
BH3 Profiling
BH3 profiling is a functional assay that measures a cell's proximity to the apoptotic threshold, also known as "apoptotic priming."[8] It can predict sensitivity to BH3 mimetics like venetoclax.
Materials:
-
Single-cell suspension of cancer cells
-
Permeabilization buffer (e.g., MEB2P with digitonin)
-
Panel of synthetic BH3 peptides (e.g., BIM, BAD, NOXA)
-
Fluorescently labeled antibody against Cytochrome c
-
Flow cytometer
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of the cells of interest.
-
Permeabilization: Permeabilize the cells with a buffer containing a mild detergent like digitonin (B1670571) to allow entry of the BH3 peptides.
-
Peptide Exposure: Expose the permeabilized cells to a panel of synthetic BH3 peptides in a multi-well plate. These peptides mimic the action of endogenous BH3-only proteins.
-
Incubation: Incubate to allow the peptides to interact with the mitochondria and induce MOMP in primed cells.
-
Staining: Fix and stain the cells with a fluorescently labeled antibody against cytochrome c.
-
Analysis: Analyze by flow cytometry to quantify the release of cytochrome c, which is a direct measure of MOMP.[7][8]
Data Interpretation:
-
High cytochrome c release in response to specific BH3 peptides indicates a dependency on the corresponding anti-apoptotic BCL-2 family protein for survival and predicts sensitivity to inhibitors of that protein.
Experimental Workflow for BH3 Profiling
Caption: Workflow for BH3 profiling to assess apoptotic priming.
Western Blotting for BCL-2 Family Proteins
This technique is used to detect and quantify the expression levels of BCL-2 family proteins in response to venetoclax treatment.
Materials:
-
Cell lysate from treated and untreated cells
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against BCL-2, MCL-1, BCL-xL, BAX, BAK, BIM, etc.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Lysis: Lyse cells treated with venetoclax or vehicle control in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the BCL-2 family proteins of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[7]
Data Interpretation:
-
Changes in the expression levels of BCL-2 family proteins can provide insights into the mechanism of action and potential resistance mechanisms to venetoclax. For example, an upregulation of MCL-1 or BCL-xL may indicate a compensatory survival mechanism.
Mechanisms of Resistance
Despite the remarkable efficacy of venetoclax, both intrinsic and acquired resistance can occur. Understanding these mechanisms is crucial for developing effective combination therapies.
-
Upregulation of other anti-apoptotic proteins: Increased expression of MCL-1 and BCL-xL is a common mechanism of resistance. These proteins can sequester pro-apoptotic proteins that are liberated from BCL-2 by venetoclax, thereby preventing apoptosis.
-
Mutations in BCL-2: Mutations in the BH3-binding groove of BCL-2 can reduce the binding affinity of venetoclax, rendering it less effective.
-
Metabolic reprogramming: Cancer cells can adapt their metabolic pathways to survive the apoptotic stress induced by venetoclax.
Logical Diagram of Venetoclax Resistance
Caption: Mechanisms of resistance to venetoclax therapy.
Conclusion
Venetoclax represents a paradigm shift in the treatment of BCL-2-dependent hematological malignancies. Its targeted mechanism of action, which restores the intrinsic apoptotic pathway, has led to significant clinical benefits for patients. This technical guide provides a comprehensive overview of the core principles underlying venetoclax's activity, supported by quantitative data and detailed experimental protocols. A thorough understanding of its mechanism of action and the pathways of resistance is essential for the continued development of novel therapeutic strategies and the optimization of patient outcomes.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Six-year follow-up and subgroup analyses of a phase 2 trial of venetoclax for del(17p) chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VENCLEXTA® (venetoclax tablets) | Secondary Endpoint Data for CLL/SLL [venclextahcp.com]
- 6. Apoptosis assay [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. thno.org [thno.org]
The Discovery and Synthesis of BCL-2 Inhibitors: A Technical Overview
Disclaimer: As of late 2025, publicly available scientific literature and patent databases do not contain specific information regarding the discovery, synthesis, or detailed biological activity of a compound designated "Dalvotoclax." Therefore, this technical guide utilizes the extensively documented BCL-2 inhibitor, Venetoclax (B612062) (ABT-199) , as a representative example to illustrate the core principles and methodologies involved in the development of this class of therapeutic agents. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction to BCL-2 Inhibition
The B-cell lymphoma 2 (BCL-2) protein is a key regulator of the intrinsic apoptotic pathway.[1] In many cancers, the overexpression of anti-apoptotic BCL-2 family proteins, such as BCL-2, BCL-xL, and MCL-1, allows malignant cells to evade programmed cell death, contributing to tumor progression and resistance to therapy.[2][3] The development of small-molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins to bind to the BH3-binding groove of BCL-2, thereby restoring the apoptotic process, has been a significant advancement in oncology.[4][5] Venetoclax is a potent and selective oral inhibitor of BCL-2 that has demonstrated significant efficacy in various hematological malignancies.[6][7]
Discovery and Mechanism of Action
The discovery of Venetoclax was a result of a structure-based drug design and reverse engineering approach, evolving from earlier dual BCL-2/BCL-xL inhibitors.[2][8] The primary mechanism of action of BCL-2 inhibitors like Venetoclax involves the competitive binding to the BH3 domain of the BCL-2 protein. This displaces pro-apoptotic proteins, which can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[4][9]
Quantitative Pharmacological Data
The potency and selectivity of BCL-2 inhibitors are determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters.
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| Venetoclax (ABT-199) | BCL-2 | Binding Assay | < 1 | < 0.01 | [2][7] |
| Venetoclax (ABT-199) | BCL-xL | Binding Assay | > 1000 | 48 | [2] |
| Venetoclax (ABT-199) | BCL-w | Binding Assay | > 1000 | 245 | [2] |
| Venetoclax (ABT-199) | MCL-1 | Binding Assay | > 1000 | > 444 | [2] |
Table 1: In vitro binding affinities of Venetoclax for BCL-2 family proteins.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| RS4;11 | Acute Lymphoblastic Leukemia | 8 | [8] |
| MOLT-4 | Acute Lymphoblastic Leukemia | 5 | [8] |
| HL-60 | Acute Myeloid Leukemia | >1000 | [3] |
Table 2: Cell-based potency of Venetoclax in various cancer cell lines.
Synthesis of a BCL-2 Inhibitor (Venetoclax)
The synthesis of Venetoclax is a multi-step process that has been disclosed in various patents. A representative synthetic route is outlined below.
A detailed experimental protocol for the synthesis would involve multiple specific reactions such as substitution, reduction, cyclization, and condensation steps as described in the patent literature.[10][11][12]
Experimental Protocols
BCL-2 Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the ability of a compound to disrupt the interaction between BCL-2 and a fluorescently labeled BH3 peptide.
Materials:
-
Recombinant His-tagged BCL-2 protein
-
Biotinylated BH3 peptide (e.g., from BAK or BIM)
-
Terbium-labeled anti-His antibody (donor)
-
Dye-labeled streptavidin (acceptor)
-
Assay buffer
-
Test compound (this compound/Venetoclax)
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the BCL-2 protein, biotinylated BH3 peptide, and the test compound.
-
Incubate for a specified period (e.g., 180 minutes) to allow for binding.
-
Add the terbium-labeled anti-His antibody and dye-labeled streptavidin.
-
Incubate to allow for the formation of the FRET complex.
-
Measure the TR-FRET signal using a suitable plate reader.
-
The decrease in the FRET signal is proportional to the inhibition of the BCL-2/BH3 peptide interaction.[13]
Cell-Based Apoptosis Assay (Annexin V Staining)
This assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (this compound/Venetoclax)
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere (for adherent cells).
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 24-48 hours).
-
Harvest the cells (including floating cells for adherent lines).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
Conclusion
The discovery and development of selective BCL-2 inhibitors like Venetoclax represent a successful application of structure-based drug design, leading to a new class of targeted cancer therapies. While specific details for "this compound" are not yet in the public domain, the principles of targeting the BCL-2 apoptotic pathway, the methods for assessing potency and selectivity, and the synthetic strategies are well-established. This guide provides a foundational understanding of these core concepts for professionals in the field of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery, development and application of drugs targeting BCL-2 pro-survival proteins in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Bcl-2 inhibitors: Discovery and mechanism study of small organic apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ABT-199 synthesis - chemicalbook [chemicalbook.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN104370905A - Synthesis of Bcl-2 inhibitor ABT-199 - Google Patents [patents.google.com]
- 11. US20220259204A1 - A process for the preparation of venetoclax and its polymorphs thereof - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
A Technical Guide to the In Vitro Activity of Venetoclax
Disclaimer: Initial searches for "Dalvotoclax" did not yield any specific information. This document proceeds under the assumption that the intended subject was Venetoclax (B612062) , a well-documented B-cell lymphoma 2 (BCL-2) inhibitor. The following guide is based on publicly available research for Venetoclax.
This technical whitepaper provides an in-depth overview of the in vitro activity of Venetoclax (ABT-199), a selective BCL-2 inhibitor. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative efficacy data, detailed experimental protocols, and visualizations of its mechanism of action and related laboratory workflows.
Core Mechanism of Action
Venetoclax is a potent and selective small-molecule inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein frequently overexpressed in various hematologic malignancies.[1] The survival of these cancer cells often depends on BCL-2, which sequesters pro-apoptotic proteins, thereby preventing programmed cell death (apoptosis).[2]
Venetoclax functions as a BH3-mimetic agent, binding with high affinity to the BH3-binding groove of the BCL-2 protein.[3][4] This action displaces pro-apoptotic proteins like BIM, BID, and PUMA, which are normally sequestered by BCL-2.[4][5] Once liberated, these proteins activate the effector proteins BAX and BAK.[3][6] Activated BAX and BAK then oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[4][6] This event is a critical point-of-no-return in the intrinsic apoptotic pathway, resulting in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm.[3] This cascade culminates in the activation of caspases, the executioner enzymes that dismantle the cell and lead to apoptosis.[6] Notably, this mechanism of action is independent of the TP53 tumor suppressor pathway, which is a significant advantage in treating cancers with TP53 mutations.[7]
Quantitative In Vitro Efficacy
The cytotoxic activity of Venetoclax is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. These values vary depending on the cancer type, genetic background of the cell line, and the duration of drug exposure.
Table 1: IC50 Values of Venetoclax in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | IC50 Value | Exposure Time | Reference |
| HL-60 | 1.6 µM | - | [8] |
| HL-60 | 4.06 µM | 48 hours | [9] |
| HL-60 | 0.51 µM | 72 hours | [9] |
| KG-1 | > 32 µM | 48 hours | [9] |
| KG-1 | 10.73 µM | 72 hours | [9] |
| ML-2 | 100 nM | - | [8] |
| MOLM-13 | 200 nM | - | [8] |
| MOLM-13 | < 0.1 µM | 24, 48, 72 hours | [10] |
| MV-4-11 | < 0.1 µM | 24, 48, 72 hours | [10] |
| OCI-AML3 | 600 nM | - | [8] |
| OCI-AML3 | 11-42 µM | 24, 48, 72 hours | [10] |
| Kasumi-1 | 5.4-6.8 µM | 24, 48, 72 hours | [10] |
| SKM-1 | 1 µM | - | [8] |
| THP-1 | > 1 µM | 24, 48, 72 hours | [11] |
| PL-21 | > 10 µM | - | [8] |
| MOLM-16 | > 10 µM | - | [8] |
Table 2: IC50 Values of Venetoclax in Other Hematological Malignancies
| Cell Line | Cancer Type | IC50 Value | Reference |
| OCI-Ly1 | Diffuse Large B-cell Lymphoma | 60 nM | [8] |
| Primary Cells | Follicular Lymphoma (FL) | 11 nM (most sensitive) | [12] |
| Primary Cells | Follicular Lymphoma (FL) | > 200 nM (most resistant) | [12] |
| T-ALL Blasts | T-cell Acute Lymphoblastic Leukemia | 2600 nM | [13] |
| B-ALL Blasts | B-cell Acute Lymphoblastic Leukemia | 690 nM | [13] |
Detailed Experimental Protocols
The following are standard protocols used to evaluate the in vitro activity of Venetoclax.
Cell Viability Assay (MTT-Based)
This protocol is designed to assess the effect of Venetoclax on cell proliferation and viability by measuring metabolic activity.
Materials:
-
AML cell lines (e.g., MOLM13, OCI-AML3)[10]
-
RPMI-1640 medium with 10% FBS
-
96-well plates
-
Venetoclax (stock solution in DMSO)
-
Methylthiatetrazolium (MTT) reagent (5 mg/mL)[10]
-
Solubilization buffer (e.g., 0.1N HCl in isopropanol)[10]
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Plate viable cells (e.g., 2 x 10⁴) in 90 µL of culture medium per well in a 96-well plate.[10]
-
Drug Preparation: Prepare serial dilutions of Venetoclax in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.1%).
-
Treatment: Add 10 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.[14]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[10]
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine IC50 values using a non-linear regression curve fit.[10]
Apoptosis Assay (Annexin V / Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat with desired concentrations of Venetoclax and/or vehicle control for a specified time (e.g., 24 hours).[14]
-
Harvesting: Harvest cells, including both adherent and floating populations, and centrifuge.
-
Washing: Wash the cells once with cold PBS.[15]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[15]
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[13][15]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples promptly by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.
References
- 1. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 2. A venetoclax bench-to-bedside story - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 4. What is the mechanism of Venetoclax? [synapse.patsnap.com]
- 5. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The BCL2 selective inhibitor venetoclax induces rapid onset apoptosis of CLL cells in patients via a TP53-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Hymeglusin Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia [frontiersin.org]
- 10. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Venetoclax Drug Increases the Apoptosis of T and B Acute Lymphoblastic Leukemia Cells by Reducing the Expression of BCL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Preclinical Data on BCL-2 Inhibition: A Technical Guide on Venetoclax as a Proxy for Dalvotoclax
To: Researchers, Scientists, and Drug Development Professionals
Subject: In-Depth Technical Guide on the Preclinical Data of BCL-2 Inhibitors, with a Focus on Venetoclax (B612062)
Notice: Initial searches for preclinical data on Dalvotoclax yielded limited publicly available information. This compound is identified as a B-cell lymphoma 2 (BCL-2) inhibitor with CAS number 2416927-21-2.[1][2][3] However, a comprehensive in-depth guide with extensive quantitative data and detailed experimental protocols, as requested, cannot be constructed for this compound at this time due to the scarcity of published preclinical studies.
Therefore, this guide will focus on the extensive and well-documented preclinical data of Venetoclax (formerly ABT-199), a highly potent and selective oral BCL-2 inhibitor that shares the same mechanism of action.[4] The data presented for Venetoclax serves as a robust and representative example for a compound of this class and will provide the detailed technical insights requested.
Core Mechanism of Action: BCL-2 Inhibition
Venetoclax is a BH3 mimetic that selectively binds to the anti-apoptotic protein BCL-2.[4] In many hematologic malignancies, the overexpression of BCL-2 allows cancer cells to evade apoptosis (programmed cell death).[4] Venetoclax fits into the BH3-binding groove of the BCL-2 protein, displacing pro-apoptotic proteins like BIM.[5] This liberation of pro-apoptotic proteins leads to the activation of BAX and BAK, which then oligomerize and permeabilize the outer mitochondrial membrane.[5] This mitochondrial outer membrane permeabilization (MOMP) results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately leading to caspase activation and apoptosis.[4][5]
Signaling Pathway Diagram
Caption: Mechanism of action of Venetoclax in inducing apoptosis.
Quantitative Preclinical Data
The following tables summarize the in vitro and in vivo preclinical efficacy of Venetoclax across various cancer models.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | 600 | Relatively resistant.[6] |
| THP-1 | Acute Myeloid Leukemia (AML) | >1000 | Relatively resistant.[7] |
| MV4;11 | Acute Myeloid Leukemia (AML) | <1000 | Sensitive.[7] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 200 | Sensitive.[6] |
| ML-2 | Acute Myeloid Leukemia (AML) | 100 | Sensitive.[6] |
| SKM-1 | Acute Myeloid Leukemia (AML) | 1000 | - |
| HL-60 | Acute Myeloid Leukemia (AML) | 1600 | - |
| PL-21 | Acute Myeloid Leukemia (AML) | >10,000 | Resistant.[6] |
| OCI-Ly1 | Lymphoma | 60 | Highly sensitive.[6] |
IC50 values can vary based on assay conditions and duration of drug exposure (e.g., 24, 48, or 72 hours).[7]
Table 2: In Vivo Efficacy (Xenograft Models)
| Xenograft Model | Cancer Type | Treatment | Outcome |
| MOLM-13 | Acute Myeloid Leukemia (AML) | Venetoclax (100 mg/kg, oral, daily) | Significant inhibition of AML progression and extended survival.[8] |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | Venetoclax + Cobimetinib (B612205) | Greater tumor reduction than either agent alone.[9] |
| COG-N-415x (PDX) | Neuroblastoma (MYCN-amp) | Venetoclax (100 mg/kg) + NVP-CGM097 (50mg/kg) | In vivo tumor regressions.[10] |
| DMS-53 | Small-Cell Lung Cancer | Venetoclax (100 mg/kg, oral, 6 days/week) | Blocked tumor growth and induced regressions.[11] |
| CARNAVAL | B-cell Malignancy | Venetoclax (100 mg/kg/day) + Rituximab (1mg/kg/week) | Enhanced anti-tumor efficacy compared to single agents.[12] |
Detailed Experimental Protocols
In Vitro Cell Viability Assay (CellTiter-Glo®)
This luminescent cell viability assay quantifies ATP, an indicator of metabolically active cells.
Protocol:
-
Cell Plating: Seed cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells/well. Include wells with media only for background measurements.
-
Drug Treatment: Treat cells with a serial dilution of Venetoclax (e.g., 1 nM to 10 µM) or vehicle control (DMSO).[7] Incubate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.[7]
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.
-
Lysis: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a microplate reader.
-
Data Analysis: Subtract background luminescence from all readings. Normalize the data to vehicle-treated cells (100% viability) and calculate IC50 values using a non-linear regression curve fit.
Experimental Workflow: Cell Viability Assay
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Venetoclax? [synapse.patsnap.com]
- 3. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 5. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 6. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic effect of chidamide and venetoclax on apoptosis in acute myeloid leukemia cells and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Venetoclax for AML: changing the treatment paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concomitant targeting of BCL2 with venetoclax and MAPK signaling with cobimetinib in acute myeloid leukemia models | Haematologica [haematologica.org]
- 10. Venetoclax-based rational combinations are effective in models of MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Venetoclax enhances the efficacy of therapeutic antibodies in B-cell malignancies by augmenting tumor cell phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of Venetoclax: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed examination of the structural characteristics of Venetoclax (B612062), a potent and selective B-cell lymphoma 2 (Bcl-2) inhibitor. It outlines the molecular interactions governing its therapeutic action and the experimental methodologies used for its structural elucidation. It is important to note that the query for "Dalvotoclax" yielded no specific results, and it is highly probable that this was a misspelling of "Venetoclax," the subject of this analysis.
Chemical and Physical Properties
Venetoclax is an orally bioavailable small molecule with the chemical formula C45H50ClN7O7S.[1][2] It is classified as a pyrrolopyridine and a member of the oxanes, N-sulfonylcarboxamides, aromatic ethers, monochlorobenzenes, N-arylpiperazines, N-alkylpiperazines, and C-nitro compounds.[2]
| Property | Value | Reference |
| IUPAC Name | 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide | [1][3] |
| Molecular Formula | C45H50ClN7O7S | [1][2][3] |
| Molecular Weight | 868.44 g/mol | [3] |
| CAS Number | 1257044-40-8 | [2][3] |
| Appearance | Light yellow to dark yellow solid | [3] |
| Solubility | Very low aqueous solubility | [3] |
Mechanism of Action and Binding to Bcl-2
Venetoclax functions as a BH3 mimetic, directly binding to the B-cell lymphoma 2 (Bcl-2) protein with high affinity and selectivity.[3][4] Bcl-2 is an anti-apoptotic protein that sequesters pro-apoptotic proteins, thereby preventing programmed cell death.[4] By binding to the BH3-binding groove of Bcl-2, Venetoclax displaces these pro-apoptotic proteins, such as BIM.[4] This leads to the activation of BAX and BAK, which in turn permeabilize the mitochondrial outer membrane, releasing cytochrome c and activating caspases, ultimately resulting in apoptosis.[3]
Signaling Pathway of Venetoclax-Induced Apoptosis
Caption: Venetoclax inhibits Bcl-2, leading to apoptosis.
Structural Analysis of the Venetoclax-Bcl-2 Complex
The three-dimensional structure of Venetoclax in complex with Bcl-2 has been determined by X-ray crystallography, providing critical insights into its mechanism of action. The Protein Data Bank (PDB) entry 6O0K provides the crystal structure of Venetoclax bound to Bcl-2 at a resolution of 1.62 Å.[5][6][7][8]
The structure reveals that Venetoclax binds to the hydrophobic BH3-binding groove on the surface of Bcl-2.[9] Key interactions involve the 4-chlorophenyl group of Venetoclax inserting into the P2 pocket of the groove, while the azaindole moiety occupies the P4 pocket.[9]
Crystallographic Data for Venetoclax-Bcl-2 Complex (PDB: 6O0K)
| Parameter | Value | Reference |
| Method | X-ray Diffraction | [5] |
| Resolution | 1.62 Å | [5] |
| R-Value Free | 0.202 | [5] |
| R-Value Work | 0.161 | [5] |
| Space Group | P 21 21 21 | [5] |
| Deposition Date | 2019-02-16 | [5] |
Binding Affinity and Kinetics
The binding affinity of Venetoclax for Bcl-2 and its family members has been quantified using various biophysical techniques. These studies demonstrate the high potency and selectivity of Venetoclax for Bcl-2.
| Parameter | Value | Target | Method | Reference |
| Ki | < 0.01 nmol/L | Bcl-2 | Not Specified | [10] |
| Ki | > 4.8 nmol/L | Bcl-xL | Not Specified | [11] |
| Ki | > 4.8 nmol/L | Bcl-w | Not Specified | [11] |
| KD | 1.1 nM | Wild-type Bcl-2 | Surface Plasmon Resonance (SPR) | [12] |
| KD | 29 nM | G101V mutant Bcl-2 | Surface Plasmon Resonance (SPR) | [12] |
| IC50 | 2 nmol/L | CLL cells | Annexin V/PI staining | [10] |
| IC50 | 4 nM - 18.4 µM | Multiple Myeloma cell lines | Not Specified | [13] |
Experimental Protocols
X-ray Crystallography of the Venetoclax-Bcl-2 Complex
While the exact, detailed protocol for the crystallization of the Venetoclax-Bcl-2 complex (PDB: 6O0K) is proprietary, a general workflow can be outlined based on standard crystallographic practices.[6][14]
Caption: General workflow for X-ray crystallography.
1. Protein Expression and Purification:
-
The human Bcl-2 protein (residues 1-211, with a deletion of the flexible loop) is typically expressed in Escherichia coli BL21 cells.[5]
-
Cells are harvested, lysed, and the protein is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA for a His-tagged protein) followed by size-exclusion chromatography to ensure homogeneity.
2. Complex Formation and Crystallization:
-
Purified Bcl-2 is incubated with an excess of Venetoclax (dissolved in a suitable solvent like DMSO) to ensure saturation of the binding sites.
-
The protein-ligand complex is concentrated and subjected to crystallization screening using techniques such as vapor diffusion (hanging or sitting drop). This involves mixing the complex with a variety of precipitant solutions to identify conditions that yield crystals.
-
Initial crystal hits are then optimized by fine-tuning the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
3. Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The diffraction data are processed (indexed, integrated, and scaled) using software packages like HKL2000 or XDS.
-
The structure is solved by molecular replacement using a known structure of Bcl-2 as a search model.
-
The initial model is then refined, and the Venetoclax molecule is built into the electron density map, followed by further refinement cycles to yield the final structure.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been instrumental in the fragment-based drug discovery (FBDD) process that led to the development of Venetoclax.[15] It has also been used to characterize the structure of Venetoclax and its degradation products, as well as its interactions in co-crystals.[16][17][18][19]
General Protocol for Ligand-Observed NMR:
-
Sample Preparation: A solution of the target protein (e.g., Bcl-2) is prepared in a suitable NMR buffer (e.g., phosphate (B84403) buffer in D2O). A stock solution of Venetoclax (or a fragment) is prepared in a deuterated solvent (e.g., DMSO-d6).
-
Data Acquisition: A series of 1D 1H NMR spectra are acquired for the ligand alone and in the presence of increasing concentrations of the protein.
-
Data Analysis: Changes in the chemical shifts, line broadening, or signal intensity of the ligand's protons upon addition of the protein indicate binding. Techniques like Saturation Transfer Difference (STD) NMR or Water-LOGSY can be used to identify binding fragments and map their binding epitopes.
Binding Affinity Determination (Surface Plasmon Resonance)
Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics and affinity of molecular interactions.
General Protocol for Venetoclax-Bcl-2 Binding Analysis:
-
Chip Preparation: One of the binding partners (e.g., Bcl-2) is immobilized on the surface of a sensor chip.
-
Binding Analysis: A series of concentrations of the other binding partner (Venetoclax) are flowed over the chip surface. The change in the refractive index at the surface, which is proportional to the amount of bound analyte, is monitored in real-time.
-
Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Conclusion
The structural analysis of Venetoclax has provided a deep understanding of its potent and selective inhibition of the anti-apoptotic protein Bcl-2. Techniques such as X-ray crystallography have been pivotal in revealing the precise molecular interactions at the atomic level, guiding further drug design and explaining mechanisms of resistance. Biophysical methods like NMR and SPR have been crucial in the discovery process and in quantifying the high-affinity binding that underlies the therapeutic efficacy of Venetoclax. This comprehensive structural and functional understanding continues to support its clinical application and the development of next-generation Bcl-2 inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Venetoclax | C45H50ClN7O7S | CID 49846579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tga.gov.au [tga.gov.au]
- 4. Structures of BCL-2 in complex with venetoclax reveal the molecular basis of resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. wwPDB: pdb_00006o0k [wwpdb.org]
- 8. 6O0K: crystal structure of BCL-2 with venetoclax [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. venetoclax | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Sonrotoclax overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional profiling of venetoclax sensitivity can predict clinical response in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Solid-State NMR Elucidation of Intermolecular Interactions in Venetoclax-Fumaric Acid Cocrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacokinetic Properties of BCL-2 Inhibitors: A Case Study on Venetoclax
Disclaimer: Publicly available pharmacokinetic data for Dalvotoclax is extremely limited. The following guide utilizes the extensive and well-documented pharmacokinetic profile of Venetoclax, a prominent BCL-2 inhibitor, to provide researchers, scientists, and drug development professionals with a comprehensive technical overview and a framework for assessing the pharmacokinetic properties of this class of drugs. One preclinical finding suggests this compound has good liver microsomal stability[1].
Introduction to BCL-2 Inhibitors and Venetoclax
B-cell lymphoma 2 (BCL-2) is a key protein in the regulation of apoptosis (programmed cell death). Its overexpression in cancer cells allows them to evade apoptosis, contributing to tumor growth and resistance to therapy. BCL-2 inhibitors are a class of targeted therapies designed to block the function of BCL-2, thereby restoring the natural process of apoptosis in cancer cells.
Venetoclax is a potent and selective oral inhibitor of BCL-2, approved for the treatment of various hematologic malignancies[2][3]. Its development and extensive characterization provide a valuable case study for understanding the pharmacokinetic profile of this important class of drugs.
Core Pharmacokinetic Parameters of Venetoclax
The pharmacokinetic profile of Venetoclax has been extensively studied in both healthy volunteers and patients with various hematological malignancies[2][3]. The key parameters are summarized in the tables below.
Table 1: Absorption and Distribution of Venetoclax
| Parameter | Value | Conditions/Notes |
| Time to Maximum Plasma Concentration (Tmax) | 5 - 8 hours | Following oral administration[2][3][4]. |
| Bioavailability | ~5.4% | Under fasting conditions[2][5]. |
| Food Effect | 3 to 5-fold increase in bioavailability | Administered with a meal[2][3][4][6]. |
| Volume of Distribution (Vd/F) | 256 - 321 L | In patients[2]. |
| Plasma Protein Binding | >99.9% | Highly bound to human plasma proteins[2]. |
| Blood-to-Plasma Ratio | 0.57 | [2] |
Table 2: Metabolism and Excretion of Venetoclax
| Parameter | Value | Conditions/Notes |
| Metabolism | Primarily via Cytochrome P450 3A (CYP3A) enzymes | [2][3] |
| Elimination Half-Life (t½) | ~26 hours | In cancer patients[6]. |
| Excretion | Negligible amount of unchanged drug in urine | [2][3][4] |
| Accumulation Ratio | 1.30 - 1.44 | Minimal accumulation with once-daily dosing[6]. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of pharmacokinetic properties. Below are representative protocols for key experiments in the study of a drug like Venetoclax.
Bioavailability and Food Effect Studies
-
Study Design: Open-label, randomized, crossover study in healthy female subjects.
-
Treatment Arms:
-
Arm A (Fasting): Single oral dose of Venetoclax administered after an overnight fast of at least 10 hours.
-
Arm B (Fed): Single oral dose of Venetoclax administered shortly after a standard meal.
-
-
Pharmacokinetic Sampling: Serial blood samples collected at pre-dose and at various time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours).
-
Bioanalytical Method: Plasma concentrations of Venetoclax are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration) are calculated using non-compartmental analysis. The food effect is evaluated by comparing the geometric mean ratios of AUC and Cmax between the fed and fasted states.
Drug-Drug Interaction Studies (CYP3A Inhibition)
-
Study Design: Open-label, fixed-sequence study in healthy subjects.
-
Treatment Phases:
-
Phase 1: Single oral dose of Venetoclax administered alone.
-
Phase 2: After a washout period, subjects receive a strong or moderate CYP3A inhibitor (e.g., ketoconazole (B1673606) or posaconazole) for several days to achieve steady-state. A single oral dose of Venetoclax is then co-administered with the CYP3A inhibitor.
-
-
Pharmacokinetic Sampling and Analysis: Similar to the bioavailability study, with a focus on comparing Venetoclax exposure (AUC and Cmax) with and without the co-administered inhibitor.
Visualizing Key Pathways and Processes
Diagrams are essential for illustrating complex biological and experimental workflows.
Diagram 1: Venetoclax Absorption and First-Pass Metabolism
Caption: Simplified workflow of Venetoclax oral absorption and first-pass metabolism.
Diagram 2: Experimental Workflow for a Food Effect Study
Caption: Crossover study design for evaluating the effect of food on drug bioavailability.
Diagram 3: BCL-2 Inhibition Signaling Pathway
Caption: Mechanism of action of Venetoclax in inducing apoptosis.
Factors Influencing Venetoclax Pharmacokinetics
Several intrinsic and extrinsic factors can influence the pharmacokinetic profile of Venetoclax.
Table 3: Factors Affecting Venetoclax Exposure
| Factor | Effect on Venetoclax Exposure | Clinical Recommendation |
| Food | 3 to 5-fold increase in bioavailability[2][3][6]. | Administer with a meal. |
| Strong CYP3A Inhibitors | 2.3 to 7.9-fold increase in AUC. | Dose reduction of Venetoclax is required. |
| Moderate CYP3A Inhibitors | At least 2-fold increase in AUC. | Dose reduction of Venetoclax is required. |
| Strong or Moderate CYP3A Inducers | Significant decrease in AUC. | Avoid co-administration. |
| Severe Hepatic Impairment | ~2.3-fold increase in exposure[3]. | Dose reduction is recommended. |
| Mild to Moderate Hepatic Impairment | No clinically meaningful impact[3]. | No dose adjustment needed. |
| Renal Impairment (Mild to Severe) | No clinically meaningful impact[2][3]. | No dose adjustment needed. |
Conclusion
The pharmacokinetic profile of Venetoclax is well-characterized, demonstrating the importance of understanding factors such as food effects, drug-drug interactions via CYP3A metabolism, and the impact of organ impairment. This in-depth guide, using Venetoclax as a case study, provides a comprehensive framework for researchers and drug development professionals to evaluate the pharmacokinetic properties of other BCL-2 inhibitors like this compound. A thorough understanding of these principles is paramount for the safe and effective development and clinical application of this therapeutic class.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clinical pharmacokinetics and pharmacodynamics of venetoclax, a selective B‐cell lymphoma‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics and pharmacodynamics of venetoclax, a selective B-cell lymphoma-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Venetoclax, a Novel BCL-2 Inhibitor, in Patients With Relapsed or Refractory Chronic Lymphocytic Leukemia or Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Characterization of Venetoclax Nanocrystals for Oral Bioavailability Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Predictors of Venetoclax Pharmacokinetics in Chronic Lymphocytic Leukemia and Non-Hodgkin's Lymphoma Patients: a Pooled Population Pharmacokinetic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Studies on Venetoclax Efficacy: A Technical Guide
This technical guide provides an in-depth overview of the foundational preclinical and early clinical studies that established the efficacy of Venetoclax (B612062), a selective B-cell lymphoma 2 (Bcl-2) inhibitor. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and workflows.
Core Mechanism of Action
Venetoclax is a potent and selective oral inhibitor of the anti-apoptotic protein Bcl-2.[1][2][3] Overexpression of Bcl-2 is a hallmark of various hematologic malignancies, enabling cancer cells to evade programmed cell death (apoptosis).[2][4] Venetoclax mimics the action of pro-apoptotic BH3-only proteins, such as BIM, by binding with high affinity to the BH3-binding groove of Bcl-2.[1][5][6] This competitive binding displaces BIM and other pro-apoptotic proteins, which are then free to activate the pro-apoptotic effector proteins BAX and BAK.[1][5][6] The activation of BAX and BAK leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptotic cell death.[5][6]
Preclinical Efficacy
Early preclinical investigations of Venetoclax demonstrated its potent and selective activity against Bcl-2-dependent cancer cell lines and in vivo tumor models. These studies were crucial in establishing the rationale for its clinical development.
In Vitro Studies
Venetoclax has shown significant cytotoxic activity across a range of hematologic cancer cell lines. The sensitivity to Venetoclax is strongly correlated with high Bcl-2 expression.
Table 1: In Vitro Efficacy of Venetoclax in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50/EC50 (nM) | Reference |
| DMS-53 | Small-Cell Lung Cancer | Sensitive (exact value not specified) | [7] |
| NCI-H82 | Small-Cell Lung Cancer | Resistant | [7] |
| MV4;11 | Acute Myeloid Leukemia | ~10 (as monotherapy) | [8] |
| Molm13 | Acute Myeloid Leukemia | Less sensitive than MV4;11 | [8] |
| MINO | Mantle Cell Lymphoma | Varies with culture conditions | [9][10] |
| MAVER-1 | Mantle Cell Lymphoma | Varies with culture conditions | [9][10] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Synergistic with epigenetic drugs | [11] |
| Patient-derived CLL cells | Chronic Lymphocytic Leukemia | Average EC50 of 6 nM | [3] |
| Patient-derived CLL cells (17p deletion) | Chronic Lymphocytic Leukemia | Average EC50 of 8 nM | [3] |
In Vivo Studies
In vivo studies using xenograft and patient-derived xenograft (PDX) models have confirmed the anti-tumor activity of Venetoclax.
Table 2: In Vivo Efficacy of Venetoclax in Mouse Models
| Model Type | Cancer Type | Dosing Regimen | Outcome | Reference |
| Xenograft (DMS-53) | Small-Cell Lung Cancer | 100 mg/kg, oral gavage, 6 days/week | Marked tumor shrinkage | [7] |
| Xenograft (NCI-H82) | Small-Cell Lung Cancer | 100 mg/kg, oral gavage, 6 days/week | Unresponsive | [7] |
| PDX (LU5263) | Small-Cell Lung Cancer | 100 mg/kg, oral gavage | Tumor growth inhibition | [7] |
| PDX (LU86) | Small-Cell Lung Cancer | 100 mg/kg, oral gavage | Tumor growth inhibition | [7] |
| Orthotopic Xenograft (MV4;11) | Acute Myeloid Leukemia | 100 mg/kg, oral, 21 days | Marginal improvement in survival | [8] |
| Orthotopic Xenograft (Molm13) | Acute Myeloid Leukemia | 100 mg/kg, oral, 21 days | No anti-tumor activity | [8] |
| PDX (COG-N-415x) | Neuroblastoma | 100 mg/kg, oral gavage, 5 days/week for 2 weeks | Limited single-agent activity | [12] |
| Genetically Engineered Mouse Model | Double-Expressor Diffuse Large B-cell Lymphoma | Not specified | Specific killing of MYC+/BCL2+ lymphoma cells | [13] |
| Xenograft (MLL-3) | MLL-rearranged Acute Lymphoblastic Leukemia | Not specified | Significant leukemia growth delay (13.3 days) | [14] |
| Xenograft (ALL-3) | MLL-rearranged Acute Lymphoblastic Leukemia | Not specified | Significant leukemia growth delay (59.4 days) and MCR | [14] |
Early Clinical Studies
The promising preclinical data led to the initiation of early-phase clinical trials to evaluate the safety, pharmacokinetics, and efficacy of Venetoclax in patients with hematologic malignancies.
Phase I Study in Non-Hodgkin Lymphoma (NHL)
A first-in-human, phase I study of Venetoclax was conducted in 106 patients with relapsed or refractory NHL. The study included dose-escalation and safety expansion cohorts with target doses ranging from 200 to 1,200 mg daily.[15][16]
Table 3: Efficacy of Venetoclax in a Phase I Study of Relapsed or Refractory NHL
| NHL Subtype | Number of Patients | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Mantle Cell Lymphoma (MCL) | 28 | 75% | 14 months | [15][16] |
| Follicular Lymphoma (FL) | 29 | 38% | 11 months | [15][16] |
| Diffuse Large B-cell Lymphoma (DLBCL) | 34 | 18% | 1 month | [15][16] |
| Overall | 106 | 44% | 6 months | [15][16] |
Early Studies in Chronic Lymphocytic Leukemia (CLL)
A phase I dose-escalation study in patients with relapsed/refractory CLL demonstrated high response rates.[17] This was followed by a pivotal phase II trial in patients with relapsed/refractory CLL with the 17p deletion.[17]
Table 4: Efficacy of Venetoclax in Early Clinical Trials for CLL
| Study Phase | Patient Population | Dosing | Overall Response Rate (ORR) | Complete Response (CR) | Reference |
| Phase I | Relapsed/Refractory CLL/SLL | Dose escalation up to 1200 mg/day | 79% | 20% | [17][18] |
| Phase II | Relapsed/Refractory del(17p) CLL | Weekly dose escalation to 400 mg/day | 79% | 8% | [17] |
Early Studies in Acute Myeloid Leukemia (AML)
In a phase I trial of Venetoclax monotherapy in 32 high-risk, relapsed/refractory AML patients, the overall response rate was 19%.[17] Notably, patients with IDH1/2 mutations showed a higher response rate of 33%.[17] These modest monotherapy results prompted further studies of Venetoclax in combination with other agents.
Experimental Protocols
In Vitro Cell Viability Assays
-
Cell Lines and Culture: Cancer cell lines (e.g., DMS-53, NCI-H460, S1, KB-3-1) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.[19]
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a gradient of Venetoclax concentrations (e.g., 0-100 µM) for a specified duration (e.g., 72 hours).[19][20]
-
Viability Assessment: Cell viability is determined using assays such as the MTT or CellTiter-Glo assay, which measure metabolic activity. Absorbance or luminescence is read using a plate reader.
-
Data Analysis: Dose-response curves are generated by plotting cell viability against the logarithm of the drug concentration. IC50 values (the concentration of drug that inhibits 50% of cell growth) are calculated using non-linear regression analysis.[9][10]
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID, NSG) are used to prevent rejection of human tumor cells.[7][8][12]
-
Tumor Implantation: A suspension of cancer cells (e.g., 0.5 x 10^6 cells) mixed with Matrigel is injected subcutaneously or orthotopically into the mice.[7][12]
-
Drug Administration: Once tumors reach a palpable size (e.g., 180 mm³), mice are randomized into treatment and control groups. Venetoclax is typically administered by oral gavage at a specified dose and schedule (e.g., 100 mg/kg, daily).[7][8][12]
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. Mouse body weight is monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for apoptosis markers).[7][8]
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis is performed to compare the tumor growth between the Venetoclax-treated and control groups.
Signaling Pathways and Experimental Workflows
Venetoclax Mechanism of Action: BCL-2 Inhibition
Caption: Venetoclax inhibits Bcl-2, leading to the activation of apoptosis.
Experimental Workflow for In Vivo Efficacy Study
References
- 1. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 2. What is the mechanism of Venetoclax? [synapse.patsnap.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical and Case Series Studies on the Combination of Venetoclax with Epigenetic Drugs in T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Venetoclax improves CD20 immunotherapy in a mouse model of MYC/BCL2 double-expressor diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Venetoclax responses of pediatric ALL xenografts reveal sensitivity of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Phase I First-in-Human Study of Venetoclax in Patients With Relapsed or Refractory Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Venetoclax: evidence to date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Found in translation: how preclinical research is guiding the clinical development of the BCL-2-selective inhibitor venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Venetoclax, a BCL-2 Inhibitor, Enhances the Efficacy of Chemotherapeutic Agents in Wild-Type ABCG2-Overexpression-Mediated MDR Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Dalvotoclax and the Landscape of Selective Bcl-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on Dalvotoclax is limited. This guide utilizes data and methodologies associated with the well-characterized, structurally related Bcl-2 inhibitor, Venetoclax (ABT-199), as a representative model to provide a comprehensive technical overview of this class of compounds.
Executive Summary
This compound is a potent and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of apoptosis.[1][2] Overexpression of Bcl-2 is a common mechanism by which cancer cells evade programmed cell death, making it a prime therapeutic target.[3] This guide provides a detailed examination of the core principles of selective Bcl-2 inhibition, using the extensive data available for Venetoclax as a surrogate to understand the potential mechanism of action, relevant experimental protocols, and anticipated mechanisms of resistance for this compound and its derivatives. We will explore the critical signaling pathways, provide detailed experimental methodologies, and present quantitative data to inform further research and development in this promising area of oncology.
The Core Target: The Bcl-2 Family and Apoptosis
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[3] This family includes both pro-apoptotic proteins (e.g., BAX, BAK) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1).[4] In healthy cells, a delicate balance between these factions dictates cell survival or death. In many hematological malignancies and some solid tumors, the overexpression of anti-apoptotic proteins like Bcl-2 sequesters pro-apoptotic proteins, thereby preventing the initiation of apoptosis and promoting cell survival.[3][5]
Selective Bcl-2 inhibitors, such as this compound and Venetoclax, are designed to mimic the action of pro-apoptotic BH3-only proteins. These small molecules bind with high affinity to the BH3-binding groove of Bcl-2, displacing pro-apoptotic proteins.[5] The released pro-apoptotic proteins can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.[6]
Signaling Pathway of Selective Bcl-2 Inhibition
The following diagram illustrates the mechanism of action of a selective Bcl-2 inhibitor like Venetoclax, which is presumed to be similar for this compound.
Chemical Profile of this compound
This compound is a complex small molecule with the following chemical properties:
| Property | Value | Reference |
| IUPAC Name | (S)-N-((4-(((1,4-dioxan-2-yl)methyl)amino)-3-nitrophenyl)sulfonyl)-2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((2'-chloro-5,5-dimethyl-4'-(trifluoromethyl)-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide | [7] |
| Chemical Formula | C45H47ClF3N7O8S | [7] |
| Molecular Weight | 938.42 g/mol | [7] |
| CAS Number | 2416927-21-2 | [7] |
Due to the lack of publicly available information on the synthesis of this compound, a generalized synthetic scheme for its close analog, Venetoclax, is presented to illustrate the potential synthetic strategies. The synthesis of Venetoclax typically involves a convergent approach with the preparation of key intermediates followed by their coupling.
Quantitative Data (Representative)
The following tables summarize key quantitative data for the representative Bcl-2 inhibitor, Venetoclax. This data is critical for understanding the potency and selectivity of this class of compounds.
Table 4.1: In Vitro Binding Affinity and Cellular Activity of Venetoclax
| Parameter | Value | Cell Line / Assay Conditions | Reference |
| Bcl-2 (Ki) | <0.010 nM | Biochemical Assay | [8] |
| Bcl-xL (Ki) | >4.8 µM | Biochemical Assay | [8] |
| Mcl-1 (Ki) | >444 nM | Biochemical Assay | [8] |
| EC50 | 3 nM | CLL Primary Samples | [8] |
| EC50 | 261 nM | FL5.12-BCL-2 cells | [8] |
Table 4.2: Pharmacokinetic Properties of Venetoclax
| Parameter | Value | Species/Conditions | Reference |
| Tmax (median) | 5 - 8 hours | Human, with food | [1][9] |
| Half-life (mean) | 14 - 18 hours | Human | [1][9] |
| Bioavailability | Increased 3-5 fold with food | Human | [1] |
| Metabolism | Primarily via CYP3A | Human | [1] |
Experimental Protocols
The following section provides detailed methodologies for key experiments used to characterize selective Bcl-2 inhibitors. These protocols are based on established methods and can be adapted for the evaluation of this compound and its derivatives.
Cell Viability Assay (MTT/MTS Assay)
This assay is used to assess the effect of the inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound/Venetoclax
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (for MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the Bcl-2 inhibitor and a vehicle control (e.g., DMSO).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with the Bcl-2 inhibitor.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
Western Blot for Bcl-2 Family Proteins
This technique is used to detect and quantify the expression levels of Bcl-2 family proteins.
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for Bcl-2, Bcl-xL, Mcl-1, BAX, BAK, etc.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the protein bands using densitometry software.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a Bcl-2 inhibitor.
Mechanisms of Resistance
Resistance to selective Bcl-2 inhibitors is a significant clinical challenge. Understanding the potential mechanisms of resistance is crucial for developing effective combination therapies and next-generation inhibitors. Based on studies with Venetoclax, the primary mechanisms of resistance are:
-
Upregulation of other anti-apoptotic proteins: Increased expression of Mcl-1 and Bcl-xL can compensate for the inhibition of Bcl-2, thereby maintaining the sequestration of pro-apoptotic proteins.[4][6]
-
Mutations in the Bcl-2 BH3-binding groove: Alterations in the binding site can reduce the affinity of the inhibitor, rendering it less effective.[10]
-
Alterations in cellular metabolism: Changes in metabolic pathways, such as increased oxidative phosphorylation, have been implicated in resistance.[11]
Logical Relationship of Resistance Mechanisms
The following diagram illustrates the interplay of different resistance mechanisms to selective Bcl-2 inhibition.
Future Directions and Conclusion
This compound represents a promising addition to the growing class of selective Bcl-2 inhibitors. While specific data on this compound remains limited in the public domain, the extensive research on its analog, Venetoclax, provides a robust framework for its continued investigation. Future research should focus on elucidating the precise quantitative pharmacological profile of this compound, exploring its efficacy in various preclinical models, and identifying potential biomarkers of response and resistance. The development of chemical derivatives that may overcome known resistance mechanisms or offer improved pharmacokinetic properties will be a critical next step. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy through the inhibition of Bcl-2.
References
- 1. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bcl-2 family inhibitors sensitize human cancer models to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content.sph.harvard.edu [content.sph.harvard.edu]
- 4. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 5. benchchem.com [benchchem.com]
- 6. BH3 profiling – measuring integrated function of the mitochondrial apoptotic pathway to predict cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BH3 Profiling: A Functional Assay to Measure Apoptotic Priming and Dependencies | Springer Nature Experiments [experiments.springernature.com]
- 8. Computational study on novel natural inhibitors targeting BCL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell viability assay [bio-protocol.org]
- 10. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 [mdpi.com]
An In-depth Technical Guide to the Cellular Pathways Affected by Dalvotoclax and Other BCL-2 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document focuses on the cellular pathways affected by the B-cell lymphoma 2 (BCL-2) inhibitor, Dalvotoclax. Due to the limited publicly available data on this compound, this guide extensively utilizes data from the well-characterized BCL-2 inhibitor, Venetoclax (also known as ABT-199), as a representative agent to illustrate the mechanism of action and its effects on cellular pathways. The principles of BCL-2 inhibition described herein are expected to be broadly applicable to this compound.
Introduction to BCL-2 and its Role in Apoptosis
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis (programmed cell death).[1] This pathway is critical for normal tissue homeostasis, and its dysregulation is a hallmark of many cancers, leading to uncontrolled cell survival and resistance to therapy.[2]
The BCL-2 family consists of both anti-apoptotic proteins (e.g., BCL-2, BCL-xL, MCL-1) and pro-apoptotic proteins. The pro-apoptotic members are further divided into the "effectors" (BAX and BAK) and the "BH3-only" proteins (e.g., BIM, BID, PUMA, BAD, NOXA).[3]
Under normal physiological conditions, the anti-apoptotic BCL-2 proteins sequester the pro-apoptotic BH3-only proteins, preventing them from activating the effector proteins BAX and BAK.[3] Upon receiving an apoptotic stimulus, BH3-only proteins are upregulated and bind to the anti-apoptotic BCL-2 proteins, displacing the sequestered pro-apoptotic activators. These freed activators can then bind to and activate BAX and BAK, leading to their oligomerization and the formation of pores in the outer mitochondrial membrane.[3][4] This event, known as mitochondrial outer membrane permeabilization (MOMP), results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately leading to caspase activation and the execution of apoptosis.[3]
In many hematologic malignancies and some solid tumors, the overexpression of anti-apoptotic BCL-2 proteins is a key survival mechanism.[2] This makes the BCL-2 family an attractive target for therapeutic intervention.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of the anti-apoptotic protein BCL-2. While specific binding kinetics for this compound are not widely published, its mechanism of action is understood to be analogous to that of Venetoclax. These molecules act as "BH3 mimetics," binding with high affinity to the BH3-binding groove of BCL-2.[4]
This binding competitively displaces pro-apoptotic BH3-only proteins, such as BIM, from BCL-2.[4] The released BIM is then free to activate the pro-apoptotic effector proteins BAX and BAK.[4] The subsequent activation of BAX and BAK leads to MOMP, the release of cytochrome c, and the induction of apoptosis in a TP53-independent manner.[2] This TP53-independence is a key therapeutic advantage, as TP53 is frequently mutated in cancer, leading to resistance to conventional chemotherapies.[2]
Cellular Signaling Pathways Affected by this compound
The primary cellular pathway affected by this compound is the intrinsic apoptosis pathway. By inhibiting BCL-2, this compound tips the balance of the BCL-2 protein interactions in favor of apoptosis.
Quantitative Data
The potency of BCL-2 inhibitors is typically quantified by their binding affinity (Ki) for BCL-2 and their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following tables summarize publicly available data for Venetoclax.
| Parameter | Value | Target | Reference |
| Ki | <0.01 nM | BCL-2 | [5] |
| Ki | 48 nM | BCL-xL | [5] |
| Ki | 245 nM | BCL-w | [5] |
| Ki | >444 nM | MCL-1 | [5] |
| Cell Line | Cancer Type | IC50 | Reference |
| HL-60 | Acute Myeloid Leukemia | 1.6 µM | [6] |
| ML-2 | Acute Myeloid Leukemia | 100 nM | [6] |
| MOLM-13 | Acute Myeloid Leukemia | 200 nM | [6] |
| OCI-AML3 | Acute Myeloid Leukemia | 600 nM | [6] |
| SKM-1 | Acute Myeloid Leukemia | 1 µM | [6] |
| PL-21 | Acute Myeloid Leukemia | >10 µM | [6] |
| MOLM-16 | Acute Myeloid Leukemia | >10 µM | [6] |
| T-ALL | T-cell Acute Lymphoblastic Leukemia | 2600 nM | |
| B-ALL | B-cell Acute Lymphoblastic Leukemia | 690 nM |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a common method to determine the IC50 of a BCL-2 inhibitor in a cancer cell line.
Objective: To measure the dose-dependent effect of a BCL-2 inhibitor on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
BCL-2 inhibitor (e.g., this compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the BCL-2 inhibitor in complete culture medium. Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Apoptosis Assessment by Flow Cytometry (Annexin V/PI Staining)
This protocol is used to quantify the induction of apoptosis by a BCL-2 inhibitor.
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with a BCL-2 inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
BCL-2 inhibitor (e.g., this compound)
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the BCL-2 inhibitor at the desired concentration and for the desired time. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
This compound, as a selective BCL-2 inhibitor, represents a targeted therapeutic strategy that leverages our understanding of the intrinsic apoptosis pathway. By disrupting the key survival mechanism of cancer cells that overexpress BCL-2, this compound and similar agents can induce apoptosis and offer a promising treatment modality, particularly in hematologic malignancies. The experimental protocols and data presented in this guide, primarily based on the extensive research of Venetoclax, provide a framework for the continued investigation and development of BCL-2 inhibitors for cancer therapy. Further research is warranted to fully characterize the specific in vitro and in vivo properties of this compound.
References
- 1. thno.org [thno.org]
- 2. benchchem.com [benchchem.com]
- 3. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dalvotoclax Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dalvotoclax (ABT-199/Venetoclax) is a potent and selective small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2] Overexpression of BCL-2 is a hallmark of various hematological malignancies and some solid tumors, where it sequesters pro-apoptotic proteins, thereby preventing cancer cells from undergoing programmed cell death (apoptosis).[2][3] this compound mimics the action of BH3-only proteins, a class of pro-apoptotic proteins, to restore the apoptotic pathway in cancer cells.[4][5] Preclinical studies in mouse models are crucial for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound. This document provides detailed application notes and protocols for the administration of this compound in various mouse models.
Mechanism of Action: The BCL-2 Signaling Pathway
This compound targets the intrinsic pathway of apoptosis, which is regulated by the BCL-2 family of proteins.[6][7] This family includes pro-survival members (like BCL-2, BCL-xL, and MCL-1) and pro-apoptotic members (including Bax, Bak, and the BH3-only proteins like Bim, Bad, and Puma).[8] In cancer cells with high BCL-2 expression, BCL-2 binds to and neutralizes pro-apoptotic proteins, preventing the activation of Bax and Bak, which are essential for mitochondrial outer membrane permeabilization and subsequent caspase activation.[6][8] this compound selectively binds to the BH3-binding groove of BCL-2, displacing pro-apoptotic proteins. This leads to the activation of Bax/Bak, mitochondrial dysfunction, release of cytochrome c, and ultimately, caspase-mediated apoptosis.[2][8]
Caption: BCL-2 Signaling Pathway and this compound Mechanism of Action.
Quantitative Data from In Vivo Mouse Studies
The following tables summarize quantitative data from various studies involving the administration of this compound (ABT-199) in different mouse models.
Table 1: Efficacy of this compound in Hematological Malignancy Mouse Models
| Tumor Model | Mouse Strain | This compound (ABT-199) Dose & Schedule | Outcome | Reference |
| MOLM-13 (AML) | NOD SCID gamma (NSG) | 100 mg/kg, daily, oral gavage for 2 weeks | Significant reduction in leukemia burden in bone marrow. | [9] |
| Primary AML Xenograft (Patient S) | NSG | 100 mg/kg, daily, oral gavage for 2 weeks | Reduced human CD45+ cells in bone marrow from 70% (control) to 32.7% (treated). | [9] |
| Primary AML Xenograft (Patient R) | NSG | 100 mg/kg, daily, oral gavage for 2 weeks | No significant decrease in tumor burden. | [9] |
| DoHH-2 (Lymphoma) | NCr nude | 100 mg/kg, daily | Tumor growth inhibition. | [10] |
| Toledo (Lymphoma) | NCr nude | 25 mg/kg, daily | Tumor growth inhibition. | [10] |
| myc/bcl-2 Lymphoma | Immunocompetent | Not specified | Prolonged survival of tumor-bearing mice. | [5] |
Table 2: Efficacy of this compound in Solid Tumor Mouse Models
| Tumor Model | Mouse Strain | This compound (ABT-199) Dose & Schedule | Outcome | Reference |
| KCNR (Neuroblastoma) | NMRI nu-/nu- | 100 mg/kg, daily for 3 weeks | Tumor growth inhibition. | [11] |
| Follicular Lymphoma (FL) Xenograft | NSG | Not specified | Significant decrease in tumor volumes compared to untreated mice. | [1] |
Experimental Protocols
Drug Formulation
A common formulation for oral administration of this compound (ABT-199) in mice is a solution in a vehicle composed of 60% Phosal 50 PG, 30% polyethylene (B3416737) glycol 400, and 10% ethanol (B145695).[9]
Materials:
-
This compound (ABT-199) powder
-
Phosal 50 PG
-
Polyethylene glycol 400 (PEG400)
-
Ethanol
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration (e.g., 10 mg/mL) and the total volume needed for the study.
-
In a sterile microcentrifuge tube, combine the Phosal 50 PG, PEG400, and ethanol in the specified ratio (60:30:10).
-
Vortex the mixture until a homogenous solution is formed.
-
Add the pre-weighed this compound powder to the vehicle.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can aid in dissolution.
-
Store the final formulation at the recommended temperature and protect it from light. Prepare fresh as needed, depending on the stability of the formulation.
Mouse Models and Tumor Implantation
The choice of mouse model is critical for the study's objectives. Immunocompromised strains are necessary for xenograft models using human cell lines or patient-derived tissues.
Commonly Used Mouse Strains:
-
NOD SCID gamma (NSG): Highly immunodeficient, suitable for patient-derived xenografts (PDX) and human cell line-derived xenografts (CDX).[2][9]
-
NCr Nude: Athymic mice lacking T-cells, commonly used for CDX models.[10]
-
NMRI nu-/nu-: Another nude mouse strain used for xenograft studies.[11]
Subcutaneous Xenograft Implantation Protocol:
-
Culture the desired cancer cell line (e.g., MOLM-13, KCNR) under sterile conditions.
-
Harvest cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium, such as a 1:1 mixture of RPMI and Matrigel, at the desired concentration (e.g., 0.7 x 10^6 cells in 100 µL).[9][12]
-
Anesthetize the mouse using an approved method (e.g., isoflurane (B1672236) inhalation).
-
Inject the cell suspension subcutaneously into the flank of the mouse using a sterile syringe and a 27-gauge needle.
-
Monitor the mice regularly for tumor growth. Begin treatment when tumors reach a palpable size or a predetermined volume.
This compound Administration via Oral Gavage
Oral gavage is a common method for administering this compound to mice, ensuring precise dosing.
Materials:
-
This compound formulation
-
Appropriate sized oral gavage needles (e.g., 20-22 gauge, with a ball tip)
-
Syringes (e.g., 1 mL)
-
Animal scale
Protocol:
-
Weigh each mouse to determine the exact volume of the drug formulation to be administered based on the desired dosage (e.g., 100 mg/kg).
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.
-
Attach the gavage needle to the syringe filled with the correct volume of the this compound formulation.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus. The ball tip should help prevent accidental entry into the trachea.
-
Slowly dispense the liquid from the syringe.
-
Withdraw the gavage needle smoothly.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Repeat the administration daily or as per the experimental schedule.
Monitoring and Efficacy Assessment
Tumor Growth:
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor for signs of tumor burden, such as weight loss, lethargy, or hind limb paralysis, especially in leukemia models.[10]
Bioluminescence Imaging (for luciferase-labeled cells):
-
Inject mice intraperitoneally with D-luciferin.
-
Anesthetize the mice.
-
Image the mice using an in vivo imaging system (e.g., IVIS) to monitor tumor burden.[9]
Survival:
-
Monitor mice daily for signs of distress or morbidity.
-
Euthanize mice when tumors reach a predetermined maximum size or when they exhibit signs of significant illness, according to institutional animal care and use committee (IACUC) guidelines.
-
Record the date of death or euthanasia for survival analysis.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
Caption: A typical experimental workflow for a this compound mouse study.
References
- 1. researchgate.net [researchgate.net]
- 2. Acquired resistance to venetoclax (ABT-199) in t(14;18) positive lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 4. scispace.com [scispace.com]
- 5. ABT-199, a new Bcl-2–specific BH3 mimetic, has in vivo efficacy against aggressive Myc-driven mouse lymphomas without provoking thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Selective BCL-2 Inhibition by ABT-199 Causes On Target Cell Death in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Antitumor efficacy of new compounds - Enamine [enamine.net]
Application Notes and Protocols for Dalvotoclax Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Dalvotoclax solutions for use in both in vitro and in vivo research settings. The following information is curated to ensure proper handling, storage, and application of this compound for accurate and reproducible experimental results.
Physicochemical and Solubility Data
This compound is a potent and selective B-cell lymphoma 2 (Bcl-2) inhibitor. Due to its hydrophobic nature, it exhibits low solubility in aqueous solutions and requires the use of organic solvents or co-solvent systems for effective solubilization. The quantitative solubility data for this compound in common laboratory solvents is summarized below. It is crucial to note that while solubility in DMSO is established, data for other solvents is often not publicly available, and the provided information on co-solvent formulations is based on established protocols for structurally similar, poorly soluble Bcl-2 inhibitors.
| Solvent/Vehicle | Solubility/Recommended Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | Commonly used for preparing high-concentration stock solutions for in vitro studies. |
| Ethanol | Low/Sparingly Soluble | Not recommended as a primary solvent. Can be used in combination with other co-solvents in specific formulations. |
| Polyethylene Glycol 400 (PEG400) | Soluble (in formulation) | A common co-solvent used to improve the solubility of hydrophobic compounds for in vivo administration. |
| Tween 80 | Soluble (in formulation) | A non-ionic surfactant used as an emulsifying agent to increase the stability and solubility of this compound in aqueous-based formulations for in vivo use. |
| Corn Oil | Soluble (in formulation) | A suitable vehicle for oral or subcutaneous administration of lipophilic compounds like this compound. |
| Water | Insoluble | This compound is practically insoluble in aqueous solutions, necessitating the use of co-solvents. |
| Cell Culture Medium | Variable (micromolar range) | Final working concentrations for cellular assays are typically in the nanomolar to low micromolar range and are prepared by diluting a DMSO stock solution into the complete medium. |
Experimental Protocols
1. Preparation of this compound Stock Solution for In Vitro Assays
This protocol outlines the preparation of a high-concentration stock solution of this compound in DMSO, suitable for use in various cell-based assays.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until the this compound powder is completely dissolved. If necessary, brief sonication in a water bath can aid in dissolution.
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not required.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
2. Preparation of this compound Working Solutions for Cell Culture
This protocol describes the dilution of the DMSO stock solution to final working concentrations for treating cells in culture.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in cell culture medium or DMSO.
-
Final Dilution: Directly add the required volume of the this compound stock solution to the pre-warmed complete cell culture medium to achieve the desired final concentration (e.g., 0.1 nM to 1 µM). Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Mixing: Gently mix the working solution by pipetting up and down or inverting the tube.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the freshly prepared medium containing this compound. Include a vehicle control (medium with the same final concentration of DMSO) in your experiment.
3. Preparation of this compound Formulation for In Vivo Studies
This protocol provides a common co-solvent formulation for the administration of poorly soluble compounds like this compound to animals. This formulation is suitable for routes such as oral gavage or injection, but the final choice of vehicle should be determined by the specific experimental requirements and animal model.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene Glycol 400 (PEG400), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl) or sterile water for injection
Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Ensure complete dissolution.
-
Formulation Preparation (Example for a 2 mg/mL final concentration): The following ratios are a common starting point and may need optimization:
-
10% DMSO: Add the appropriate volume of the this compound stock solution.
-
40% PEG400: Add PEG400 to the DMSO solution and mix thoroughly by vortexing until the solution is clear.
-
5% Tween 80: Add Tween 80 and mix again until homogeneous.
-
45% Sterile Saline: Slowly add the sterile saline while vortexing to prevent precipitation.
-
-
Final Inspection: Visually inspect the final formulation to ensure it is a clear, homogenous solution. Do not use if any precipitation is observed.
-
Administration: The formulation should be prepared fresh on the day of use and administered to the animals as per the experimental design.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the Bcl-2 signaling pathway targeted by this compound and the experimental workflow for preparing this compound solutions.
Caption: Mechanism of this compound action on the Bcl-2 signaling pathway.
Caption: Workflow for preparing this compound solutions for in vitro and in vivo use.
Application Notes and Protocols for Dalvotoclax, a BCL-2 Inhibitor, in Cell Culture Assays
A Note on Nomenclature: Information specific to "Dalvotoclax" is limited in the public domain. It is presumed to be a member of the BCL-2 inhibitor class of molecules. This document will use Venetoclax (B612062), a well-characterized, potent, and selective BCL-2 inhibitor, as a representative compound to detail the application and protocols for this class of drugs in cell culture assays. The principles and methodologies described are broadly applicable to other selective BCL-2 inhibitors.
Introduction
This compound and related compounds are small-molecule inhibitors that target the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2][3] By binding to the BH3 domain of BCL-2, these inhibitors displace pro-apoptotic proteins, leading to the activation of the intrinsic mitochondrial apoptosis pathway.[1][2][3] This targeted mechanism makes them valuable tools for cancer research and promising therapeutic agents for various hematological malignancies.[4][5] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound (represented by Venetoclax) in cancer cell lines.
Mechanism of Action: BCL-2 Inhibition
The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[5][6] A delicate balance between pro-survival (e.g., BCL-2, BCL-XL, MCL-1) and pro-apoptotic (e.g., BAX, BAK, BIM) members dictates cell fate.[5] In many cancers, the overexpression of BCL-2 sequesters pro-apoptotic proteins, preventing them from initiating mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. This compound mimics the action of BH3-only proteins, binding to BCL-2 and liberating pro-apoptotic proteins, which can then activate BAX and BAK to induce apoptosis.[1][3]
Figure 1: Simplified signaling pathway of this compound (as Venetoclax).
Data Presentation
The following tables summarize quantitative data for Venetoclax from various published studies, providing an expected range of activity for a potent BCL-2 inhibitor.
Table 1: Cell Viability (IC50) of Venetoclax in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Method | Exposure Time (h) |
| MINO | Mantle Cell Lymphoma | ~10 | Not Specified | Not Specified |
| MAVER1-LT | Mantle Cell Lymphoma | ~20 | Not Specified | Not Specified |
| MV-4-11 | Acute Myeloid Leukemia (AML) | <100 | CellTiter-Glo® | 72 |
| MOLM-13 | Acute Myeloid Leukemia (AML) | <100 | CellTiter-Glo® | 72 |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | >1000 | CellTiter-Glo® | 72 |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~25,000 (25 µM) | Not Specified | 24 |
Note: IC50 values can vary significantly based on the cell line, assay method, and experimental conditions.
Table 2: Induction of Apoptosis by Venetoclax
| Cell Line | Concentration (µM) | Apoptosis Induction (Fold Change vs. Control) | Key Apoptotic Markers Increased |
| MDA-MB-231 | 10 | Significant Increase | Caspase 3, BAX |
| MDA-MB-231 | 25 | ~7-fold increase in BAX:BCL-2 ratio | Caspase 3, BAX |
| MDA-MB-231 | 50 | ~14-fold increase in BAX:BCL-2 ratio | Caspase 3, BAX |
Table 3: Effect of Venetoclax on BCL-2 Family Protein Expression
| Cell Line | Treatment | Effect on BCL-2 Protein Levels | Effect on Other Proteins |
| Karpas231 | Venetoclax (unspecified conc.) for 6h | Unchanged | Downregulation of phosphorylated BCL2, Decreased BIM expression |
| OCI-Ly8 | Venetoclax (unspecified conc.) for 6h | Unchanged | Downregulation of phosphorylated BCL2, Decreased BIM expression |
| MDA-MB-231 | Venetoclax (50 µM) for 24h | >65% Inhibition | ~5-fold induction of BAX, ~6-fold induction of Caspase 3 |
Experimental Protocols
The following are detailed protocols for key assays to evaluate the efficacy of this compound in cell culture.
Cell Viability Assay (MTT/XTT or ATP-based)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Figure 2: Workflow for a typical cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well clear or opaque-walled tissue culture plates
-
This compound (stock solution in DMSO)
-
Cell Viability Reagent (e.g., MTT, XTT, or CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader (spectrophotometer or luminometer)
Protocol:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells with medium only for background control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to adhere.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted drug solutions. Include a vehicle control (DMSO at the same final concentration as the highest drug dose).
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
Reagent Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) and mix thoroughly.[2]
-
For ATP-based assay (e.g., CellTiter-Glo®): Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of the reagent to each well.[7]
-
-
Final Incubation: Incubate as per the manufacturer's instructions (e.g., 10 minutes for CellTiter-Glo® on an orbital shaker).
-
Measurement: Read the plate on a plate reader. For MTT, measure absorbance at ~570 nm. For CellTiter-Glo®, measure luminescence.
-
Data Analysis: Subtract the background reading. Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the log concentration of this compound and use non-linear regression to calculate the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Figure 3: Workflow for Annexin V/PI apoptosis assay.
Materials:
-
Cancer cell line of interest
-
6-well tissue culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: After incubation, collect the culture medium (which contains floating apoptotic cells) into a centrifuge tube. Wash the adherent cells with PBS and detach them using trypsin. Combine the detached cells with the collected medium.[8]
-
Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with ice-cold PBS.[8]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]
-
Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the samples by flow cytometry within one hour.[9]
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Western Blotting for BCL-2 Family Proteins
This protocol is used to detect changes in the expression levels of BCL-2 and other apoptosis-related proteins after treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BCL-2, anti-BAX, anti-BIM, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Protein Extraction: Treat cells with this compound as described for the apoptosis assay. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[5]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[10]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[10]
-
Washing: Repeat the washing step as in step 7.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.[1]
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
References
- 1. Targeting BCL2 with venetoclax is a promising therapeutic strategy for “double-proteinexpression” lymphoma with MYC and BCL2 rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 4. Venetoclax: evidence to date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dysregulation of BCL-2 family proteins in blood neoplasm: therapeutic relevance of antineoplastic agent venetoclax [explorationpub.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and safety of cladribine, low-dose cytarabine and venetoclax in relapsed/refractory acute myeloid leukemia: results of a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Venetoclax exposure‐efficacy and exposure‐safety relationships in patients with treatment‐naïve acute myeloid leukemia who are ineligible for intensive chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
Application Notes and Protocols for Dalvotoclax (as a representative Bcl-2 Inhibitor) for In Vivo Imaging Studies
Introduction
Bcl-2 family proteins are central regulators of the intrinsic apoptotic pathway.[1][2] The overexpression of anti-apoptotic Bcl-2 proteins is a known resistance mechanism in many cancers, allowing malignant cells to evade programmed cell death. Dalvotoclax, as a representative Bcl-2 inhibitor, is designed to restore the natural apoptotic process in cancer cells, making it a promising candidate for oncology research.[1] In vivo imaging is a powerful tool in preclinical drug development, enabling non-invasive, longitudinal monitoring of drug efficacy, target engagement, and mechanism of action.[3][4] This document provides detailed protocols and application notes for the use of a representative Bcl-2 inhibitor in in vivo imaging studies.
Mechanism of Action
This compound functions as a BH3 mimetic, binding to the BH3-binding groove of anti-apoptotic Bcl-2 proteins. This action displaces pro-apoptotic proteins like Bim, Bak, and Bax, which are then free to induce mitochondrial outer membrane permeabilization (MOMP). MOMP leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and ultimately resulting in apoptosis.
Quantitative Data Summary
The following table structure is recommended for summarizing quantitative data from in vivo imaging studies.
| Treatment Group | Animal ID | Day 0 (Baseline) Bioluminescence (photons/s) | Day 7 Bioluminescence (photons/s) | Day 14 Bioluminescence (photons/s) | Percent Change from Baseline (Day 14) | Tumor Volume (mm³) (Day 14) |
| Vehicle Control | 1 | |||||
| 2 | ||||||
| ... | ||||||
| This compound (X mg/kg) | 1 | |||||
| 2 | ||||||
| ... |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a Bcl-2 inhibitor formulation for injection, based on methods for similar compounds like Bcl-2-IN-12.[1] It is crucial to prepare these formulations fresh on the day of use and to visually inspect for any precipitation before administration.[1]
Materials:
-
This compound (or representative Bcl-2 inhibitor) powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
Solubility Profile (based on Bcl-2-IN-12): [1]
| Solvent | Solubility | Notes |
| DMSO | Soluble | Common solvent for initial stock solutions. |
| PEG300 | Soluble | Frequently used co-solvent to improve solubility. |
| Tween 80 | Soluble | Surfactant to increase solubility and stability. |
| Corn Oil | Soluble | Vehicle suitable for oral or subcutaneous administration. |
| Water | Insoluble | Requires co-solvents and surfactants for injection. |
| Ethanol | Low | May be used in combination with other solvents. |
Procedure (Co-solvent Formulation): [1]
-
Prepare Stock Solution: Accurately weigh the required amount of this compound powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Ensure complete dissolution by gentle vortexing or sonication.
-
Formulation Preparation: For a final concentration of 2 mg/mL (example):
-
In a sterile tube, add 100 µL of the 20 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 and mix again until the solution is homogeneous.
-
Slowly add 450 µL of sterile saline while vortexing gently to prevent precipitation.
-
-
Final Vehicle Composition: The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Final Check: Visually inspect the final formulation for any signs of precipitation. A clear solution is required for injection.
Protocol 2: In Vivo Bioluminescence Imaging for Efficacy Assessment
This protocol outlines a general procedure for assessing the efficacy of this compound in a subcutaneous tumor model using bioluminescence imaging (BLI).
Materials:
-
Tumor-bearing mice (e.g., immunodeficient mice with subcutaneously implanted cancer cells engineered to express luciferase)
-
This compound formulation (from Protocol 1)
-
Vehicle control formulation
-
D-Luciferin substrate
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia system (e.g., isoflurane)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
Administer D-Luciferin via intraperitoneal (IP) injection (typically 150 mg/kg).
-
Wait for the substrate to distribute (usually 10-15 minutes).[5]
-
-
Image Acquisition (Baseline):
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images. Exposure time may vary depending on the signal intensity, but auto-exposure is often recommended for initial setup.[5]
-
Record the baseline bioluminescence signal for each animal.
-
-
Treatment Administration:
-
Following baseline imaging, administer the prepared this compound formulation or vehicle control to the respective groups (e.g., via oral gavage, IP, or intravenous injection).
-
Continue treatment according to the study design (e.g., daily for 14 days).
-
-
Follow-up Imaging:
-
Repeat the imaging procedure (Steps 1-2) at predetermined time points (e.g., weekly) to monitor the therapeutic response.
-
-
Data Analysis:
-
Use the imaging software to draw a region of interest (ROI) around the tumor area for each animal at each time point.
-
Quantify the total photon flux (photons/second) within the ROI.
-
Calculate the percentage change in bioluminescence relative to the baseline for each animal to assess tumor growth or regression.
-
Considerations for In Vivo Studies
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Statistical Power: Ensure a sufficient number of animals per group to achieve statistically significant results. Longitudinal imaging allows for intra-subject comparisons, which can enhance statistical power and reduce the number of animals required.[3]
-
Pharmacokinetics: Correlate imaging data with pharmacokinetic studies to understand the relationship between drug exposure and therapeutic effect.
-
Multimodality Imaging: Consider using complementary imaging modalities, such as fluorescence imaging or MRI, to gain further insights into the drug's mechanism of action and effects on the tumor microenvironment.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Efficacy and specificity of inhibitors of BCL-2 family protein interactions assessed by affinity measurements in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
Application Notes and Protocols for High-Throughput Screening of Novel Bcl-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway, making them compelling targets for cancer therapy.[1][2][3] Overexpression of anti-apoptotic Bcl-2 proteins allows cancer cells to evade programmed cell death, contributing to tumor progression and resistance to treatment.[2][3] Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can restore the natural apoptotic process in cancer cells.[3] High-throughput screening (HTS) is a critical tool for the discovery and characterization of novel Bcl-2 inhibitors from large compound libraries.[4] This document provides detailed application notes and protocols for the high-throughput screening of a novel, potent, and selective Bcl-2 inhibitor, referred to herein as "Dalvotoclax".
Mechanism of Action
This compound is a BH3 mimetic that specifically targets the BH3-binding groove of anti-apoptotic Bcl-2 proteins. By occupying this groove, this compound displaces pro-apoptotic proteins like Bim, Bak, and Bax, which are then free to induce mitochondrial outer membrane permeabilization (MOMP). This leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and inducing apoptosis.[2][3]
Signaling Pathway
Caption: The Bcl-2 signaling pathway and the mechanism of action of this compound.
High-Throughput Screening Assays
A variety of HTS assays can be employed to identify and characterize Bcl-2 inhibitors. The choice of assay depends on the specific research question, available instrumentation, and desired throughput.
Primary Screening: Identifying Hits
1. Fluorescence Polarization (FP) Assay
This is a common method for screening large compound libraries to identify molecules that disrupt the interaction between Bcl-2 and a fluorescently labeled BH3 peptide.[5]
-
Principle: A small, fluorescently labeled BH3 peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger Bcl-2 protein, the complex tumbles more slowly, leading to high fluorescence polarization. A compound that displaces the peptide will cause a decrease in polarization.
-
Advantages: Homogeneous (no-wash) format, high throughput, and provides a direct measure of binding inhibition.
-
Disadvantages: Potential for interference from fluorescent compounds.
Experimental Protocol: Fluorescence Polarization Assay
-
Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Triton X-100.
-
Recombinant human Bcl-2 protein.
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bim BH3).
-
Test compounds (this compound or library compounds) serially diluted in DMSO.
-
-
Assay Procedure (384-well format):
-
Add 10 µL of Bcl-2 protein solution to each well.
-
Add 100 nL of test compound or DMSO (control) to the appropriate wells.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of fluorescently labeled BH3 peptide to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization using a plate reader with appropriate filters.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Multiplex Flow Cytometry Assay
This method allows for the simultaneous screening of compounds against multiple anti-apoptotic Bcl-2 family members.[6][7]
-
Principle: Different anti-apoptotic Bcl-2 family proteins are coupled to distinct sets of fluorescently coded beads. A fluorescently labeled BH3 peptide is added, which binds to the proteins on the beads. Compounds that inhibit this interaction will reduce the fluorescence signal associated with the beads.[6][7]
-
Advantages: Enables simultaneous assessment of selectivity against multiple Bcl-2 family members in a single well, conserving compound and reagents.[7]
-
Disadvantages: Requires a flow cytometer capable of high-throughput screening.
Secondary and Orthogonal Assays: Hit Confirmation and Elucidation of Mechanism
1. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
-
Principle: This bead-based assay measures the interaction between a biotinylated Bcl-2 protein and a digoxigenin-labeled BH3 peptide. Donor and acceptor beads are brought into proximity when the protein-peptide interaction occurs, generating a luminescent signal. Inhibitors disrupt this interaction, leading to a decrease in signal.
-
Advantages: High sensitivity, low background, and resistant to interference from colored or fluorescent compounds.
2. Split-Luciferase Complementation Assay
This is a cell-based assay to confirm the disruption of the Bcl-2/Beclin-1 interaction in a cellular context.[8][9]
-
Principle: Bcl-2 and a BH3-containing protein (e.g., Beclin-1) are fused to two different non-functional fragments of luciferase. When the two proteins interact, the luciferase fragments are brought together, reconstituting a functional enzyme that produces a luminescent signal in the presence of its substrate.[8][9] Inhibitors of the interaction will cause a decrease in luminescence.
-
Advantages: Provides confirmation of activity in a cellular environment, which is more physiologically relevant.
-
Disadvantages: Requires generation of stable cell lines expressing the fusion constructs.
Experimental Workflow
Caption: A typical workflow for high-throughput screening of Bcl-2 inhibitors.
Data Presentation
Quantitative data from HTS assays should be summarized in a clear and structured format to facilitate comparison and decision-making.
Table 1: Representative IC50 Values of this compound against Anti-apoptotic Bcl-2 Family Proteins
| Target Protein | Fluorescence Polarization (IC50, nM) | AlphaLISA (IC50, nM) |
| Bcl-2 | 1.5 | 2.1 |
| Bcl-xL | 250 | 310 |
| Mcl-1 | >10,000 | >10,000 |
| Bcl-w | 1500 | 1800 |
| Bfl-1/A1 | >10,000 | >10,000 |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Bcl-2 Expression | EC50 (nM) |
| RS4;11 (ALL) | High | 5.2 |
| MOLT-4 (ALL) | High | 8.1 |
| H146 (SCLC) | Low | >5,000 |
| K562 (CML) | Low | >5,000 |
Conclusion
The protocols and workflows described in this application note provide a robust framework for the high-throughput screening and characterization of novel Bcl-2 inhibitors like this compound. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify potent and selective inhibitors and advance them into the drug development pipeline. Careful data analysis and presentation are essential for making informed decisions throughout the hit-to-lead optimization process.
References
- 1. Targeting the differential addiction to anti-apoptotic BCL-2 family for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BCL2 Family Inhibitors in the Biology and Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are BCL2 gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. High Throughput Screening (HTS) Services | Evotec [evotec.com]
- 5. researchgate.net [researchgate.net]
- 6. High-throughput screen for the chemical inhibitors of antiapoptotic bcl-2 family proteins by multiplex flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Throughput Screen for the Chemical Inhibitors of Antiapoptotic Bcl-2 Family Proteins by Multiplex Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Screens To Identify Autophagy Inducers That Function by Disrupting Beclin 1/Bcl-2 Binding. | Broad Institute [broadinstitute.org]
- 9. High-Throughput Screens To Identify Autophagy Inducers That Function by Disrupting Beclin 1/Bcl-2 Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Studies of Dalvotoclax (Venetoclax/ABT-199)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of Dalvotoclax (also known as Venetoclax (B612062) or ABT-199), a potent and selective BCL-2 inhibitor. The information compiled here is intended to guide the design and execution of preclinical trials by summarizing established dosages, experimental protocols, and relevant biological pathways.
Introduction
This compound is a first-in-class, orally bioavailable small-molecule inhibitor that selectively targets the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1] By binding to the BH3-binding groove of BCL-2, this compound displaces pro-apoptotic proteins, leading to the initiation of the intrinsic apoptotic pathway and subsequent cancer cell death.[1] Preclinical studies have demonstrated its efficacy in a variety of hematologic malignancies, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and non-Hodgkin's lymphoma (NHL).[2] These notes provide detailed information on dosages and protocols derived from various preclinical models.
Quantitative Data Summary
The following tables summarize the dosages of this compound used in various preclinical in vivo studies. These values can serve as a starting point for designing new experiments.
Table 1: this compound Monotherapy in Preclinical Xenograft Models
| Animal Model | Cancer Type | Dosage | Route of Administration | Dosing Schedule | Outcome | Reference |
| Mice | Acute Lymphoblastic Leukemia (ALL) | 12.5 mg/kg | Oral | Single dose | 47% max tumor growth inhibition | [3] |
| Mice | T-cell ALL (LOUCY xenograft) | 100 mg/kg | Oral | Not specified | Tumor growth inhibition | [3] |
| Mice | Neuroblastoma (KCNR xenograft) | 100 mg/kg | Oral | Once daily for 3 weeks | Significant tumor growth inhibition | [4] |
| Mice | Diffuse Large B-cell Lymphoma (Toledo) | 100 mg/kg | Oral | Once daily for 21 days | Antitumor activity | [5] |
Table 2: this compound in Combination Therapy in Preclinical Models
| Animal Model | Cancer Type | Combination Agent(s) | This compound Dosage | Route of Administration | Dosing Schedule | Outcome | Reference |
| Mice | Acute Myeloid Leukemia (AML) | Selinexor | Not specified | Not specified | Not specified | Reduced tumor growth | [6] |
| Mice | Diffuse Large B-cell Lymphoma (DLBCL) | Eltanexor | Not specified | Not specified | Not specified | Reduced tumor growth | [6] |
| Mice | Chronic Myeloid Leukemia (CML) | Nilotinib (B1678881) | Not specified | Not specified | Not specified | Better eradication of CML stem cells than nilotinib alone | [7] |
| Mice | Mantle Cell Lymphoma (MCL) & CLL | Ibrutinib | Not specified | Not specified | Not specified | Substantially induced apoptosis compared to single agents | [7] |
| Mice | Colorectal Carcinoma (MC38) | anti-PD-1 | 50 mg/kg | Oral | Once daily for 14 days | Antitumor activity | [5] |
Experimental Protocols
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model, based on methodologies described in the literature.[4][5][8]
Objective: To assess the anti-tumor activity of this compound in a specific cancer cell line-derived xenograft (CDX) or patient-derived xenograft (PDX) model.
Materials:
-
Cancer cell line of interest or patient-derived tumor tissue
-
Immunocompromised mice (e.g., NOD-scid IL2Rgammanull (NSG), SCID-beige)
-
This compound (ABT-199)
-
Vehicle for formulation (e.g., 60% Phosal 50 PG, 30% PEG 400, 10% ethanol)[5]
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line under appropriate conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of each mouse. For PDX models, implant tumor fragments subcutaneously.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., ~200 mm³), randomize the mice into treatment and control groups.[5]
-
-
Drug Preparation and Administration:
-
Prepare the this compound formulation. A common vehicle is a mixture of 60% Phosal 50 PG, 30% PEG 400, and 10% ethanol.[5]
-
Administer this compound orally (e.g., by gavage) at the desired dose (e.g., 50-100 mg/kg) and schedule (e.g., once daily).[4][5]
-
Administer the vehicle alone to the control group.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Monitor the general health and behavior of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Analyze the statistical significance of the observed differences.
-
In Vitro Cell Viability Assay
This protocol describes a method to determine the cytotoxic effect of this compound on cancer cell lines in vitro.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (ABT-199)
-
96-well microtiter plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells per well).[5]
-
Incubate the plates overnight to allow the cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in the culture medium.
-
Add the different concentrations of this compound to the wells. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.[5]
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-only control.
-
Plot the cell viability against the drug concentration and determine the IC50 value using appropriate software.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced apoptosis via BCL-2 inhibition.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for a preclinical in vivo xenograft study.
References
- 1. Activity of eftozanermin alfa plus venetoclax in preclinical models and patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Found in translation: how preclinical research is guiding the clinical development of the BCL-2-selective inhibitor venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Venetoclax | ABT-199 | Bcl-2 inhibitor | TargetMol [targetmol.com]
- 6. ashpublications.org [ashpublications.org]
- 7. ABT-199 (venetoclax) and BCL-2 inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Analytical Methods for Venetoclax (Dalvotoclax) Quantification
Note: The provided topic refers to "Dalvotoclax." Following a comprehensive review of scientific literature, it is highly probable that this is a typographical error for Venetoclax (B612062) (also known as ABT-199 or GDC-0199). All subsequent information pertains to the analytical quantification of Venetoclax.
These application notes provide detailed protocols for the quantitative analysis of Venetoclax in both pharmaceutical dosage forms and biological matrices, tailored for researchers, scientists, and professionals in drug development.
Mechanism of Action: BCL-2 Inhibition
Venetoclax is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1] BCL-2 is an anti-apoptotic protein that prevents the death of cancer cells.[2] By binding to BCL-2, Venetoclax displaces pro-apoptotic proteins like BIM, which in turn activate BAX and BAK. This activation leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspases, ultimately driving the cell to undergo apoptosis (programmed cell death).[3]
Application Note 1: Quantification of Venetoclax in Pharmaceutical Dosage Forms by RP-HPLC
This note describes a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the routine quality control analysis of Venetoclax in its tablet form.[2]
Experimental Protocol
A simple isocratic RP-HPLC method is employed for the determination of Venetoclax.[2][4] The chromatographic separation is achieved using a C8 column with a mobile phase consisting of an ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724).
1. Instrumentation and Conditions:
-
HPLC System: Standard HPLC system with a UV-Visible detector.
-
Column: Perkin C8 (150 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: 25 mM Ammonium Acetate buffer (pH 3.0, adjusted with orthophosphoric acid) and Acetonitrile in a 55:45 (v/v) ratio.[2]
-
Flow Rate: 0.7 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Injection Volume: 10 µL.[2]
-
Detection Wavelength: 286 nm.[2]
-
Retention Time: Approximately 4.19 minutes.[2]
2. Preparation of Solutions:
-
Buffer Preparation: Dissolve 1.926 g of Ammonium Acetate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid.[2]
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 55:45 ratio. Sonicate for 10 minutes to degas the solution. Filter through a 0.45 µm filter before use.[2]
-
Standard Stock Solution: Accurately weigh and dissolve Venetoclax in a suitable solvent to prepare a stock solution.
-
Sample Preparation: Crush tablets to a fine powder. Dissolve a quantity of powder equivalent to a known amount of Venetoclax in the solvent to achieve a concentration within the calibration range.
Quantitative Data Summary
The method is validated according to ICH guidelines, demonstrating its suitability for its intended purpose.[2]
| Validation Parameter | Result | Reference |
| Linearity Range | 5 - 50 µg/mL | [2] |
| Correlation Coefficient (R²) | 0.9998 | [2] |
| Limit of Detection (LOD) | 0.53 µg/mL | [2] |
| Limit of Quantification (LOQ) | 1.62 µg/mL | [2] |
| Specificity | Method is specific | [2] |
| Accuracy & Precision | Within acceptable limits | [2] |
Application Note 2: Quantification of Venetoclax in Biological Matrices by LC-MS/MS
This note details a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for quantifying Venetoclax in human plasma and cerebrospinal fluid (CSF).[5][6] This technique is the gold standard for bioanalytical studies due to its high sensitivity and specificity.[7]
Experimental Protocol
The protocol involves a straightforward protein precipitation step followed by UPLC-MS/MS analysis. A stable isotope-labeled internal standard (Venetoclax-d8) is used to ensure accuracy.[5]
1. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma or serum, add 500 µL of acetonitrile containing the internal standard (Venetoclax-d8).[8]
-
Vortex the mixture for 1 minute to precipitate proteins.[8]
-
Centrifuge the mixture for 5 minutes at 9500 x g.[8]
-
Transfer the clear supernatant to an autosampler vial for injection into the LC-MS/MS system.[8]
2. Liquid Chromatography Conditions:
-
LC System: An Ultra-Performance Liquid Chromatography (UPLC) system.
-
Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in water.[5]
-
Gradient Elution: A gradient is used for optimal separation. For example: 30% B to 47.5% B over 0.3 min, then to 75% B, then to 100% B, followed by re-equilibration.[8]
-
Flow Rate: Maintained according to the specific UPLC method.
-
Column Temperature: 60°C.[8]
-
Injection Volume: 0.5 - 5 µL.[8]
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer.[5][6]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).[6]
-
MRM Transitions:
Quantitative Data Summary
The validated LC-MS/MS method demonstrates excellent linearity, accuracy, and precision for the quantification of Venetoclax in different biological matrices.[5][6][8]
| Parameter | Plasma | Cerebrospinal Fluid (CSF) | Reference |
| Linearity Range | 20.0 - 5000 ng/mL | 0.500 - 100 ng/mL | [5][6] |
| Alternate Linearity Range | 50 - 5000 µg/L | N/A | [8] |
| Inter- and Intra-run Accuracy | Within ±11.9% | Within ±11.9% | [5] |
| Inter- and Intra-run Precision | < 13.6% | < 13.6% | [5] |
| Recovery | ~100% | ~100% | [5] |
| Matrix Effect | Not obvious | Not obvious | [5][6] |
| Carryover | None observed | None observed | [5] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analytical Method Development and Validation of RP-HPLC Method for Estimation of Venetoclax [ijraset.com]
- 3. The potential of venetoclax (ABT-199) in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS methods for determination of venetoclax in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uab.edu [uab.edu]
- 8. Validation of a LC‐MS/MS Assay for Rapid and Simultaneous Quantification of Cobicistat and Venetoclax in Human Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dalvotoclax (Venetoclax) in Combination Therapy
Introduction
Dalvotoclax, more commonly known as Venetoclax (B612062) (Venclexta®), is a potent and selective small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2][3] BCL-2 is a key regulator of the intrinsic apoptotic pathway, and its overexpression is a hallmark of various hematological malignancies, contributing to cancer cell survival and resistance to conventional therapies.[1][4] Venetoclax mimics the action of pro-apoptotic BH3-only proteins, binding directly to the BH3-binding groove of BCL-2, thereby displacing pro-apoptotic proteins like BIM and BAK, leading to mitochondrial outer membrane permeabilization and caspase-mediated apoptosis.[2][4]
While Venetoclax monotherapy has demonstrated significant efficacy in certain hematological cancers like chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML), primary and acquired resistance can limit its long-term effectiveness.[1][2] A major mechanism of resistance is the upregulation of other anti-apoptotic proteins, particularly Myeloid Cell Leukemia 1 (MCL-1) and BCL-XL.[2][5][6] This has prompted the investigation of rational combination strategies to enhance the efficacy of Venetoclax and overcome resistance. These strategies involve combining Venetoclax with agents that target complementary survival pathways or other key oncogenic drivers.
These application notes provide a comprehensive overview of preclinical and clinical data for this compound (Venetoclax) in combination with other therapeutic agents. Detailed experimental protocols and signaling pathway diagrams are included to guide researchers, scientists, and drug development professionals in their work.
This compound in Combination with MCL-1 Inhibitors
Rationale: Upregulation of MCL-1 is a primary mechanism of resistance to Venetoclax.[2][5][6] Dual inhibition of BCL-2 and MCL-1 is a promising strategy to induce synthetic lethality in cancer cells dependent on both anti-apoptotic proteins.
Preclinical Data Summary
| Combination Agent | Cancer Type | Key Findings | Reference |
| VU661013 | Acute Myeloid Leukemia (AML) | Synergistic apoptosis in venetoclax-resistant AML cells and patient-derived xenografts (PDXs).[5][7] | [5][7] |
| S63845 | Acute Myeloid Leukemia (AML) | Strong synergistic apoptosis with venetoclax, even in the presence of bone marrow stromal cells that confer resistance.[6] | [6] |
| S63845 | MYCN-amplified Neuroblastoma | Synergistic decrease in cell viability and tumor regression in PDX models.[8] | [8] |
| MIK665 | Acute Myeloid Leukemia (AML) | Effective in overcoming primary resistance to the MCL-1 inhibitor, especially when combined with venetoclax.[9] | [9] |
Clinical Data Summary
Clinical trials evaluating the combination of Venetoclax with various MCL-1 inhibitors are ongoing. These trials aim to establish the safety and efficacy of this combination approach in patients with hematological malignancies who have relapsed or are refractory to prior therapies.[9]
Experimental Protocols
1. Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells (e.g., AML cell lines like MOLM-13, MV4-11) in 96-well plates at a density of 5,000-10,000 cells per well in appropriate culture medium.
-
Drug Treatment: Treat cells with a dose-response matrix of Venetoclax and an MCL-1 inhibitor (e.g., VU661013 or S63845) for 48-72 hours. Include single-agent and vehicle controls.
-
Lysis and Luminescence Reading: After incubation, add CellTiter-Glo® reagent according to the manufacturer's instructions. Measure luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine IC50 values for each agent and use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
2. Apoptosis Assay (e.g., using Annexin V/PI Staining)
-
Cell Treatment: Treat cells with Venetoclax and the MCL-1 inhibitor at synergistic concentrations for 24-48 hours.
-
Staining: Harvest cells and wash with cold PBS. Resuspend in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis.
-
Data Analysis: Quantify the percentage of apoptotic cells (early and late) in each treatment group.
3. In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., venetoclax-resistant AML cell lines) into immunodeficient mice (e.g., NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (vehicle, Venetoclax alone, MCL-1 inhibitor alone, combination).
-
Drug Administration: Administer drugs via appropriate routes (e.g., oral gavage for Venetoclax, intraperitoneal injection for MCL-1 inhibitor) at predetermined schedules.
-
Monitoring: Measure tumor volume and body weight regularly. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting for apoptosis markers).
Signaling Pathway Diagram
Caption: Dual inhibition of BCL-2 and MCL-1 to promote apoptosis.
This compound in Combination with BTK Inhibitors
Rationale: In B-cell malignancies like CLL and Diffuse Large B-cell Lymphoma (DLBCL), the B-cell receptor (BCR) pathway, in which Bruton's tyrosine kinase (BTK) is a key component, provides crucial survival signals that can contribute to Venetoclax resistance.[10] Combining Venetoclax with BTK inhibitors can simultaneously block both intrinsic apoptosis and extrinsic survival signaling.
Preclinical Data Summary
| Combination Agent | Cancer Type | Key Findings | Reference |
| Pirtobrutinib | DLBCL | Synergistically overcame resistance in BCL10-mutant lymphomas in vitro and in vivo.[10] | [10] |
| Ibrutinib, Acalabrutinib, Zanubrutinib | CLL/SLL | Combination with venetoclax is being explored to achieve deeper and more durable remissions, potentially allowing for time-limited therapy.[11][12] | [11][12] |
Clinical Data Summary
| Combination Regimen | Cancer Type | Phase | Key Outcomes | Reference |
| Acalabrutinib + Venetoclax (AV) | CLL | Phase 3 (AMPLIFY) | Showed deep and durable responses in first-line treatment.[12] | [12] |
| Ibrutinib / Acalabrutinib / Zanubrutinib + Venetoclax | CLL/SLL | Phase 2 | Aims to deepen remissions and achieve undetectable measurable residual disease (uMRD) to enable fixed-duration therapy.[11] | [11] |
Experimental Protocols
1. Cell Co-culture with Stromal Cells
-
To mimic the tumor microenvironment, B-cell lymphoma cells can be co-cultured with stromal cell lines (e.g., HS-5).
-
Seed stromal cells to form a confluent monolayer in a 96-well plate.
-
Add lymphoma cells on top of the stromal layer and allow them to adhere.
-
Treat with Venetoclax and a BTK inhibitor and assess viability as described previously.
2. Western Blot for Pathway Analysis
-
Protein Extraction: Treat cells with the drug combination for various time points. Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Electrophoresis and Transfer: Quantify protein concentration, separate lysates by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key signaling proteins (e.g., phospho-BTK, phospho-ERK, BCL-2 family members).
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize protein bands.
Signaling Pathway Diagram
Caption: Dual blockade of BCR survival signaling and BCL-2.
This compound in Combination with Chemotherapy and Hypomethylating Agents
Rationale: Standard chemotherapy and hypomethylating agents (HMAs) can induce cellular stress and alter the expression of BCL-2 family proteins, thereby sensitizing cancer cells to Venetoclax.
Clinical Data Summary
| Combination Regimen | Cancer Type | Phase | Key Outcomes | Reference |
| Venetoclax + Azacitidine | AML (older adults) | Phase 3 (VIALE-A) | Median OS 14.7 months vs 9.6 months with azacitidine alone. Composite CR rate 66% vs 28%.[13] | [13] |
| Venetoclax + Low-Dose Cytarabine (LDAC) | AML (older adults) | Phase 3 | Improved overall survival compared to LDAC alone.[14] | [14] |
| Venetoclax + 7+3 Induction Chemotherapy | AML | Phase 1b | Composite CR rate of 85%, with 86% of those being MRD-negative.[15] | [15] |
| Venetoclax + Dose-Reduced mini-hyper-CVAD | ALL (older adults) | Phase 1/2 | High rates of deep, MRD-negative remissions with a well-tolerated regimen.[16] | [16] |
| Venetoclax + Chidamide + Azacitidine | T-ALL | Preclinical & Case Series | Synergistic anti-proliferative effects in vitro. High CR rates in high-risk patients.[17] | [17] |
Experimental Protocols
1. In Vitro Synergy with Chemotherapy
-
Sequential Dosing: When combining with cell cycle-dependent chemotherapies, consider sequential dosing schedules. For example, pre-treat cells with the chemotherapeutic agent for a defined period (e.g., 24 hours) to induce cell cycle arrest or DNA damage, followed by the addition of Venetoclax.
-
Washout Steps: For short-acting chemotherapies, a washout step may be included before adding Venetoclax to assess sensitization.
-
Analysis: Assess cell viability and apoptosis as described above to determine if the chemotherapy sensitizes cells to Venetoclax-induced apoptosis.
Workflow Diagram
Caption: Experimental workflow for testing chemo-venetoclax synergy.
This compound in Combination with Other Targeted Agents
Rationale: Combining Venetoclax with other targeted therapies can exploit different cellular vulnerabilities simultaneously.
Preclinical and Clinical Data Summary
| Combination Agent | Cancer Type | Key Findings | Reference |
| Daratumumab (anti-CD38) | AML | Preclinically, the combination resulted in slower tumor progression and reduced leukemia growth in vitro and in vivo.[4][18] | [4][18] |
| NVP-CGM097 (MDM2 inhibitor) | MYCN-amplified Neuroblastoma | Synergistic in p53-wild-type neuroblastoma by increasing the pro-apoptotic protein NOXA.[8] | [8] |
| Cobimetinib (MEK inhibitor) | AML | Preclinically synergistic through downregulation of MCL-1. A Phase 1b/2 clinical trial has been completed.[1][19] | [1][19] |
| Idasanutlin (MDM2 inhibitor) | AML | A Phase 1b/2 clinical trial in combination with Venetoclax has been completed for relapsed/refractory AML.[19] | [19] |
Disclaimer: These application notes are for research and informational purposes only and are not intended as a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of a qualified healthcare provider with any questions you may have regarding a medical condition. The protocols described are generalized and may require optimization for specific cell lines or experimental conditions.
References
- 1. Enhancing venetoclax activity in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to venetoclax in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Venetoclax: evidence to date and clinical potential - Drugs in Context [drugsincontext.com]
- 4. Venetoclax and Daratumumab combination treatment demonstrates pre-clinical efficacy in mouse models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel MCL1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pairing MCL-1 inhibition with venetoclax improves therapeutic efficiency of BH3-mimetics in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bruton’s tyrosine kinase inhibition re-sensitizes multidrug-resistant DLBCL tumors driven by BCL10 gain-of-function mutants to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cllsociety.org [cllsociety.org]
- 12. Combining BCL-2 and BTK inhibitors shows promise in CLL | Dana-Farber Cancer Institute [dana-farber.org]
- 13. Venetoclax Combination Approved for Older Patients with AML | Dana-Farber [blog.dana-farber.org]
- 14. Facebook [cancer.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. dovepress.com [dovepress.com]
- 18. Venetoclax and Daratumumab combination treatment demonstrates pre-clinical efficacy in mouse models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. webhealthnetwork.com [webhealthnetwork.com]
Experimental Design for Dalvotoclax Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dalvotoclax is a promising investigational agent belonging to the class of BH3 mimetic drugs. These agents are designed to selectively inhibit anti-apoptotic B-cell lymphoma 2 (BCL-2) family proteins, thereby restoring the natural process of programmed cell death, or apoptosis, in cancer cells.[1][2] This document provides detailed application notes and protocols for the preclinical evaluation of this compound, focusing on its mechanism of action, efficacy, and the identification of sensitive cancer types. The following sections outline key experiments, data presentation strategies, and visualizations to guide researchers in their investigation of this novel therapeutic candidate.
Mechanism of Action: Targeting the BCL-2 Family
This compound, as a BH3 mimetic, is designed to mimic the action of pro-apoptotic BH3-only proteins (e.g., BIM, PUMA, BAD).[3] These proteins are the natural antagonists of anti-apoptotic BCL-2 family members (such as BCL-2, BCL-xL, and MCL-1). In many cancers, the overexpression of these anti-apoptotic proteins allows malignant cells to evade apoptosis and survive. This compound presumably binds to the BH3-binding groove of specific anti-apoptotic BCL-2 proteins, displacing the pro-apoptotic BH3-only proteins. This allows the effector proteins BAX and BAK to oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[1][3]
BCL-2 Family Apoptotic Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound within the intrinsic apoptotic pathway.
Experimental Protocols
Cell Viability Assays
Objective: To determine the cytotoxic effects of this compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Culture: Culture cancer cell lines in their recommended media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO2.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from 0.1 nM to 100 µM. Add the drug dilutions to the cells and incubate for 24, 48, and 72 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure luminescence.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the dose-response curves and determine the IC50 values using non-linear regression analysis.
Apoptosis Assays
Objective: To confirm that this compound induces apoptosis in sensitive cell lines.
Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting
Objective: To investigate the molecular mechanism of this compound-induced apoptosis by examining the levels of key BCL-2 family proteins and caspase cleavage.
Protocol:
-
Protein Extraction: Treat cells with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors, and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against BCL-2, BCL-xL, MCL-1, BAX, BAK, cleaved caspase-3, cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., by oral gavage or intraperitoneal injection) at various doses and schedules. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: Euthanize the mice when the tumors reach a predetermined size or at the end of the study. Excise the tumors for further analysis (e.g., histology, western blotting).
Data Presentation
Quantitative data from the aforementioned experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
In Vitro Cytotoxicity of this compound
| Cell Line | Tissue of Origin | IC50 (µM) at 48h |
| Cell Line A | Hematologic Malignancy | 0.05 |
| Cell Line B | Solid Tumor | 1.2 |
| Cell Line C | Hematologic Malignancy | 0.15 |
| Cell Line D | Solid Tumor | >10 |
In Vivo Efficacy of this compound in Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | 0 |
| This compound | 25 mg/kg, daily | 800 ± 150 | 46.7 |
| This compound | 50 mg/kg, daily | 450 ± 100 | 70.0 |
| This compound | 100 mg/kg, daily | 200 ± 50 | 86.7 |
Experimental Workflow and Logic
The following diagrams illustrate the logical flow of experiments for evaluating this compound.
In Vitro Evaluation Workflow
In Vivo Evaluation Workflow
Conclusion
The experimental design outlined in these application notes provides a comprehensive framework for the preclinical investigation of this compound. By systematically evaluating its mechanism of action, in vitro potency, and in vivo efficacy, researchers can generate the critical data necessary to advance the development of this novel BH3 mimetic. Adherence to these detailed protocols and data presentation standards will ensure the generation of robust and reproducible results, ultimately contributing to a thorough understanding of this compound's therapeutic potential.
References
Application of Dalvotoclax in Organoid Cultures: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived organoids (PDOs) have emerged as a powerful preclinical model in cancer research, offering a three-dimensional culture system that recapitulates the genetic and phenotypic heterogeneity of the original tumor.[1][2] This physiological relevance makes PDOs an invaluable tool for assessing patient-specific drug responses and advancing personalized medicine.[3][4] Dalvotoclax, a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2), is a promising therapeutic agent for various malignancies.[5] By targeting BCL-2, this compound restores the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells dependent on BCL-2 for survival.[6]
This document provides detailed application notes and protocols for the use of this compound in organoid cultures. While specific quantitative data for this compound in organoid models is not widely available in the public domain as of this writing, the provided protocols are based on established methodologies for testing BCL-2 family inhibitors, such as Venetoclax (ABT-199), in 3D culture systems. These guidelines will enable researchers to effectively design and execute experiments to evaluate the efficacy of this compound in patient-derived organoids.
Mechanism of Action: BCL-2 Inhibition and Apoptosis Induction
This compound functions as a BH3 mimetic, binding to the BH3-binding groove of the anti-apoptotic protein BCL-2. This action displaces pro-apoptotic proteins like BIM, which are normally sequestered by BCL-2. The release of these pro-apoptotic proteins leads to the activation of BAX and BAK, which then oligomerize and form pores in the mitochondrial outer membrane. This mitochondrial outer membrane permeabilization (MOMP) results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and leading to programmed cell death.
Figure 1: this compound Mechanism of Action.
Data Presentation
While specific data for this compound in organoid cultures is limited, the following tables present representative data for the closely related BCL-2 inhibitor, Venetoclax (ABT-199), in various cancer models to provide a reference for expected efficacy.
Table 1: IC50 and LC50 Values of Venetoclax (ABT-199) in Neuroblastoma Cell Lines
| Cell Line | BCL-2 Expression | IC50 (µM) | LC50 (µM) |
| CHP126 | High | 0.01 - 0.21 | 0.016 - 0.338 |
| KCNR | High | 0.01 - 0.21 | 0.016 - 0.338 |
| SJNB12 | High | 0.01 - 0.21 | 0.016 - 0.338 |
| SKNAS | Low | 4.9 - 19.3 | 6.9 - 32.3 |
| SHEP2 | Low | 4.9 - 19.3 | 6.9 - 32.3 |
| Data adapted from a study on neuroblastoma cell lines, demonstrating sensitivity in high BCL-2 expressing lines.[5] |
Table 2: IC50 Values of Venetoclax (ABT-199) in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | IC50 at 24h (µM) | IC50 at 48h (µM) | IC50 at 72h (µM) |
| OCI-AML3 | 0.004 | 0.003 | 0.002 |
| THP-1 | 0.250 | 0.150 | 0.100 |
| MV4-11 | 0.008 | 0.005 | 0.003 |
| MOLM13 | 0.006 | 0.004 | 0.002 |
| Data from a study on AML cell lines, showing time-dependent effects.[2] |
Experimental Protocols
The following protocols provide a framework for establishing organoid cultures, performing drug sensitivity assays with this compound, and assessing apoptosis.
Experimental Workflow Overview
Figure 2: General Experimental Workflow.
Protocol 1: Patient-Derived Organoid Culture Establishment and Maintenance
This protocol outlines the basic steps for generating and maintaining PDOs from fresh patient tumor tissue.
Materials:
-
Patient tumor tissue
-
Basal culture medium (e.g., Advanced DMEM/F12)
-
Digestion buffer (e.g., Collagenase/Dispase)
-
Extracellular matrix (e.g., Matrigel®)
-
Organoid growth medium (supplemented with growth factors specific to the tissue of origin)
-
ROCK inhibitor (e.g., Y-27632)
-
Cell recovery solution
-
Sterile PBS
Procedure:
-
Tissue Digestion: Mince the fresh tumor tissue into small fragments and digest using a digestion buffer at 37°C with agitation to obtain a single-cell suspension or small cell clusters.
-
Cell Isolation: Filter the cell suspension through a cell strainer to remove undigested tissue. Wash the cells with basal culture medium.
-
Embedding: Resuspend the cell pellet in a cold extracellular matrix at an appropriate density. Dispense droplets of the cell-matrix mixture into pre-warmed culture plates.
-
Polymerization: Incubate the plate at 37°C for 15-30 minutes to allow the matrix to polymerize.
-
Culture: Overlay the domes with pre-warmed organoid growth medium supplemented with a ROCK inhibitor for the initial culture period to prevent anoikis.
-
Maintenance: Change the culture medium every 2-3 days. Passage the organoids every 7-14 days by mechanically or enzymatically disrupting the organoids and re-embedding them in a fresh extracellular matrix.
Protocol 2: Drug Sensitivity and Viability Assay (CellTiter-Glo® 3D)
This protocol describes how to assess the viability of organoids after treatment with this compound using a luminescence-based assay.
Materials:
-
Established organoid cultures
-
This compound stock solution
-
Organoid growth medium
-
384-well clear-bottom, white-walled assay plates
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Organoid Plating: Harvest and dissociate organoids into smaller fragments or single cells. Resuspend the organoids in a cold extracellular matrix and seed into a 384-well plate.
-
Culture: Allow the organoids to form and grow for 3-4 days.
-
Drug Treatment: Prepare a serial dilution of this compound in organoid growth medium. Add the different concentrations of this compound to the wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C.
-
Assay: Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature. Add the reagent to each well, mix thoroughly to lyse the organoids, and incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value of this compound.
Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7 3D)
This protocol measures the activity of caspases-3 and -7 as an indicator of apoptosis in organoids treated with this compound.
Materials:
-
Organoid cultures treated with this compound (as in Protocol 2)
-
Caspase-Glo® 3/7 3D Assay reagent
-
Luminometer
Procedure:
-
Assay Preparation: Following drug treatment as described in Protocol 2, equilibrate the assay plate and the Caspase-Glo® 3/7 3D reagent to room temperature.
-
Reagent Addition: Add the Caspase-Glo® 3/7 3D reagent to each well.
-
Incubation: Mix the contents of the wells by orbital shaking and incubate at room temperature for 30-60 minutes.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: An increase in luminescence compared to the vehicle control indicates an increase in caspase-3/7 activity and apoptosis. Express the results as fold change over the control.
Conclusion
The use of patient-derived organoids provides a highly relevant preclinical platform to investigate the therapeutic potential of BCL-2 inhibitors like this compound. The protocols outlined in this document offer a comprehensive guide for researchers to establish organoid cultures, perform drug sensitivity assays, and quantify apoptotic responses. While specific data on this compound in organoids remains to be broadly published, the provided methodologies, based on extensive research with similar compounds, will enable the generation of robust and reproducible data. This will ultimately contribute to a better understanding of this compound's efficacy and its potential role in personalized cancer therapy.
References
- 1. Use of organoids to study regenerative responses to intestinal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emergence of spatio-temporal variations in chemotherapeutic drug efficacy: in-vitro and in-Silico 3D tumour spheroid studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of potential natural BCL-2 inhibitors for leukemia through an integrated virtual screening approach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Dalvotoclax Solubility Optimization: A Technical Support Guide
Welcome to the technical support center for Dalvotoclax. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the solubility of this compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO). This compound has been shown to be soluble in DMSO at a concentration of 10 mM. For most in vitro experiments, preparing a concentrated stock in DMSO is the standard first step.
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. Why is this happening and what can I do?
A2: This is a common issue known as aqueous precipitation. This compound is a poorly water-soluble compound, and while it dissolves readily in a polar aprotic solvent like DMSO, its solubility dramatically decreases when diluted into an aqueous environment like cell culture media or phosphate-buffered saline (PBS).
Troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Increase the percentage of DMSO in the final solution: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% DMSO is often tolerated by many cell lines. However, it is crucial to include a vehicle control (media with the same percentage of DMSO) in your experiments to account for any solvent effects.
-
Use a pre-warmed medium: Adding the this compound stock solution to a pre-warmed (37°C) medium with vigorous mixing can sometimes help to keep the compound in solution.
-
Consider a stepwise dilution: Instead of adding the DMSO stock directly to the final volume of the aqueous medium, try a serial dilution approach. For example, dilute the DMSO stock 1:10 in the medium, vortex, and then add this intermediate dilution to the final volume.
Q3: Can I use other solvents to dissolve this compound?
A3: While DMSO is the most commonly reported solvent, other organic solvents may be used. However, their compatibility with your specific experimental system must be validated. For instance, ethanol (B145695) can be a solvent for some poorly soluble compounds, but it can also have significant effects on cells. If you choose to use an alternative solvent, it is essential to perform a vehicle control experiment.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and precipitation.
Troubleshooting Guide
Issue: Precipitate observed in the this compound stock solution (in DMSO).
| Possible Cause | Troubleshooting Action |
| Concentration exceeds solubility limit. | Try to dissolve the compound at a lower concentration. |
| Low-quality DMSO. | Use anhydrous, high-purity DMSO. |
| Incomplete dissolution. | Gently warm the solution (up to 37°C) and vortex or sonicate to aid dissolution. |
| Freeze-thaw cycles. | Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. |
Issue: Precipitate forms immediately upon dilution into aqueous media.
| Possible Cause | Troubleshooting Action |
| Poor aqueous solubility. | Reduce the final concentration of this compound. |
| Insufficient mixing. | Add the DMSO stock dropwise to the aqueous media while vortexing or stirring vigorously. |
| Temperature shock. | Ensure both the DMSO stock and the aqueous media are at the same temperature before mixing. |
| High final DMSO concentration. | While counterintuitive, very high DMSO concentrations can sometimes cause precipitation of media components. Keep the final DMSO concentration as low as possible (ideally ≤ 0.5%). |
Issue: Precipitate forms over time in the final working solution.
| Possible Cause | Troubleshooting Action |
| Time-dependent precipitation. | Prepare the final working solution immediately before use. |
| Interaction with media components. | Some components in cell culture media (e.g., proteins in serum) can interact with the compound and reduce its solubility over time. Consider reducing the serum concentration if your experiment allows. |
| pH changes in the medium. | Ensure the pH of your cell culture medium is stable. |
Quantitative Data Summary
The following table summarizes the known solubility information for this compound.
| Solvent/Medium | Reported Solubility | Notes |
| DMSO | 10 mM | The recommended solvent for stock solutions. |
| Ethanol | Data not available | May be a potential solvent, but requires experimental validation. |
| PBS (Phosphate-Buffered Saline) | Expected to be very low | High probability of precipitation upon dilution from a DMSO stock. |
| Cell Culture Media | Expected to be very low | Solubility is dependent on the final concentration, percentage of DMSO, and media components (e.g., serum). |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 938.42 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the mass of this compound required to make a 10 mM solution. For example, to make 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 938.42 g/mol = 0.0093842 g = 9.38 mg
-
-
Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be necessary.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Determining the Kinetic Solubility of this compound in Aqueous Media
Purpose: To determine the maximum concentration of this compound that can be maintained in solution in a specific aqueous medium under experimental conditions.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific aqueous medium (e.g., DMEM with 10% FBS)
-
96-well plate (clear bottom)
-
Plate reader capable of measuring absorbance or a nephelometer
-
Multichannel pipette
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in DMSO.
-
In a 96-well plate, add your aqueous medium to each well.
-
Add a small, fixed volume of each this compound dilution in DMSO to the wells (e.g., 1 µL of stock into 199 µL of medium to achieve a 1:200 dilution and a final DMSO concentration of 0.5%). Include a vehicle control (DMSO only).
-
Mix the plate thoroughly.
-
Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2) for a relevant period (e.g., 2 hours).
-
Measure the turbidity of each well using a plate reader (e.g., absorbance at 600 nm) or a nephelometer. An increase in absorbance/nephelometry reading compared to the vehicle control indicates precipitation.
-
The highest concentration that does not show a significant increase in turbidity is the approximate kinetic solubility under these conditions.
Visualizations
Caption: A troubleshooting workflow for addressing this compound precipitation issues.
Caption: Recommended workflow for preparing this compound solutions for experiments.
Technical Support Center: Overcoming Dalvococlax (Venetoclax) Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Dalvococlax (Venetoclax), a selective BCL-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired resistance to Dalvococlax (Venetoclax)?
The most common mechanism of acquired resistance to Venetoclax (B612062) is the upregulation of other anti-apoptotic BCL-2 family proteins, particularly Myeloid Cell Leukemia 1 (MCL-1) and B-cell lymphoma-extra large (BCL-XL).[1][2][3][4] These proteins can functionally substitute for BCL-2, sequestering pro-apoptotic proteins (like BIM) and preventing apoptosis.[2][5]
Q2: Are there other mechanisms of resistance to Venetoclax?
Yes, other mechanisms include:
-
Mutations in the BCL-2 BH3-binding groove: These mutations can reduce the binding affinity of Venetoclax to BCL-2.[3][4]
-
Activation of survival signaling pathways: Pathways such as RAS/MAPK, PI3K/AKT, and NF-κB can promote the expression of anti-apoptotic proteins like MCL-1 and BCL-XL.[2][5][6][7]
-
Mitochondrial and metabolic reprogramming: Changes in cellular metabolism, such as increased oxidative phosphorylation (OXPHOS), can contribute to resistance.[1][2]
-
Mutations in pro-apoptotic proteins: For example, mutations in BAX can prevent its localization to the mitochondria, thereby inhibiting apoptosis.[3]
Q3: What are the common strategies to overcome Venetoclax resistance?
The primary strategy is combination therapy. Combining Venetoclax with inhibitors of the resistance-mediating proteins or pathways has shown synergistic effects in overcoming resistance. Common combination partners include:
Q4: How can I determine if my resistant cell line has upregulated MCL-1 or BCL-XL?
You can assess the protein levels of MCL-1 and BCL-XL using standard molecular biology techniques such as:
-
Western Blotting: To quantify the protein expression levels.
-
Immunohistochemistry (IHC): For analysis of protein expression in tissue samples.[1]
-
Flow Cytometry (Intracellular staining): To measure protein levels in individual cells.
Troubleshooting Guides
Guide 1: Unexpected Cell Viability in the Presence of Venetoclax
| Issue | Possible Cause | Troubleshooting Steps |
| Cells show high viability despite Venetoclax treatment. | Intrinsic or acquired resistance. | 1. Confirm Drug Potency: Test the activity of your Venetoclax stock on a known sensitive cell line. 2. Assess MCL-1/BCL-XL Expression: Perform Western blotting to check for upregulation of MCL-1 or BCL-XL. 3. Perform BH3 Profiling: This assay can reveal dependencies on specific anti-apoptotic proteins.[11][12][13] 4. Sequence BCL-2 Gene: Check for mutations in the BH3-binding groove of BCL-2. |
| Inconsistent results in cell viability assays (e.g., MTT, MTS). | Experimental variability. | 1. Optimize Cell Seeding Density: Ensure a consistent number of viable cells are seeded in each well.[14] 2. Check Incubation Times: Adhere to a consistent incubation time for both drug treatment and assay development.[15][16] 3. Ensure Complete Solubilization of Formazan (B1609692): For MTT assays, ensure complete dissolution of the formazan crystals before reading the absorbance.[15][17] 4. Use Appropriate Controls: Include untreated, vehicle-treated, and positive control (e.g., a known cytotoxic agent) wells. |
Guide 2: Difficulty in Establishing a Venetoclax-Resistant Cell Line
| Issue | Possible Cause | Troubleshooting Steps |
| High levels of cell death during dose escalation. | Drug concentration increased too rapidly. | 1. Use a Gradual Dose Escalation: Start with a low concentration of Venetoclax (e.g., near the IC50 of the parental line) and increase the dose in small increments only after the cells have recovered and are proliferating steadily.[4][18] 2. Monitor Cell Health: Regularly assess cell morphology and viability. |
| Resistant phenotype is not stable. | Insufficient drug pressure or loss of selective pressure. | 1. Maintain Continuous Exposure: Keep the resistant cell line in a medium containing a maintenance concentration of Venetoclax.[19] 2. Regularly Verify Resistance: Periodically perform dose-response assays to confirm the IC50 of the resistant line compared to the parental line. |
Quantitative Data Summary
Table 1: IC50 Values of Venetoclax in Sensitive and Resistant Cell Lines
| Cell Line | Type | Venetoclax IC50 (µM) - Sensitive | Venetoclax IC50 (µM) - Resistant | Reference |
| Loucy | T-ALL | 0.15 (± 0.02) | > 5 | [18][20][21] |
| Jurkat | T-ALL | 5.82 (± 0.85) | - | [20][21] |
| CCRF-CEM | T-ALL | 3.37 (± 0.25) | - | [20][21] |
| OCI-AML3 | AML | Varies with time (e.g., ~0.01 at 72h) | - | [22] |
| MOLM13 | AML | Varies with time (e.g., ~0.005 at 72h) | - | [22] |
| KMS12PE | Multiple Myeloma | Low (sensitive) | High (resistant) | [23] |
| KMS27 | Multiple Myeloma | Low (sensitive) | High (resistant) | [23] |
Table 2: Synergistic Effects of Venetoclax in Combination with Other Inhibitors
| Cell Line | Combination | Effect | Reference |
| OCI-Ly1, RS4;11, Granta-519, HBL2, U2932 | Venetoclax + A-1208746 (MCL-1i) | Synergistic cell killing | [4] |
| SC-1 | Venetoclax + A-1155463 (BCL-XLi) | Synergistic cell killing | [4] |
| T-ALL cell lines | Venetoclax + Bendamustine | Synergistic effect | [20] |
| AML cell lines | Venetoclax + Sitravatinib | Synergistic decrease in viability and increase in apoptosis | [24] |
Experimental Protocols
Protocol 1: Generation of Venetoclax-Resistant Cell Lines
-
Culture Parental Cells: Culture the Venetoclax-sensitive parental cell line under standard conditions.
-
Initial Exposure: Treat the cells with a low concentration of Venetoclax, typically around the IC50 value of the parental line.
-
Monitor and Passage: Monitor the cells for viability and proliferation. When the cells resume proliferation, passage them.
-
Gradual Dose Escalation: Once the cells are stably growing at the current concentration, gradually increase the Venetoclax concentration.[4][18]
-
Establish a Stable Resistant Line: Continue this process for several months until the cells can tolerate significantly higher concentrations of Venetoclax (e.g., >1-3 µM).[25]
-
Characterize the Resistant Line: Regularly determine the IC50 of the resistant cell line to quantify the level of resistance. Cryopreserve stocks at different passages.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight for adherent cells.[14]
-
Drug Treatment: Treat the cells with a serial dilution of Venetoclax and/or the combination drug. Include vehicle-treated and untreated controls. Incubate for the desired time period (e.g., 72 hours).
-
Add MTT Reagent: Add 10 µl of 5 mg/ml MTT solution to each well and incubate for 1-4 hours at 37°C.[15][17]
-
Solubilize Formazan: Add 100 µl of solubilization solution (e.g., 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well.[15]
-
Measure Absorbance: Mix thoroughly to ensure complete solubilization and read the absorbance at 570 nm using a microplate reader.[15][26]
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
-
Induce Apoptosis: Treat cells with the desired concentrations of Venetoclax and/or combination drugs for the specified time.
-
Harvest Cells: Collect both adherent and floating cells. Centrifuge the cell suspension.
-
Wash Cells: Wash the cells once with cold 1X PBS.
-
Resuspend in Binding Buffer: Resuspend the cell pellet in 1X Annexin V Binding Buffer.[27]
-
Stain with Annexin V and PI: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[28]
-
Incubate: Incubate the cells for 15-20 minutes at room temperature in the dark.[27]
-
Analyze by Flow Cytometry: Add 1X Binding Buffer and analyze the samples on a flow cytometer as soon as possible.[27]
Protocol 4: BH3 Profiling (Cytochrome c Release Assay)
-
Prepare Cells: Harvest and wash cells, then prepare a single-cell suspension.
-
Permeabilize Cells: Permeabilize the cells with a mild detergent like digitonin (B1670571) to allow entry of BH3 peptides.[11]
-
Expose to BH3 Peptides: Incubate the permeabilized cells with a panel of synthetic BH3 peptides (e.g., BIM, BAD, PUMA) at various concentrations in a 96- or 384-well plate.[11][13]
-
Fix and Stain: Fix the cells and then stain for intracellular cytochrome c.[11]
-
Analyze by Flow Cytometry: Analyze the cells by flow cytometry to quantify the percentage of cells that have released cytochrome c (cytochrome c negative).[11]
Visualizations
Caption: Signaling pathways leading to Venetoclax resistance.
Caption: Workflow for testing combination therapies.
Caption: Troubleshooting logic for Venetoclax resistance.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Mechanisms of venetoclax resistance and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Potential mechanisms of resistance to venetoclax and strategies to circumvent it - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Activation of RAS/MAPK pathway confers MCL-1 mediated acquired resistance to BCL-2 inhibitor venetoclax in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. missionbio.com [missionbio.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Blockage of BCL-XL overcomes venetoclax resistance across BCL2+ lymphoid malignancies irrespective of BIM status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biosynth.com [biosynth.com]
- 13. researchgate.net [researchgate.net]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Venetoclax-Resistant T-ALL Cells Display Distinct Cancer Stem Cell Signatures and Enrichment of Cytokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. ajmc.com [ajmc.com]
- 21. Synergistic Effect of Venetoclax and Bendamustine in Early T-cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ashpublications.org [ashpublications.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. merckmillipore.com [merckmillipore.com]
- 27. kumc.edu [kumc.edu]
- 28. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Dalvotoclax Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with Dalvotoclax, a novel BH3 mimetic. As specific public data on this compound is limited, this guidance is based on the established knowledge of the broader class of Bcl-2 homology 3 (BH3) mimetics. It is crucial to adapt and optimize these recommendations for your specific experimental setup.
Troubleshooting Guide
Issue 1: No or Lower-Than-Expected Apoptosis Induction
Question: My cells treated with this compound are not undergoing apoptosis or the apoptotic rate is significantly lower than expected. What are the potential causes and solutions?
Answer:
Several factors, ranging from biological resistance to technical errors, can lead to a lack of apoptotic response. Here’s a systematic approach to troubleshoot this issue:
Possible Causes & Troubleshooting Steps:
-
Cell Line Resistance:
-
Upregulation of other anti-apoptotic proteins: Resistance to specific Bcl-2 inhibitors can arise from the overexpression of other anti-apoptotic proteins like Mcl-1 or Bcl-xL.[1][2]
-
Solution: Perform BH3 profiling to determine the specific anti-apoptotic dependencies of your cell line.[3] This technique uses a panel of BH3 peptides to identify which Bcl-2 family members are critical for cell survival. If your cells are dependent on Mcl-1 or Bcl-xL, consider combination therapies with inhibitors targeting these proteins.[1][2]
-
-
Low or absent expression of pro-apoptotic effectors: The key mediators of apoptosis downstream of Bcl-2 are BAX and BAK. If your cell line has low or no expression of both proteins, apoptosis will not be initiated.
-
Solution: Verify BAX and BAK expression levels using Western blotting. As a negative control, use BAX/BAK double knockout (DKO) cell lines; if this compound still induces cell death, the effect is likely off-target.[4]
-
-
-
Suboptimal Experimental Conditions:
-
Incorrect drug concentration or treatment duration: The concentration of this compound may be too low, or the incubation time may be insufficient to induce a detectable apoptotic response.[3]
-
Solution: Conduct a dose-response study with a range of this compound concentrations and a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal conditions for your specific cell line.[4]
-
-
Assay timing: Apoptosis is a dynamic process. Measuring at a very early or very late time point might miss the peak of apoptosis.[3]
-
Solution: Perform a time-course experiment to identify the optimal endpoint for apoptosis detection.
-
-
-
Compound Inactivity:
-
Improper storage or handling: this compound may have degraded due to improper storage or handling.
-
Solution: Ensure the compound is stored according to the manufacturer's instructions. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
-
Experimental Workflow for Investigating Low Apoptosis
References
- 1. Dynamic BH3 profiling method for rapid identification of active therapy in BH3 mimetics resistant xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Venetoclax in Relapse/Refractory AL Amyloidosis—A Multicenter International Retrospective Real-World Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] BH3 Mimetics: Status of the Field and New Developments | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Dalvotoclax Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Dalvotoclax. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound powder should be stored under specific conditions to ensure its stability and longevity. It is recommended to keep it in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is suitable, while for long-term storage (months to years), -20°C is recommended[1]. The powder is stable for at least two years if stored correctly[1][2].
Q2: How should I store this compound stock solutions?
A2: For stock solutions of this compound, short-term storage (days to weeks) is recommended at 0 - 4°C. For long-term storage (months), aliquoting the solution and storing it at -20°C or -80°C is advisable to minimize freeze-thaw cycles[1][3].
Q3: What solvent should I use to dissolve this compound?
A3: this compound is soluble in DMSO, with a solubility of 10 mM reported by some suppliers[3]. For cell-based assays, it is crucial to ensure the final concentration of DMSO is low enough to not affect the experimental results, typically less than 0.1%.
Q4: Is this compound sensitive to light?
A4: Yes, it is recommended to store this compound in the dark, suggesting potential photosensitivity[1]. During handling and experiments, it is best practice to protect solutions from direct light exposure by using amber vials or covering containers with aluminum foil.
Q5: What are the shipping conditions for this compound?
A5: this compound is shipped as a non-hazardous chemical at ambient temperature. It is considered stable for several weeks under ordinary shipping and customs procedures[1].
Data Summary
Storage Conditions for this compound
| Form | Condition | Temperature | Duration |
| Solid Powder | Dry, Dark | 0 - 4°C | Short-term (days to weeks)[1] |
| Dry, Dark | -20°C | Long-term (months to years)[1][2] | |
| Stock Solution | - | 0 - 4°C | Short-term (days to weeks)[1] |
| - | -20°C | Long-term (months)[1][3] | |
| In Solvent | -80°C | 6 Months[3] |
Reported Shelf Life
| Form | Temperature | Shelf Life |
| Solid Powder | -20°C | >2 years[1] |
| 4°C | 2 years[2] | |
| In Solvent | -80°C | 6 Months[3] |
| -20°C | 6 Months[3] |
Experimental Protocols
General Protocol for Assessing Compound Stability (Stress Testing)
While specific public stability data for this compound is limited, a general forced degradation study can be designed based on ICH guidelines to assess its stability under various stress conditions.
Objective: To determine the intrinsic stability of this compound and identify potential degradation products.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
High-purity water
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Calibrated pH meter
-
HPLC-UV/MS system
-
Photostability chamber
-
Temperature and humidity-controlled oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 50°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 50°C).
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Expose the solid powder and a solution to elevated temperatures (e.g., 40°C, 60°C) and humidity (e.g., 75% RH).
-
Photostability: Expose the solid powder and a solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the samples using a validated HPLC-UV method to quantify the remaining this compound and detect any degradation products. Mass spectrometry (MS) can be used to identify the mass of the degradation products.
-
Data Evaluation: Calculate the percentage of degradation for each condition and identify the conditions under which this compound is unstable.
Visual Guides
This compound Handling and Preparation Workflow
Caption: Workflow for proper handling and preparation of this compound.
Troubleshooting Decision Tree for this compound Instability
Caption: Troubleshooting guide for potential this compound instability issues.
Simplified Bcl-2 Apoptosis Signaling Pathway
References
mitigating off-target effects of Dalvotoclax
Disclaimer: Dalvotoclax is a selective inhibitor of the anti-apoptotic protein Bcl-xL. While extensive research exists for the broader class of Bcl-xL inhibitors, publicly available data specifically for this compound is limited. The following guidance is based on established principles for Bcl-xL inhibitors and should be adapted and confirmed through specific experimental validation for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target, off-tumor toxicity associated with this compound?
A1: The primary on-target, off-tumor toxicity expected from this compound, as with other Bcl-xL inhibitors, is thrombocytopenia (a low platelet count).[1][2] This occurs because platelets rely on Bcl-xL for their survival.[1][2] Inhibition of Bcl-xL in platelets leads to their premature apoptosis and removal from circulation.
Q2: What are the potential mechanisms of resistance to this compound?
A2: Resistance to Bcl-xL inhibitors like this compound can emerge through the upregulation of other anti-apoptotic proteins, most notably Mcl-1.[3][4][5] Cancer cells can adapt to the inhibition of Bcl-xL by increasing their reliance on Mcl-1 to prevent apoptosis. Therefore, monitoring Mcl-1 expression levels in your experimental models is crucial.
Q3: Can this compound be used in combination with other therapies?
A3: Yes, combination therapy is a key strategy to enhance the efficacy of Bcl-xL inhibitors and manage toxicity.[1][6] Combining this compound with other agents, such as chemotherapy or targeted therapies, may allow for the use of lower, less toxic doses of this compound while achieving a synergistic anti-cancer effect.[6] Additionally, combining with agents that target resistance pathways, such as Mcl-1 inhibitors, could be a powerful strategy.[5]
Q4: Are there strategies to selectively deliver this compound to tumor cells?
A4: Advanced drug delivery strategies are being explored to improve the therapeutic window of Bcl-xL inhibitors. These include the development of antibody-drug conjugates (ADCs) that target tumor-specific antigens and prodrugs that are activated preferentially in the tumor microenvironment.[1] While specific applications for this compound are not yet detailed in public literature, these approaches represent promising future directions.
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity in non-cancerous cell lines.
-
Question: My in vitro experiments show significant death in my control (non-cancerous) cell lines when treated with this compound. How can I troubleshoot this?
-
Answer:
-
Confirm Bcl-xL Dependency: First, confirm that your control cell lines are not unexpectedly dependent on Bcl-xL for survival. Perform a Western blot to assess the baseline expression levels of Bcl-xL and other Bcl-2 family proteins (e.g., Bcl-2, Mcl-1).
-
Dose-Response Curve: Generate a detailed dose-response curve for both your cancer and control cell lines to determine the therapeutic window. It's possible the concentration you are using is simply too high for a selective effect.
-
Check for Off-Target Effects: Although this compound is designed to be selective for Bcl-xL, at higher concentrations, it may inhibit other anti-apoptotic proteins or have unforeseen off-target effects.[7] Consider performing a broader assessment of apoptosis markers and cell signaling pathways.
-
Culture Conditions: Ensure your cell culture conditions are optimal. Stressed cells may be more susceptible to apoptosis-inducing agents.
-
Issue 2: Rapid development of resistance in a cancer cell line model.
-
Question: My cancer cell line, initially sensitive to this compound, is now showing signs of resistance. What's happening and what can I do?
-
Answer:
-
Investigate Mcl-1 Upregulation: The most common mechanism of acquired resistance to Bcl-xL inhibitors is the upregulation of Mcl-1.[3][5]
-
Protocol: Perform Western blotting or qPCR on both the sensitive and resistant cell populations to compare Mcl-1 expression levels.
-
-
Combination Therapy: If Mcl-1 is upregulated, consider a combination therapy approach. Introduce an Mcl-1 inhibitor to your resistant cell line in combination with this compound to see if sensitivity can be restored.
-
BH3 Profiling: This experimental technique can be used to assess the mitochondrial apoptotic priming of your cells and can reveal dependencies on specific anti-apoptotic proteins. Changes in the BH3 profile between sensitive and resistant cells can pinpoint the mechanism of resistance.
-
Issue 3: Significant platelet reduction in animal models.
-
Question: My in vivo experiments with this compound are causing severe thrombocytopenia in the animals, forcing me to terminate the experiment. How can I mitigate this?
-
Answer:
-
Dose Titration: Implement a dose-escalation or "lead-in" dosing schedule.[2] Start with a lower dose of this compound and gradually increase to the target dose. This can allow the hematopoietic system to adapt and can mitigate the severity of the initial platelet drop.[2]
-
Intermittent Dosing: Instead of continuous daily dosing, explore intermittent dosing schedules (e.g., 5 days on, 2 days off). This can provide a recovery period for platelet counts.
-
Supportive Care: In preclinical models, consider supportive care measures if they align with your experimental goals and ethical guidelines.
-
Combination with Lower Doses: As with in vitro models, combining a lower, better-tolerated dose of this compound with another therapeutic agent may provide the desired anti-tumor efficacy without severe thrombocytopenia.[6]
-
Data Presentation
Table 1: Potential Off-Target Effects of Bcl-xL Inhibitors and Mitigation Strategies
| Off-Target Effect | Affected Cell Type/Tissue | Primary Mitigation Strategy | Secondary Mitigation Strategy |
| Thrombocytopenia | Platelets | Dose titration and lead-in dosing[2] | Intermittent dosing schedule |
| Neutropenia | Neutrophils | Combination with lower, more targeted doses | Growth factor support (in clinical settings)[2] |
| Impaired Bone Formation | Osteoprogenitor cells | Further research needed; consider intermittent dosing | Monitor bone density in long-term studies[8] |
| Cardiovascular Toxicity | Heart | Development of tumor-targeted delivery systems (e.g., ADCs)[9] | Careful cardiac monitoring in preclinical studies |
Experimental Protocols
Protocol 1: Assessing Mcl-1 Upregulation as a Mechanism of Resistance
-
Cell Culture: Culture both this compound-sensitive parental cells and the suspected this compound-resistant cells under standard conditions.
-
Protein Extraction: Lyse cells from both populations and quantify total protein concentration.
-
Western Blotting:
-
Load equal amounts of protein from each cell lysate onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against Mcl-1, Bcl-xL, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate secondary antibodies.
-
Visualize bands using a chemiluminescence detection system.
-
-
Analysis: Compare the band intensity for Mcl-1 between the sensitive and resistant cell lines, normalizing to the loading control. A significant increase in Mcl-1 in the resistant line suggests this as a mechanism of resistance.
Protocol 2: In Vivo Dose Titration to Mitigate Thrombocytopenia
-
Animal Model: Utilize an appropriate tumor xenograft or patient-derived xenograft (PDX) mouse model.
-
Group Allocation: Divide animals into at least three groups: Vehicle control, Target dose (continuous), and Dose-titration.
-
Dosing Regimen:
-
Vehicle Control: Administer the vehicle solution on the same schedule as the treatment groups.
-
Target Dose: Administer the full intended therapeutic dose of this compound daily.
-
Dose-Titration:
-
Days 1-3: Administer 25% of the target dose.
-
Days 4-6: Administer 50% of the target dose.
-
Day 7 onwards: Administer the full target dose.
-
-
-
Monitoring:
-
Collect blood samples (e.g., via tail vein) at baseline and at regular intervals (e.g., every 3-4 days).
-
Perform complete blood counts (CBCs) to measure platelet levels.
-
Monitor tumor volume and animal body weight throughout the study.
-
-
Analysis: Compare platelet counts, tumor growth inhibition, and overall animal health between the groups. Assess if the dose-titration schedule reduces the severity of thrombocytopenia while maintaining anti-tumor efficacy.
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. levoltapharma.com [levoltapharma.com]
- 3. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. nortonhealthcareprovider.com [nortonhealthcareprovider.com]
- 7. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Optimizing Dalvotoclax Dosage and Efficacy
Disclaimer: The information provided herein is intended for research and scientific professionals. Dalvotoclax is a fictional name for the BCL-2 inhibitor, and the data presented is based on the well-characterized drug, Venetoclax (B612062). Always refer to the specific product information and established institutional protocols for experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, a key regulator of the intrinsic apoptotic pathway. In many hematologic malignancies, BCL-2 is overexpressed, sequestering pro-apoptotic proteins like BIM and preventing cancer cells from undergoing programmed cell death. This compound binds with high affinity to the BH3-binding groove of BCL-2, displacing these pro-apoptotic proteins.[1] This allows for the activation of BAX and BAK, which then oligomerize on the mitochondrial outer membrane, leading to its permeabilization, cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.[1][2][3]
Q2: How should I determine the starting dose of this compound for my in vitro or in vivo experiments?
A2: The optimal starting dose will depend on the specific cell line or animal model. For in vitro studies, it is recommended to perform a dose-response curve to determine the IC50 value for your specific cell line. Published studies on Venetoclax can provide a starting range, often in the nanomolar to low micromolar concentrations. For in vivo studies, dosing will depend on the animal model and the targeted disease. Reviewing established protocols for Venetoclax in similar models is the best starting point.
Q3: What is the recommended dose ramp-up schedule for this compound in clinical research settings?
A3: A gradual dose ramp-up is critical to mitigate the risk of Tumor Lysis Syndrome (TLS), a serious adverse event. The ramp-up schedule varies depending on the indication (e.g., Chronic Lymphocytic Leukemia [CLL] or Acute Myeloid Leukemia [AML]) and whether it is used as a monotherapy or in combination with other agents. The goal of the ramp-up is to gradually reduce the tumor burden.[4]
Q4: What are the known mechanisms of resistance to this compound?
A4: Resistance to this compound can be intrinsic or acquired and often involves the upregulation of other anti-apoptotic BCL-2 family members, particularly MCL-1 and BCL-xL.[5] These proteins can sequester pro-apoptotic proteins that are released from BCL-2 by this compound, thereby preventing apoptosis.[2][6] Other resistance mechanisms include mutations in the BCL-2 binding groove that reduce drug affinity, alterations in cellular metabolism, and activation of pro-survival signaling pathways such as the PI3K/AKT and MAPK/ERK pathways.[2][7]
Troubleshooting Guides
Problem 1: Sub-optimal or no induction of apoptosis in this compound-treated cells.
| Possible Cause | Troubleshooting Step |
| Cell line is intrinsically resistant. | Perform a BH3 profiling assay to assess the dependency of your cells on different anti-apoptotic proteins. High dependence on MCL-1 or BCL-xL may indicate resistance to a BCL-2 specific inhibitor like this compound. |
| Incorrect drug concentration. | Verify the concentration and purity of your this compound stock. Perform a new dose-response experiment with a wider range of concentrations. |
| Sub-optimal incubation time. | Conduct a time-course experiment to determine the optimal duration of this compound exposure for inducing apoptosis in your specific cell line. |
| Degradation of the compound. | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
Problem 2: High variability in experimental results.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell culture conditions. | Standardize cell passage number, seeding density, and media components. Ensure cells are in the logarithmic growth phase at the start of the experiment. |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Assay-specific variability. | Optimize all steps of your apoptosis assay (e.g., antibody concentrations, incubation times, instrument settings). Include appropriate positive and negative controls in every experiment. |
Data Presentation: this compound (Venetoclax) Dosing Regimens
Table 1: this compound (Venetoclax) Monotherapy Dose Ramp-Up for CLL
| Week | Daily Dose |
| 1 | 20 mg |
| 2 | 50 mg |
| 3 | 100 mg |
| 4 | 200 mg |
| 5 and beyond | 400 mg |
This 5-week ramp-up is designed to gradually reduce tumor burden and decrease the risk of TLS.[4]
Table 2: this compound (Venetoclax) Dose Ramp-Up for AML in Combination Therapy
| Day | In Combination with Azacitidine or Decitabine | In Combination with Low-Dose Cytarabine |
| 1 | 100 mg | 100 mg |
| 2 | 200 mg | 200 mg |
| 3 | 400 mg | 400 mg |
| 4 and beyond | 400 mg | 600 mg |
The ramp-up for AML is more rapid than for CLL.[8][9]
Table 3: this compound (Venetoclax) Dose Adjustments with CYP3A Inhibitors in AML
| Co-administered Drug | Ramp-Up Day 1 | Ramp-Up Day 2 | Ramp-Up Day 3 | Ramp-Up Day 4 | Steady Daily Dose |
| Posaconazole | 10 mg | 20 mg | 50 mg | 70 mg | 70 mg |
| Other Strong CYP3A4 Inhibitors | 10 mg | 20 mg | 50 mg | 100 mg | 100 mg |
Dose adjustments are crucial when co-administering with strong CYP3A inhibitors to avoid increased toxicity.
Experimental Protocols
BH3 Profiling to Determine Apoptotic Priming
This protocol is adapted from flow cytometry-based methods to assess mitochondrial outer membrane permeabilization (MOMP) in response to BH3 peptides.
1. Reagents and Buffers:
-
Mannitol Experimental Buffer (MEB): 150 mM Mannitol, 10 mM HEPES-KOH pH 7.5, 50 mM KCl, 1 mM EGTA, 1 mM EDTA, 0.1% BSA, 5 mM Succinate.
-
Permeabilization Buffer: MEB containing 0.002% Digitonin.
-
BH3 Peptides: Stock solutions of various BH3 peptides (e.g., BIM, BAD, PUMA, HRK, MS1) dissolved in DMSO.
-
Fixation Buffer: 4% Paraformaldehyde in PBS.
-
Staining Buffer: PBS with 1% BSA.
-
Antibodies: Anti-Cytochrome c antibody conjugated to a fluorophore.
-
Cell Samples: Single-cell suspension of the cells of interest.
2. Protocol:
-
Cell Preparation: Harvest and wash cells, then resuspend in MEB to a concentration of 2-5 x 10^6 cells/mL.
-
Antibody Staining (Optional): If analyzing a mixed population, stain cells with fluorescently-labeled antibodies against cell surface markers.
-
Permeabilization: Add an equal volume of Permeabilization Buffer to the cell suspension.
-
Peptide Treatment: In a 96-well plate, add the desired concentrations of BH3 peptides. Add the permeabilized cell suspension to each well and incubate at room temperature for 30-60 minutes. Include a DMSO control.
-
Fixation: Add Fixation Buffer to each well and incubate for 15 minutes.
-
Intracellular Staining: Wash the cells with Staining Buffer. Resuspend the cells in Staining Buffer containing the anti-Cytochrome c antibody and incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Wash the cells and resuspend in Staining Buffer. Analyze the samples on a flow cytometer, gating on the cell population of interest and quantifying the percentage of cells that have lost cytochrome c staining (indicating MOMP).
Visualizations
Caption: this compound Mechanism of Action.
References
- 1. thno.org [thno.org]
- 2. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. content.sph.harvard.edu [content.sph.harvard.edu]
- 5. BH3 Profiling: A Functional Assay to Measure Apoptotic Priming and Dependencies | Springer Nature Experiments [experiments.springernature.com]
- 6. iBH3: simple, fixable BH3 profiling to determine apoptotic priming in primary tissue by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Re-appraising assays on permeabilized blood cancer cells testing venetoclax or other BH3 mimetic agents selectively targeting pro-survival BCL2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
Technical Support Center: Dalvotoclax (Venetoclax/ABT-199) Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Dalvotoclax (Venetoclax/ABT-199).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| SYN-001 | Low overall yield in multi-step synthesis | - Suboptimal reaction conditions (temperature, solvent, catalyst).- Use of a less efficient synthetic route.[1][2] - Degradation of intermediates. | - Optimize reaction parameters for each step.- Consider adopting a more convergent and robust synthetic route, such as one featuring a Buchwald-Hartwig amination.[2][3][4]- Ensure appropriate handling and storage of intermediates to prevent degradation. |
| SYN-002 | Formation of bis-adduct impurity during SNAr reaction | - Insufficient excess of the piperazine (B1678402) reactant.[5] | - Increase the equivalents of the piperazine derivative used in the reaction. For example, increasing from 4 to 8 equivalents has been shown to significantly reduce the formation of the bis-adduct impurity to less than 0.5%.[5] |
| SYN-003 | Presence of mutagenic and carcinogenic impurities | - Carryover of impurities from starting materials or early synthetic steps. | - Implement a robust purification strategy for key intermediates. Crystallization of intermediates like the chloropiperazine bis-HCl salt can effectively reduce these impurities by a thousand-fold.[5] |
| SYN-004 | Formation of a difficult-to-remove regioisomer | - Lack of regioselectivity in key coupling reactions. An alternative approach to the synthesis of Methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridine-5-yloxy)benzoate was found to produce a regioisomer that is challenging to separate.[1] | - Select a synthetic route that avoids the formation of this specific regioisomer.- Develop and optimize a chromatographic method specifically for the separation of the desired product from the regioisomeric impurity. |
| PUR-001 | Co-elution of impurities during chromatographic purification | - Similar polarity of the main compound and impurities.- Inadequate chromatographic conditions (stationary phase, mobile phase). | - Optimize the chromatographic method by screening different columns and mobile phase compositions.- Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS) are crucial for detecting and quantifying impurities.[6]- Consider preparative HPLC for challenging separations.[7] |
| PUR-002 | Formation of oxidative impurities (N-oxide and hydroxylamine) | - Exposure to oxidative conditions during synthesis, purification, or storage.[7][8] | - Minimize exposure to air and oxidizing agents.- Use antioxidants where appropriate.- Store the final compound and intermediates under an inert atmosphere (e.g., nitrogen or argon).- These impurities can be used as reference standards for monitoring oxidative degradation.[7][8] |
| PUR-003 | Presence of residual solvents | - Incomplete removal of solvents used in the final synthesis or purification steps. | - Implement an effective drying procedure (e.g., vacuum drying at an appropriate temperature).- Use analytical techniques like Gas Chromatography (GC) to quantify residual solvents and ensure they are within acceptable limits.[6] |
| PUR-004 | Difficulty in obtaining the desired polymorphic form | - The solid-state form of this compound is sensitive to the conditions of its isolation.[1] | - Carefully control the crystallization conditions, including solvent system, temperature, and cooling rate.- Different solvates (e.g., n-propyl acetate (B1210297), isobutyl acetate) and crystalline forms have been identified and can be targeted by specific procedures.[1]- Slurrying in specific solvents like methyl ethyl ketone can be used for purification and to obtain a specific form.[9] |
Frequently Asked Questions (FAQs)
Synthesis
-
Q1: What are the key strategies to improve the overall yield and robustness of this compound synthesis? A1: A key strategy is to move from a linear to a more convergent synthesis. A redesigned route featuring a Buchwald-Hartwig amination to connect key building blocks has been shown to improve process convergence, overall yield, and manufacturing robustness, enabling large-scale production with high purity (>99%).[2][3][4][5]
-
Q2: What are the common impurities encountered during this compound synthesis and how can they be controlled? A2: Common impurities include a bis-adduct impurity from SNAr reactions, oxidative impurities like Venetoclax (B612062) N-oxide (VNO) and Venetoclax hydroxylamine (B1172632) (VHA), and regioisomers.[1][5][7][8] Control strategies involve using an excess of reagents to minimize side reactions, implementing robust purification steps for intermediates (e.g., crystallization), and controlling reaction and storage conditions to prevent oxidation.[5][7]
Purification
-
Q3: What purification techniques are commonly used for this compound? A3: Common purification techniques include column chromatography, crystallization, and solvent/anti-solvent precipitation.[1][10] Preparative HPLC is also used for isolating and purifying impurities for use as reference standards.[7]
-
Q4: How can oxidative impurities in this compound be identified and controlled? A4: Oxidative impurities, such as the N-oxide and hydroxylamine derivatives, can be formed under oxidative stress.[7][8] They can be identified and characterized using techniques like HPLC, mass spectrometry, and NMR.[7][8] To control their formation, it is important to handle and store this compound and its intermediates under inert conditions and away from oxidizing agents.
-
Q5: How can different polymorphic forms of this compound be obtained? A5: The solid-state form of this compound is influenced by the isolation conditions.[1] Different crystalline forms and solvates can be obtained by using specific solvent systems for crystallization or slurrying. For example, various solvates can be formed with solvents like n-propyl acetate and isobutyl acetate.[1] An amorphous form can also be prepared using solvent and anti-solvent methods.[10]
Experimental Protocols
Protocol 1: Synthesis of Venetoclax N-oxide (VNO) Impurity
This protocol is for the synthesis of the N-oxide impurity for use as a reference standard.
-
Dissolve Venetoclax in dichloromethane (B109758) (DCM).
-
Cool the solution to 10–15 °C.
-
Add m-chloroperoxybenzoic acid (m-CPBA) to the solution.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, purify the product by column chromatography to obtain the Venetoclax N-oxide (VNO) impurity.[7][8]
Protocol 2: Synthesis of Venetoclax Hydroxylamine (VHA) Impurity
This protocol describes the conversion of the N-oxide impurity to the hydroxylamine impurity.
-
Take Venetoclax N-oxide (VNO) in water in a sealed tube.
-
Heat the reaction mixture to 100–110 °C for 36 hours.
-
Monitor the reaction by TLC.
-
After completion, purify the product by column chromatography using 1% methanol (B129727) in DCM to afford the Venetoclax hydroxylamine (VHA) impurity as a yellow solid.[7][8]
Protocol 3: General Purification of Venetoclax by Solvent Treatment
This protocol describes a general purification procedure.
-
Add crude Venetoclax to a first solvent (e.g., toluene).
-
Heat the mixture, stir, then cool and filter.
-
Add a suitable second solvent or solvent mixture (e.g., toluene (B28343) and acetonitrile) to the filtrate.
-
Heat the mixture, stir, then cool and filter.
-
The purified Venetoclax can be isolated, washed, and dried.[11]
Visualizations
Caption: Generalized workflow for a convergent synthesis of this compound.
Caption: Pathway for the formation of key oxidative impurities of this compound.
References
- 1. US20190135806A1 - Solid state forms of venetoclax and processes for preparation of venetoclax - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
- 5. pubs.acs.org [pubs.acs.org]
- 6. veeprho.com [veeprho.com]
- 7. Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2017156398A1 - Solid state forms of venetoclax and processes for preparation of venetoclax - Google Patents [patents.google.com]
- 10. WO2018167652A1 - Process for preparation of amorphous form of venetoclax - Google Patents [patents.google.com]
- 11. patents.justia.com [patents.justia.com]
Navigating Venetoclax Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies and challenges encountered during experiments with Venetoclax. The information is designed to offer clear solutions and deeper insights into the nuances of Venetoclax research.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with Venetoclax, offering potential causes and actionable solutions.
Issue 1: Inconsistent IC50 Values Across Experiments
| Potential Cause | Recommended Solution |
| Cell Line Authenticity and Passage Number | Regularly authenticate cell lines using short tandem repeat (STR) profiling. Use cells within a consistent and low passage number range to minimize genetic drift and phenotypic changes. |
| Variability in Cell Health and Seeding Density | Ensure consistent cell viability (>95%) before seeding. Optimize and maintain a consistent seeding density across all experiments, as this can significantly impact drug response. |
| Reagent Quality and Preparation | Use high-purity, validated Venetoclax from a reputable supplier. Prepare fresh stock solutions regularly and store them under recommended conditions. Avoid repeated freeze-thaw cycles. |
| Assay-Specific Variability | Different viability assays (e.g., MTT, CellTiter-Glo) measure different aspects of cell health. Use a consistent assay method and ensure incubation times and reagent concentrations are optimized and standardized. Consider using a secondary, orthogonal assay to confirm results. |
| Microenvironment and Culture Conditions | Standardize all cell culture conditions, including media composition, serum concentration, and CO2 levels. Be aware that components in the microenvironment can influence drug sensitivity. |
Issue 2: Lower Than Expected Apoptosis Induction
| Potential Cause | Recommended Solution |
| Intrinsic or Acquired Resistance | Investigate the expression levels of anti-apoptotic proteins like BCL-XL and MCL-1, as their upregulation is a key mechanism of Venetoclax resistance.[1][2] Consider combination therapies with inhibitors of these proteins. |
| Suboptimal Drug Concentration or Exposure Time | Perform a dose-response and time-course experiment to determine the optimal Venetoclax concentration and duration of treatment for your specific cell model. |
| Apoptosis Assay Limitations | Use multiple methods to assess apoptosis (e.g., Annexin V/PI staining, caspase activity assays, PARP cleavage) to get a comprehensive picture of cell death. |
| Cellular Efflux Pumps | Overexpression of drug efflux pumps can reduce intracellular Venetoclax concentration. Investigate the expression and activity of pumps like P-glycoprotein (MDR1). |
Issue 3: Unexpected Off-Target Effects or Cellular Stress Responses
| Potential Cause | Recommended Solution |
| High Drug Concentrations | Use the lowest effective concentration of Venetoclax as determined by dose-response studies to minimize off-target effects. |
| Mitochondrial Dysfunction | Venetoclax directly targets mitochondria. Monitor mitochondrial health using assays for mitochondrial membrane potential or reactive oxygen species (ROS) production. |
| Activation of Pro-Survival Signaling Pathways | Inhibition of BCL-2 can sometimes lead to the activation of compensatory pro-survival pathways. Analyze key signaling nodes (e.g., AKT, ERK) to identify potential resistance mechanisms. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Venetoclax?
Venetoclax is a potent and selective small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1] By binding to the BH3-binding groove of BCL-2, Venetoclax displaces pro-apoptotic proteins, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, and subsequent caspase-mediated apoptosis.
Q2: What are the known mechanisms of resistance to Venetoclax?
Resistance to Venetoclax can be primary (innate) or acquired. Key mechanisms include:
-
Upregulation of other anti-apoptotic proteins: Increased expression of BCL-XL and MCL-1 can compensate for BCL-2 inhibition.[1][2]
-
Mutations in BCL-2: While rare, mutations in the BCL-2 protein can reduce Venetoclax binding affinity.
-
Alterations in mitochondrial priming: Changes in the balance of pro- and anti-apoptotic proteins at the mitochondria can lead to reduced sensitivity.[3]
-
Genetic alterations: Mutations in genes such as TP53 and signaling pathway components have been associated with Venetoclax resistance.[4]
Q3: Are there established biomarkers for Venetoclax sensitivity?
The presence of the t(11;14) translocation in multiple myeloma is a key predictive biomarker for sensitivity to Venetoclax. In acute myeloid leukemia (AML), mutations in IDH1 and IDH2 are often associated with a better response.[4] Conversely, mutations in TP53 and RAS pathway genes are linked to poorer outcomes.[4][5]
Q4: What are some key considerations when designing in vivo studies with Venetoclax?
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Characterize the PK/PD relationship in your animal model to ensure adequate drug exposure at the tumor site.
-
Toxicity: Monitor for on-target toxicities, such as neutropenia and tumor lysis syndrome, and establish a mitigation plan.
-
Combination Therapies: Based on the resistance mechanisms observed in vitro, consider rational combination strategies to enhance efficacy.
Experimental Protocols
Protocol 1: Standard Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of Venetoclax. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assessment by Annexin V/PI Staining
-
Cell Treatment: Treat cells with Venetoclax at the desired concentration and for the appropriate duration. Include positive and negative controls.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (PI positive).
Visualizations
Caption: Venetoclax inhibits BCL-2, leading to apoptosis.
Caption: A typical experimental workflow for assessing Venetoclax efficacy.
Caption: A decision tree for troubleshooting inconsistent Venetoclax results.
References
- 1. Venetoclax resistance: mechanistic insights and future strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DLBCL Cells with Acquired Resistance to Venetoclax Are Not Sensitized to BIRD-2 But Can Be Resensitized to Venetoclax through Bcl-XL Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Venetoclax resistance leads to broad resistance to standard-of-care anti-MM agents, but not to immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Dalvotoclax Delivery Systems
Welcome to the technical support center for the optimization of Dalvotoclax delivery systems. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common initial hurdles when formulating this compound?
A1: The primary initial challenge with this compound, like many potent anti-cancer agents, is its poor aqueous solubility.[1][2][3] This can lead to difficulties in achieving the desired drug concentration for therapeutic efficacy and can also result in variable bioavailability.[1] Researchers often encounter issues with drug precipitation during formulation and storage.
Q2: Which delivery systems are most suitable for a hydrophobic drug like this compound?
A2: Nanoparticle-based drug delivery systems are highly suitable for hydrophobic drugs.[4][5][6] Lipid nanoparticles (LNPs), polymeric nanoparticles, and self-emulsifying drug delivery systems (SEDDS) are commonly employed to enhance solubility, improve stability, and facilitate targeted delivery.[7][8]
Q3: How can I improve the encapsulation efficiency of this compound in my nanoparticle formulation?
A3: Optimizing the lipid composition, the ratio of lipids to the drug, and the manufacturing process are crucial for improving encapsulation efficiency.[7][9] For lipid-based systems, adjusting the charge of the lipids and the pH of the aqueous phase can enhance the entrapment of the drug.[9] Additionally, the choice of solvent and the mixing speed during nanoparticle formation can significantly impact encapsulation.[7]
Q4: My this compound-loaded nanoparticles are aggregating. What could be the cause and how can I prevent it?
A4: Nanoparticle aggregation can be caused by several factors, including suboptimal surface charge (zeta potential), inappropriate particle size, or issues with the formulation's stability over time.[9] To prevent aggregation, ensure a sufficiently high zeta potential (generally > ±20 mV) to induce electrostatic repulsion. Incorporating stabilizing agents like polyethylene (B3416737) glycol (PEG) can also provide steric hindrance to prevent particles from clumping together.[10]
Q5: What is the significance of the polydispersity index (PDI) and what is an acceptable value?
A5: The polydispersity index (PDI) is a measure of the heterogeneity of particle sizes in your formulation. A lower PDI indicates a more uniform and monodisperse population of nanoparticles. For drug delivery applications, a PDI value below 0.3 is generally considered acceptable, with values below 0.2 being ideal for ensuring consistent performance and biodistribution.
Troubleshooting Guides
Issue 1: Low Drug Loading of this compound
| Potential Cause | Troubleshooting Steps |
| Poor solubility of this compound in the chosen lipid or polymer matrix. | 1. Screen various lipids or polymers to identify one with higher solubilizing capacity for this compound. 2. Incorporate a co-solvent in the organic phase to improve drug solubility. 3. Consider creating a solid dispersion of this compound to enhance its dissolution in the matrix.[1] |
| Drug precipitation during nanoparticle formation. | 1. Optimize the mixing speed and temperature during the formulation process. 2. Adjust the pH of the aqueous phase to a level where this compound has lower solubility, promoting its partitioning into the lipid phase. 3. Increase the viscosity of the dispersed phase to slow down drug diffusion and precipitation. |
| Suboptimal drug-to-carrier ratio. | 1. Systematically vary the initial drug-to-lipid/polymer ratio to find the optimal loading concentration. 2. Be aware that exceeding the saturation limit of the carrier will lead to low encapsulation and potential drug crystallization. |
Issue 2: Inconsistent Particle Size and High PDI
| Potential Cause | Troubleshooting Steps |
| Inadequate energy input during homogenization or sonication. | 1. Increase the homogenization pressure or sonication amplitude and duration. 2. Ensure the formulation is processed for a sufficient number of cycles to achieve a stable and uniform particle size. |
| Issues with the formulation components. | 1. Verify the quality and purity of lipids, polymers, and surfactants. 2. Optimize the concentration of the surfactant or stabilizing agent. Insufficient amounts can lead to particle fusion and a broader size distribution. |
| Suboptimal processing parameters in microfluidics. | 1. Adjust the total flow rate and the flow rate ratio of the aqueous and organic phases.[7] 2. Ensure the microfluidic chip is not clogged and is functioning correctly. |
Issue 3: Premature Drug Release
| Potential Cause | Troubleshooting Steps |
| Instability of the nanoparticle structure. | 1. Select lipids with higher phase transition temperatures or polymers with higher glass transition temperatures to create a more rigid matrix. 2. Incorporate cholesterol into lipid formulations to increase membrane rigidity and reduce drug leakage. |
| Drug partitioning to the aqueous phase. | 1. Modify the surface of the nanoparticles to be more hydrophilic, which can help retain the hydrophobic drug within the core. 2. Consider cross-linking the polymer shell to create a more robust barrier to drug diffusion. |
| Burst release from surface-adsorbed drug. | 1. Optimize the purification process (e.g., dialysis, tangential flow filtration) to effectively remove any unencapsulated or surface-adsorbed drug. |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded Lipid Nanoparticles (LNPs) by Microfluidics
Objective: To prepare this compound-loaded LNPs with controlled particle size and high encapsulation efficiency.
Materials:
-
This compound
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
-
Cholesterol
-
PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000)
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Methodology:
-
Preparation of Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[11] Dissolve this compound in this lipid-ethanol mixture to a desired concentration.
-
Preparation of Aqueous Phase: Prepare a citrate buffer at pH 4.0.
-
Microfluidic Mixing: Set the total flow rate and the flow rate ratio on the microfluidic device. A typical starting point is a total flow rate of 12 mL/min and an aqueous to organic flow rate ratio of 3:1.
-
Nanoparticle Formation: Load the lipid-Dalvotoclax-ethanol solution into one syringe and the citrate buffer into another. Start the flow to allow for rapid mixing in the microfluidic cartridge, leading to the self-assembly of LNPs.
-
Purification: Dialyze the resulting LNP suspension against PBS (pH 7.4) for at least 12 hours to remove ethanol and unencapsulated drug.
-
Characterization: Measure the particle size, PDI, and zeta potential using dynamic light scattering (DLS). Determine the encapsulation efficiency and drug loading using a suitable analytical method like HPLC after lysing the nanoparticles.
Protocol 2: Determination of Encapsulation Efficiency and Drug Loading
Objective: To quantify the amount of this compound encapsulated within the nanoparticles.
Materials:
-
This compound-loaded nanoparticle suspension
-
Lysis buffer (e.g., 1% Triton X-100 in a suitable solvent)
-
Mobile phase for HPLC
-
HPLC system with a suitable column (e.g., C18)
Methodology:
-
Separation of Free Drug: Centrifuge the nanoparticle suspension using a centrifugal filter device to separate the nanoparticles from the aqueous phase containing the unencapsulated drug.
-
Quantification of Free Drug: Measure the concentration of this compound in the filtrate using HPLC. This represents the amount of unencapsulated drug.
-
Quantification of Total Drug: Take a known volume of the original nanoparticle suspension and add the lysis buffer to disrupt the nanoparticles and release the encapsulated drug.
-
HPLC Analysis: Analyze the lysed sample by HPLC to determine the total concentration of this compound.
-
Calculations:
-
Encapsulation Efficiency (%EE): %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (%DL): %DL = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
Quantitative Data Summary
Table 1: Influence of Lipid Composition on LNP Properties
| Formulation ID | Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid (Molar Ratio) | Particle Size (nm) | PDI | Encapsulation Efficiency (%) |
| LNP-1 | 50:10:38.5:1.5 | 85.2 ± 3.1 | 0.12 ± 0.02 | 92.5 ± 2.8 |
| LNP-2 | 40:20:38.5:1.5 | 98.7 ± 4.5 | 0.18 ± 0.03 | 85.1 ± 3.5 |
| LNP-3 | 50:10:35:5 | 79.4 ± 2.9 | 0.11 ± 0.01 | 90.3 ± 2.2 |
Table 2: Effect of Microfluidic Parameters on Particle Size
| Flow Rate Ratio (Aqueous:Organic) | Total Flow Rate (mL/min) | Particle Size (nm) | PDI |
| 3:1 | 6 | 105.6 ± 5.2 | 0.21 ± 0.04 |
| 3:1 | 12 | 85.2 ± 3.1 | 0.12 ± 0.02 |
| 3:1 | 18 | 75.9 ± 2.8 | 0.10 ± 0.02 |
| 4:1 | 12 | 82.1 ± 3.5 | 0.13 ± 0.03 |
Visualizations
References
- 1. pharmtech.com [pharmtech.com]
- 2. brieflands.com [brieflands.com]
- 3. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanoparticle-Based Cancer Treatment: Limitations, Challenges, and Future Applications [mail.mediresonline.org]
- 5. Nanoparticle-based drug delivery systems targeting cancer cell surfaces - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02969G [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Drug delivery and nanoparticles: Applications and hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to BCL-2 Family Inhibitors: Evaluating Dalvotoclax and its Peers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comparative analysis of Dalvotoclax and other B-cell lymphoma 2 (BCL-2) family protein inhibitors. While specific experimental data for this compound is not yet widely available in the public domain, this document outlines the essential experiments and data required for a comprehensive evaluation, using established compounds like Venetoclax as a benchmark.
Introduction to BCL-2 Family Inhibitors
The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway, making them critical targets in oncology.[1] This family includes pro-apoptotic members (e.g., BAX, BAK, BIM) and anti-apoptotic members (e.g., BCL-2, BCL-xL, MCL-1).[1] In many cancers, the overexpression of anti-apoptotic proteins allows malignant cells to evade programmed cell death. BCL-2 inhibitors, also known as BH3 mimetics, are designed to block the function of these anti-apoptotic proteins, thereby restoring the natural process of apoptosis in cancer cells.
This compound is identified as a potent and selective inhibitor of the anti-apoptotic protein BCL-2.[2] Its evaluation and comparison with other BCL-2 inhibitors would involve a series of standardized preclinical assays to determine its potency, selectivity, and efficacy.
Key Comparative Parameters and Experimental Data
A thorough comparison of this compound with similar compounds would necessitate the following quantitative data, summarized for clarity.
Table 1: In Vitro Binding Affinity of BCL-2 Family Inhibitors
This table would quantify the binding affinity of the compounds to various BCL-2 family members, indicating their potency and selectivity. Lower Ki or IC50 values denote higher affinity.
| Compound | BCL-2 (Ki/IC50, nM) | BCL-xL (Ki/IC50, nM) | MCL-1 (Ki/IC50, nM) |
| This compound | Data not available | Data not available | Data not available |
| Venetoclax (ABT-199) | <0.01 | 48 | >4400 |
| Navitoclax (ABT-263) | <1 | <1 | >1000 |
| ABT-737 | <1 | <1 | >1000 |
| S63845 | >10000 | >10000 | 0.19 (Kd) |
| AZD5991 | >20000 | >36000 | 0.72 |
Data for Venetoclax, Navitoclax, ABT-737, S63845, and AZD5991 are compiled from publicly available sources. The lack of data for this compound highlights a critical gap for direct comparison.
Table 2: Cellular Activity of BCL-2 Family Inhibitors in Cancer Cell Lines
This table would showcase the cytotoxic effects of the inhibitors on various cancer cell lines, typically measured as the half-maximal inhibitory concentration (IC50).
| Compound | Cell Line 1 (e.g., RS4;11 - B-cell leukemia) IC50 (nM) | Cell Line 2 (e.g., MOLT-4 - T-cell leukemia) IC50 (nM) | Cell Line 3 (e.g., H146 - Small cell lung cancer) IC50 (nM) |
| This compound | Data not available | Data not available | Data not available |
| Venetoclax (ABT-199) | ~8 | >1000 | ~4 |
| Navitoclax (ABT-263) | ~30 | ~100 | ~20 |
Representative IC50 values for Venetoclax and Navitoclax are illustrative and can vary based on the specific cell line and experimental conditions.
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and experimental procedures is crucial for understanding the evaluation process.
Caption: BCL-2 inhibitor mechanism of action.
Caption: Preclinical evaluation workflow.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are essential.
BCL-2 Family Protein Binding Affinity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
-
Objective: To determine the binding affinity (IC50 or Ki) of the test compound to purified BCL-2 family proteins.
-
Principle: This assay measures the disruption of the interaction between a BCL-2 family protein and a fluorescently labeled BH3 peptide by the inhibitor.
-
Protocol:
-
Recombinant, purified BCL-2, BCL-xL, and MCL-1 proteins are used.
-
A fluorescently labeled BH3 peptide (e.g., from BIM or BAD) that binds to the target protein is used as a probe.
-
The assay is typically performed in a 384-well plate format.
-
A reaction mixture is prepared containing the BCL-2 family protein, the fluorescent BH3 peptide, and a dilution series of the test compound (e.g., this compound).
-
The mixture is incubated to allow binding to reach equilibrium.
-
The TR-FRET signal is read using a plate reader with appropriate excitation and emission wavelengths. A decrease in the FRET signal indicates inhibition of the protein-peptide interaction.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Viability Assay (MTS Assay)
-
Objective: To measure the cytotoxic effect of the compound on cancer cell lines and determine the IC50 value.
-
Principle: This colorimetric assay measures the reduction of a tetrazolium salt (MTS) by metabolically active cells to a colored formazan (B1609692) product.
-
Protocol:
-
Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTS reagent is added to each well.
-
The plates are incubated for 1-4 hours to allow for the conversion of MTS to formazan.
-
The absorbance of the formazan product is measured at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined from the dose-response curves.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells.
-
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[2]
-
Protocol:
-
Cells are treated with the test compound at various concentrations for a defined period.
-
Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V (e.g., FITC-conjugated) and PI are added to the cell suspension.
-
The mixture is incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry.
-
The cell populations are quantified:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Conclusion
A robust and objective comparison of this compound with other BCL-2 inhibitors hinges on the generation of high-quality, quantitative data from standardized assays. While information on this compound is currently limited, the experimental framework outlined in this guide provides a clear path for its evaluation. As more data becomes available, the tables and diagrams presented here can be populated to facilitate a direct and comprehensive comparison, enabling researchers and drug development professionals to accurately assess the therapeutic potential of this novel BCL-2 inhibitor.
References
- 1. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Next-Generation BCL-2 Inhibitor Sonrotoclax versus First-Generation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (BCL-2) protein family is a critical regulator of the intrinsic apoptotic pathway, making it a prime target for anti-cancer therapies. First-generation BCL-2 inhibitors, such as ABT-737 and its orally bioavailable successor Navitoclax, validated the therapeutic potential of targeting this pathway. However, their broader activity against other anti-apoptotic proteins like BCL-xL led to dose-limiting toxicities, primarily thrombocytopenia. This has spurred the development of next-generation inhibitors with improved selectivity and potency.
This guide provides a detailed comparison of the next-generation BCL-2 inhibitor, Sonrotoclax (BGB-11417) , against first-generation inhibitors. Due to the limited publicly available data on Dalvotoclax, this guide focuses on Sonrotoclax as a representative advanced BCL-2 inhibitor to provide a data-rich, comparative analysis for research and drug development professionals.
Mechanism of Action: A Refined Approach to Apoptosis Induction
Both first-generation and next-generation BCL-2 inhibitors function as BH3 mimetics. They bind to the BH3-binding groove of anti-apoptotic BCL-2 proteins, displacing pro-apoptotic proteins like BIM. This frees up effector proteins BAX and BAK to oligomerize on the mitochondrial outer membrane, leading to its permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[1]
The key distinction lies in their binding selectivity. First-generation inhibitors like Navitoclax bind potently to BCL-2, BCL-xL, and BCL-w.[2] In contrast, Sonrotoclax is a highly selective and potent inhibitor of BCL-2, with significantly lower affinity for BCL-xL and other BCL-2 family members.[3][4] This enhanced selectivity is designed to minimize off-target toxicities associated with BCL-xL inhibition.[3]
Comparative Performance Data
Binding Affinity and Selectivity
The enhanced potency and selectivity of Sonrotoclax are evident in its binding affinity for BCL-2 family proteins compared to first-generation inhibitors.
| Inhibitor | BCL-2 (KD/IC50, nM) | BCL-xL (KD/IC50, nM) | BCL-w (KD/IC50, nM) | MCL-1 (KD/IC50, nM) | Selectivity (BCL-xL/BCL-2) |
| Sonrotoclax | 0.046 | >92 | - | - | ~2000-fold[3] |
| Venetoclax (B612062) | 1.1 | 358 | - | - | ~325-fold[3] |
| Navitoclax | <1 | <1 | <1 | >1000 | Non-selective |
| ABT-737 | <1 | <1 | <1 | >1000 | Non-selective |
Data compiled from publicly available sources.[2][3] Note: KD (dissociation constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity; lower values indicate stronger binding.
Sonrotoclax demonstrates a 24-fold improvement in binding affinity to BCL-2 compared to Venetoclax.[3] Furthermore, it retains strong binding affinity to the G101V mutant of BCL-2, a common resistance mutation to Venetoclax.[3]
Preclinical and Clinical Efficacy
Preclinical studies have shown that Sonrotoclax is more potent than Venetoclax in inducing apoptosis in various lymphoma and leukemia cell lines.[5] In vivo models have demonstrated its anti-tumor activity and ability to inhibit tumor growth.[6]
Clinical trials for Sonrotoclax are ongoing for various hematologic malignancies, including mantle cell lymphoma (MCL) and Waldenström macroglobulinemia.[4][7] The FDA has granted priority review for Sonrotoclax for patients with relapsed or refractory MCL who have progressed after treatment with a Bruton's tyrosine kinase (BTK) inhibitor, based on promising overall response rates in the BGB-11417-201 trial.[8][9] Combination studies of Sonrotoclax with the BTK inhibitor zanubrutinib (B611923) have shown high rates of undetectable minimal residual disease (uMRD) in treatment-naïve chronic lymphocytic leukemia (CLL) patients.[10][11]
First-generation inhibitors like Navitoclax also showed clinical activity, but their development has been hampered by on-target thrombocytopenia due to BCL-xL inhibition.[2]
Experimental Protocols
BCL-2 Family Protein Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the binding affinity of an inhibitor to a specific BCL-2 family protein.
Materials:
-
Recombinant His-tagged BCL-2 family protein (e.g., BCL-2, BCL-xL)
-
Biotinylated BH3 peptide ligand
-
Terbium-labeled anti-His antibody (donor)
-
Dye-labeled streptavidin (acceptor)
-
Assay buffer (e.g., PBS with 0.05% Tween 20)
-
Test compounds (Sonrotoclax, Navitoclax, etc.)
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the BCL-2 family protein, biotinylated BH3 peptide, and the test compound or vehicle control.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding equilibrium.
-
Add the TR-FRET detection reagents (Terbium-labeled anti-His antibody and dye-labeled streptavidin).
-
Incubate for another defined period (e.g., 60 minutes) at room temperature in the dark.
-
Measure the TR-FRET signal using a plate reader (excitation at 340 nm, emission at 620 nm for Terbium and 665 nm for the acceptor dye).
-
The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates inhibition of the protein-peptide interaction.
-
Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with a BCL-2 inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
BCL-2 inhibitor (e.g., Sonrotoclax) and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the BCL-2 inhibitor and a vehicle control.
-
Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Harvest the cells, including both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[12][13]
Conclusion
Next-generation BCL-2 inhibitors, exemplified by Sonrotoclax, represent a significant advancement over first-generation agents. Their high potency and selectivity for BCL-2 offer the potential for improved therapeutic efficacy and a more favorable safety profile by minimizing BCL-xL-related toxicities. The ability of Sonrotoclax to target resistance mutations further highlights its promise. As clinical data continues to emerge, these next-generation inhibitors are poised to expand the application of BCL-2 targeted therapy in hematologic malignancies and potentially solid tumors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. BCL2 Family Inhibitors in the Biology and Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonrotoclax overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Facebook [cancer.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Sonrotoclax + Zanubrutinib: First CLL Treatment - HealthTree for Chronic Lymphocytic Leukemia [healthtree.org]
- 11. cllsociety.org [cllsociety.org]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of BCL-2 Inhibitors: Dalvotoclax and Venetoclax
A Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 3, 2025
Introduction
The B-cell lymphoma 2 (BCL-2) protein is a pivotal regulator of the intrinsic apoptotic pathway, and its overexpression is a hallmark of various hematologic malignancies, contributing to tumor cell survival and therapeutic resistance. The development of BCL-2 inhibitors, specifically BH3 mimetics, has revolutionized the treatment landscape for these cancers. Venetoclax (B612062), the first-in-class, FDA-approved BCL-2 selective inhibitor, has demonstrated remarkable clinical efficacy. This guide provides a comparative analysis of Venetoclax and a more recent BCL-2 inhibitor, Dalvotoclax. While extensive data is available for Venetoclax, information on this compound is currently limited in the public domain. This guide will present the available data for both compounds and outline the necessary experimental frameworks for a comprehensive comparison.
Chemical Structures and Physicochemical Properties
A fundamental aspect of understanding the pharmacology of this compound and Venetoclax lies in their chemical structures, which dictate their binding affinity, selectivity, and pharmacokinetic properties.
| Property | This compound | Venetoclax |
| Chemical Formula | C45H47ClF3N7O8S | C45H50ClN7O7S |
| Molecular Weight | 938.42 g/mol | 868.44 g/mol |
| IUPAC Name | (S)-N-((4-(((1,4-dioxan-2-yl)methyl)amino)-3-nitrophenyl)sulfonyl)-2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((2'-chloro-5,5-dimethyl-4'-(trifluoromethyl)-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide | 4-(4-((2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl)methyl)piperazin-1-yl)-N-((3-nitro-4-((tetrahydro-2H-pyran-4-ylmethyl)amino)phenyl)sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide |
| CAS Number | 2416927-21-2 | 1257044-40-8 |
Mechanism of Action: Targeting the Apoptotic Pathway
Both this compound and Venetoclax are classified as BH3 mimetics. They function by selectively binding to the BH3-binding groove of the anti-apoptotic protein BCL-2. This action displaces pro-apoptotic proteins, such as BIM, which are then free to activate BAX and BAK. The activation of BAX and BAK leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately culminating in apoptosis (programmed cell death).[1][2]
Mechanism of action of this compound and Venetoclax.
Preclinical Performance: A Data-Driven Comparison
A comprehensive comparison of BCL-2 inhibitors requires rigorous preclinical evaluation of their binding affinity, selectivity, and cellular activity. While extensive data is available for Venetoclax, similar quantitative data for this compound is not yet publicly accessible.
Binding Affinity and Selectivity
The potency and safety of a BCL-2 inhibitor are largely determined by its binding affinity for BCL-2 and its selectivity against other anti-apoptotic BCL-2 family members, such as BCL-xL, BCL-w, and MCL-1. Inhibition of BCL-xL, for instance, is associated with on-target thrombocytopenia.[3]
| Parameter | This compound | Venetoclax |
| BCL-2 Binding Affinity (Ki) | Data not publicly available | <0.01 nM[4] |
| BCL-xL Binding Affinity (Ki) | Data not publicly available | >1 µM[5][6] |
| BCL-w Binding Affinity (Ki) | Data not publicly available | >1 µM[5] |
| MCL-1 Binding Affinity (Ki) | Data not publicly available | >1 µM |
| Selectivity (BCL-xL/BCL-2) | Data not publicly available | >1000-fold[7] |
In Vitro Cellular Activity
The efficacy of BCL-2 inhibitors is evaluated in various cancer cell lines to determine their cytotoxic potential. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.
| Cell Line (Cancer Type) | This compound IC50 | Venetoclax IC50 |
| RS4;11 (Acute Lymphoblastic Leukemia) | Data not publicly available | ~8 nM |
| MOLT-4 (Acute Lymphoblastic Leukemia) | Data not publicly available | ~5 nM |
| SUDHL-4 (Diffuse Large B-cell Lymphoma) | Data not publicly available | Data varies by study |
| Primary CLL cells | Data not publicly available | Median LC50 3 nM[6] |
Clinical Performance: Efficacy and Safety
Clinical trial data provides the ultimate assessment of a drug's therapeutic potential. Venetoclax has undergone extensive clinical evaluation, leading to its approval for various hematologic malignancies. As of now, public data from clinical trials of this compound is not available.
Venetoclax: Key Clinical Trial Results
| Trial Identifier | Indication | Treatment Regimen | Overall Response Rate (ORR) | Complete Remission (CR) Rate | Key Adverse Events (Grade ≥3) |
| M13-982 (Phase 2) [8] | Relapsed/Refractory CLL with 17p deletion | Venetoclax monotherapy | 79.4% | 7.5% | Neutropenia (40%), Anemia (18%), Thrombocytopenia (15%) |
| MURANO (Phase 3) [2] | Relapsed/Refractory CLL | Venetoclax + Rituximab | 92.3% | 26.8% | Neutropenia (57.7%), Infections (17.5%), Tumor Lysis Syndrome (3%) |
| VIALE-A (Phase 3) | Newly diagnosed AML (ineligible for intensive chemo) | Venetoclax + Azacitidine | 66.4% | 36.7% | Neutropenia, Thrombocytopenia, Febrile Neutropenia |
This compound: Clinical Development Status
Information regarding the clinical development of this compound, including ongoing or completed clinical trials, is not currently in the public domain.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of BCL-2 inhibitors.
BCL-2 Binding Affinity Assay (Surface Plasmon Resonance - SPR)
Objective: To determine the binding affinity (KD) of the inhibitor to purified BCL-2 protein.
Workflow for SPR-based binding affinity assay.
Methodology:
-
Immobilization of BCL-2: Recombinant human BCL-2 protein is immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Analyte Injection: A series of concentrations of the BCL-2 inhibitor (e.g., this compound or Venetoclax) are injected over the sensor surface. A running buffer (e.g., HBS-EP+) is used.
-
Data Acquisition: The association and dissociation of the inhibitor to BCL-2 are monitored in real-time by detecting changes in the refractive index at the sensor surface, measured in response units (RU).
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
In Vitro Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the cytotoxic effect of the inhibitor on cancer cell lines and calculate the IC50 value.
Workflow for a cell viability assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the BCL-2 inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified duration (e.g., 48 or 72 hours).
-
Reagent Addition: A luminescent cell viability reagent (e.g., CellTiter-Glo®) is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Signal Measurement: Luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal is normalized to the vehicle control, and the data is fitted to a dose-response curve to determine the IC50 value.
In Vivo Efficacy Study (Xenograft Mouse Model)
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Workflow for an in vivo efficacy study.
Methodology:
-
Cell Implantation: Human cancer cells (e.g., from a leukemia or lymphoma cell line) are subcutaneously implanted into immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Establishment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Group Assignment: Mice are randomized into treatment and control groups.
-
Drug Administration: The BCL-2 inhibitor is administered to the treatment group via an appropriate route (e.g., oral gavage), while the control group receives a vehicle.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated to assess the efficacy of the compound.
Conclusion and Future Directions
Venetoclax has established a new paradigm in the treatment of BCL-2-dependent hematologic malignancies. Its high selectivity and potent pro-apoptotic activity have translated into significant clinical benefits for patients. This compound, as a novel BCL-2 inhibitor, holds the potential to further advance this therapeutic strategy. However, a comprehensive comparative analysis is currently hampered by the limited availability of public data on this compound.
Future research should focus on elucidating the preclinical and clinical profile of this compound. Head-to-head studies comparing its binding affinity, selectivity, and efficacy against Venetoclax in relevant cancer models are crucial. Furthermore, clinical trials will be necessary to determine its safety and efficacy in patients. As our understanding of the mechanisms of resistance to BCL-2 inhibitors grows, the development of next-generation inhibitors like this compound will be instrumental in overcoming these challenges and improving outcomes for patients with hematologic cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. Review of Venetoclax in CLL, AML and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profile of venetoclax and its potential in the context of treatment of relapsed or refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Potential Biomarkers for Treatment Response to the BCL-2 Inhibitor Venetoclax: State of the Art and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting BCL2 With BH3 Mimetics: Basic Science and Clinical Application of Venetoclax in Chronic Lymphocytic Leukemia and Related B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. fiercebiotech.com [fiercebiotech.com]
Independent Verification of BCL-2 Inhibition: A Comparative Guide to BH3 Mimetics
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This guide was initially intended to focus on the independent verification of Dalvotoclax's mechanism of action. However, publicly available information and experimental data for this compound are limited at this time. Therefore, this guide uses the well-characterized and clinically approved BCL-2 inhibitor, Venetoclax (B612062) (ABT-199) , as a primary example to illustrate the principles of BCL-2 inhibition and to provide a comparative analysis with other relevant BH3 mimetics. This compound is also a potent and selective BCL-2 inhibitor, and much of the information presented here regarding the mechanism of selective BCL-2 inhibition is expected to be broadly applicable.[1][2]
Introduction to BCL-2 and the Mechanism of BH3 Mimetics
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptosis pathway, a programmed cell death mechanism crucial for tissue homeostasis and eliminating damaged or cancerous cells.[3][4] This family includes both anti-apoptotic proteins (like BCL-2, BCL-xL, and MCL-1) and pro-apoptotic proteins (like BAX and BAK). In many hematologic malignancies, cancer cells overexpress anti-apoptotic BCL-2 proteins, which sequesters pro-apoptotic proteins and prevents them from initiating cell death, thus promoting cell survival.[3][4]
BH3 mimetics are a class of drugs designed to mimic the action of the natural antagonists of these anti-apoptotic proteins, the BH3-only proteins. By binding to the BH3-binding groove of anti-apoptotic proteins like BCL-2, these drugs liberate pro-apoptotic proteins. This allows the pro-apoptotic effector proteins BAX and BAK to oligomerize on the mitochondrial outer membrane, leading to its permeabilization, the release of cytochrome c, and ultimately, caspase activation and apoptosis.[4]
Comparative Analysis of BH3 Mimetics
The efficacy and safety of BH3 mimetics are largely determined by their binding selectivity for different anti-apoptotic BCL-2 family members.
| Compound | Target(s) | Key Efficacy Data | Noteworthy Toxicities |
| Venetoclax (ABT-199) | Selective BCL-2 | High response rates in Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML).[5][6] | Tumor Lysis Syndrome (TLS), neutropenia.[6] |
| Navitoclax (ABT-263) | BCL-2, BCL-xL | Activity in various hematologic malignancies. | Thrombocytopenia (due to BCL-xL inhibition). |
| S63845 | Selective MCL-1 | Potent activity against MCL-1-dependent cancers. | On-target toxicities are under investigation. |
| A1331852 | Selective BCL-xL | Preclinical activity in BCL-xL-dependent tumors. | Potential for thrombocytopenia. |
Signaling Pathway of BCL-2 Inhibition
The following diagram illustrates the mechanism of action of a selective BCL-2 inhibitor like Venetoclax in inducing apoptosis.
Caption: Mechanism of Venetoclax-induced apoptosis.
Experimental Protocols for Verification
The independent verification of a BCL-2 inhibitor's mechanism relies on a series of key experiments. Below are detailed methodologies for some of these critical assays.
Competitive Binding Assay (e.g., Fluorescence Polarization)
Objective: To quantitatively measure the binding affinity of the inhibitor to a specific BCL-2 family protein.
Protocol:
-
Reagents: Purified recombinant BCL-2 family protein, a fluorescently labeled BH3 peptide probe (e.g., FITC-labeled BIM BH3 peptide), and the test inhibitor (e.g., Venetoclax).
-
Procedure:
-
A fixed concentration of the BCL-2 protein and the fluorescent probe are incubated together, allowing them to bind, resulting in a high fluorescence polarization value.
-
Increasing concentrations of the test inhibitor are added to the mixture.
-
The inhibitor competes with the fluorescent probe for binding to the BCL-2 protein.
-
As the inhibitor displaces the probe, the fluorescence polarization value decreases.
-
-
Data Analysis: The data is plotted as fluorescence polarization versus inhibitor concentration, and the IC50 (the concentration of inhibitor that displaces 50% of the probe) is calculated. This is then used to determine the binding affinity (Ki).
Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
Objective: To assess the cytotoxic effect of the inhibitor on cancer cell lines.
Protocol:
-
Cell Culture: Cancer cell lines with known BCL-2 dependencies (e.g., certain CLL or AML cell lines) are cultured under standard conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the BCL-2 inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
Assay:
-
For MTS assays, a tetrazolium salt is added, which is converted by viable cells into a colored formazan (B1609692) product, measured by absorbance.
-
For CellTiter-Glo®, a reagent that measures ATP levels is added, and luminescence is measured, which is proportional to the number of viable cells.
-
-
Data Analysis: Cell viability is plotted against inhibitor concentration to determine the EC50 (the concentration of inhibitor that causes a 50% reduction in cell viability).
Co-Immunoprecipitation (Co-IP)
Objective: To demonstrate that the inhibitor disrupts the interaction between BCL-2 and pro-apoptotic proteins within the cell.
Protocol:
-
Cell Treatment: Treat BCL-2-dependent cells with either a vehicle control or the BCL-2 inhibitor for a specified time.
-
Cell Lysis: Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for BCL-2, which is coupled to magnetic or agarose (B213101) beads. This will pull down BCL-2 and any proteins bound to it.
-
Western Blotting:
-
Elute the bound proteins from the beads and separate them by size using SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies against BCL-2 and a pro-apoptotic protein (e.g., BIM).
-
-
Analysis: In the vehicle-treated sample, both BCL-2 and BIM should be detected, indicating their interaction. In the inhibitor-treated sample, the amount of BIM pulled down with BCL-2 should be significantly reduced, demonstrating the disruption of their interaction.
Experimental Workflow for Evaluating BH3 Mimetics
The following diagram outlines a typical workflow for the preclinical evaluation of a novel BH3 mimetic.
Caption: Preclinical evaluation workflow for BH3 mimetics.
Conclusion
The independent verification of a BCL-2 inhibitor's mechanism of action is a multifaceted process that involves a combination of biochemical and cell-based assays. By using well-established drugs like Venetoclax as a benchmark, researchers can rigorously evaluate novel compounds. The data presented in this guide provides a framework for understanding and comparing the performance of different BH3 mimetics, which is essential for the continued development of targeted therapies for cancer. As more data on emerging BCL-2 inhibitors like this compound becomes available, similar comparative analyses will be crucial for defining their therapeutic potential.
References
- 1. This compound | BCL-2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medkoo.com [medkoo.com]
- 3. What is the mechanism of Venetoclax? [synapse.patsnap.com]
- 4. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Venetoclax plus LDAC for newly diagnosed AML ineligible for intensive chemotherapy: a phase 3 randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nortonhealthcareprovider.com [nortonhealthcareprovider.com]
Dalvotoclax: A Comparative Analysis of a Novel Bcl-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Dalvotoclax, a novel and selective B-cell lymphoma 2 (Bcl-2) inhibitor. While comprehensive peer-reviewed data on this compound remains limited in the public domain, this document synthesizes available information, drawing comparisons with the well-established Bcl-2 inhibitor, Venetoclax. The information presented is intended to provide a preliminary benchmark for researchers interested in the evolving landscape of anti-apoptotic therapies.
Introduction to this compound
This compound is a potent small molecule inhibitor targeting the anti-apoptotic protein Bcl-2.[1][2][3] By binding to the BH3 homology groove of Bcl-2, this compound displaces pro-apoptotic proteins, thereby initiating the intrinsic pathway of apoptosis. This mechanism of action is crucial in various hematological malignancies where Bcl-2 is overexpressed, leading to cancer cell survival and resistance to conventional therapies.
Publicly available information from chemical suppliers identifies this compound by its CAS number 2416927-21-2 and chemical formula C45H47ClF3N7O8S.[4][5]
Performance in Preclinical Assays: A Comparative Perspective
Direct, head-to-head comparative studies of this compound and other Bcl-2 inhibitors are not yet available in the published literature. However, by examining typical assays used to characterize Bcl-2 inhibitors, we can establish a framework for its potential performance relative to Venetoclax.
Table 1: Benchmarking Key Performance Indicators for Bcl-2 Inhibitors
| Parameter | This compound | Venetoclax (ABT-199) - Representative Data | Assay Type | Significance |
| Binding Affinity (Ki) | Data not publicly available | < 0.01 nM (for Bcl-2) | Biochemical Assay (e.g., TR-FRET, AlphaScreen) | Measures the direct binding strength of the inhibitor to its target protein. A lower Ki indicates higher potency. |
| In Vitro Efficacy (IC50) | Data not publicly available | Sub-nanomolar to low nanomolar in sensitive cell lines (e.g., RS4;11, MOLT-4) | Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) | Measures the concentration of the inhibitor required to reduce cell viability by 50%, indicating cellular potency. |
| Selectivity | Data not publicly available | >1000-fold selective for Bcl-2 over Bcl-xL and Mcl-1 | Biochemical or Cellular Assays against a panel of Bcl-2 family proteins | High selectivity for Bcl-2 over other anti-apoptotic proteins like Bcl-xL is desirable to minimize off-target toxicities, such as thrombocytopenia. |
| Apoptosis Induction | Data not publicly available | Potent induction of apoptosis in sensitive cell lines, measurable within hours. | Apoptosis Assays (e.g., Annexin V/PI staining, Caspase-3/7 activation) | Confirms the mechanism of action by directly measuring the induction of programmed cell death. |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the performance of Bcl-2 inhibitors like this compound and Venetoclax.
Bcl-2 Family Protein Binding Affinity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
-
Objective: To determine the binding affinity (Ki) of the test compound to Bcl-2 and other anti-apoptotic family members (Bcl-xL, Mcl-1, Bcl-w, Bfl-1).
-
Principle: This assay measures the proximity of two molecules labeled with fluorophores. A fluorescent donor (e.g., Europium-labeled antibody) and an acceptor (e.g., APC-labeled tracer) are brought together when the inhibitor does not displace a biotinylated BH3 peptide from the GST-tagged Bcl-2 protein bound to the antibody.
-
Methodology:
-
Recombinant human Bcl-2 family proteins (GST-tagged) are incubated with a biotinylated BH3 peptide specific for each protein.
-
A serial dilution of the test compound (this compound or reference compound) is added to the protein-peptide mixture.
-
Europium-labeled anti-GST antibody and Streptavidin-Allophycocyanin (SA-APC) are added.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
The TR-FRET signal is read on a compatible plate reader. A decrease in the FRET signal indicates displacement of the BH3 peptide by the inhibitor.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
-
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound in various cancer cell lines.
-
Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Methodology:
-
Cancer cell lines (e.g., hematological malignancy lines like RS4;11, MOLT-4, or solid tumor lines) are seeded in 96-well plates and allowed to adhere overnight.
-
A serial dilution of the test compound is added to the cells.
-
Cells are incubated for a specified period (e.g., 72 hours).
-
The CellTiter-Glo® reagent is added to each well, and the plate is incubated to stabilize the luminescent signal.
-
Luminescence is measured using a luminometer.
-
IC50 values are determined by plotting the percentage of viable cells against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
-
Apoptosis Induction Assay (Annexin V and Propidium Iodide Staining with Flow Cytometry)
-
Objective: To quantify the induction of apoptosis and distinguish it from necrosis.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
Methodology:
-
Cells are treated with the test compound at various concentrations for a defined period (e.g., 24 hours).
-
Cells are harvested and washed with cold phosphate-buffered saline (PBS).
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V (e.g., FITC or APC conjugate) and PI are added to the cell suspension.
-
The cells are incubated in the dark.
-
The stained cells are analyzed by flow cytometry. The cell population is gated into four quadrants: live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
-
Visualizing the Mechanism of Action and Experimental Workflow
Signaling Pathway of Bcl-2 Inhibition
Caption: Mechanism of apoptosis induction by this compound via Bcl-2 inhibition.
Experimental Workflow for Evaluating Bcl-2 Inhibitors
Caption: A typical in vitro workflow for assessing the performance of Bcl-2 inhibitors.
Conclusion
This compound represents a new entrant in the class of selective Bcl-2 inhibitors. While detailed, publicly available comparative data is currently sparse, the established methodologies for evaluating compounds like Venetoclax provide a clear roadmap for its characterization. The key determinants of its future clinical utility will be its potency against Bcl-2, its selectivity profile across the Bcl-2 family, and its efficacy in inducing apoptosis in relevant cancer models. As more data becomes available, a clearer picture of this compound's performance relative to existing therapies will emerge, informing its potential role in the treatment of hematological and other malignancies.
References
Assessing the Specificity of Bcl-2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, making them compelling targets for cancer therapy. The development of small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins has led to significant advancements in the treatment of certain hematologic malignancies. A key determinant of the clinical success and safety profile of these inhibitors is their specificity for individual anti-apoptotic Bcl-2 family members. This guide provides a comparative analysis of the specificity of Bcl-2 inhibitors, with a focus on the well-characterized selective inhibitor Venetoclax and the dual Bcl-2/Bcl-xL inhibitor Navitoclax. While Dalvotoclax is reported to be a selective Bcl-2 inhibitor, detailed public-domain data on its binding affinity profile is not currently available[1][2].
Mechanism of Action: Targeting the Apoptotic Switch
The intrinsic apoptosis pathway is governed by a delicate balance between pro-apoptotic proteins (e.g., BIM, BAD, BAX, BAK) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, Bfl-1/A1). In many cancers, the overexpression of anti-apoptotic proteins sequesters pro-apoptotic partners, preventing the mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. BH3 mimetic drugs, such as this compound, Venetoclax, and Navitoclax, bind to the hydrophobic groove of anti-apoptotic Bcl-2 family proteins, displacing the pro-apoptotic proteins and thereby triggering the apoptotic cascade.
Figure 1. Simplified signaling pathway of Bcl-2 family protein interactions and the targets of Bcl-2 inhibitors.
Comparative Specificity of Bcl-2 Inhibitors
The specificity of a Bcl-2 inhibitor is crucial as different cancer types can be dependent on different anti-apoptotic proteins for survival. Furthermore, off-target inhibition can lead to toxicities. For instance, inhibition of Bcl-xL is associated with on-target thrombocytopenia due to its role in platelet survival.
The binding affinity of an inhibitor to its target is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher affinity and potency.
| Inhibitor | Bcl-2 (Ki, nM) | Bcl-xL (Ki, nM) | Mcl-1 (Ki, nM) | Bcl-w (Ki, nM) | Bfl-1/A1 (Ki, nM) | Selectivity Profile |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Reported as a potent, selective Bcl-2 inhibitor[1] |
| Venetoclax | <0.01 | 48 | >444 | 245 | >444 | Highly selective for Bcl-2[3] |
| Navitoclax | ≤1 | ≤0.5 | >1000 | ≤1 | >1000 | Potent dual inhibitor of Bcl-2 and Bcl-xL[4][5] |
Experimental Protocols
Competitive Binding Affinity Assay (Fluorescence Polarization)
This assay quantitatively measures the binding affinity of an inhibitor to a Bcl-2 family protein.
Figure 2. Workflow for a fluorescence polarization-based competitive binding assay.
Methodology:
-
Reagents:
-
Purified, recombinant human Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1/A1 proteins.
-
A fluorescently labeled BH3 peptide (e.g., FITC-conjugated BIM BH3 peptide) that binds to the target proteins.
-
Test inhibitors (this compound, Venetoclax, Navitoclax) at a range of concentrations.
-
Assay buffer (e.g., PBS, 0.01% Tween-20).
-
-
Procedure:
-
In a microplate, add a fixed concentration of the recombinant Bcl-2 family protein and the fluorescently labeled BH3 peptide.
-
Add the test inhibitor at various concentrations to the wells.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
The binding of the large protein to the small fluorescent peptide results in a high polarization signal.
-
A potent inhibitor will displace the fluorescent peptide, leading to a decrease in the polarization signal.
-
Plot the polarization signal against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the concentration of the fluorescent peptide and its affinity for the protein.
-
Cell-Based Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay determines the functional consequence of Bcl-2 inhibition by measuring the induction of apoptosis in cancer cell lines.
Figure 3. Workflow for a Caspase-Glo® 3/7 apoptosis assay.
Methodology:
-
Reagents:
-
A cancer cell line known to be dependent on a specific Bcl-2 family member for survival.
-
Cell culture medium and supplements.
-
Test inhibitors (this compound, Venetoclax, Navitoclax) at a range of concentrations.
-
Caspase-Glo® 3/7 Assay System (Promega).
-
-
Procedure:
-
Seed the cells in a white-walled multi-well plate and allow them to adhere overnight.
-
Treat the cells with the test inhibitors at various concentrations for a specified period (e.g., 24-48 hours).
-
Add the Caspase-Glo® 3/7 reagent to each well. This reagent contains a luminogenic substrate for caspases-3 and -7.
-
Incubate the plate at room temperature to allow for cell lysis and caspase-mediated cleavage of the substrate, which generates a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The intensity of the luminescent signal is proportional to the amount of caspase-3 and -7 activity, and thus to the level of apoptosis.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration) for apoptosis induction.
-
Conclusion
The specificity profile of a Bcl-2 inhibitor is a critical factor influencing its therapeutic window and potential clinical applications. Highly selective inhibitors like Venetoclax offer the advantage of potent on-target activity with a reduced risk of off-target toxicities, such as the thrombocytopenia associated with Bcl-xL inhibition. Dual inhibitors like Navitoclax, while having a broader spectrum of activity that may be beneficial in certain contexts, also carry a higher risk of on-target toxicities. While this compound is positioned as a selective Bcl-2 inhibitor, a comprehensive, publicly available dataset on its binding affinities across the Bcl-2 family is needed for a direct and detailed comparison. The experimental protocols outlined in this guide provide a standardized framework for researchers to assess the specificity and cellular efficacy of novel Bcl-2 inhibitors.
References
Safety Operating Guide
Navigating the Uncharted: Proper Disposal Procedures for Dalvotoclax
For researchers, scientists, and drug development professionals, the responsible handling and disposal of novel compounds like Dalvotoclax, a potent BCL-2 inhibitor, is paramount to ensuring laboratory safety and environmental protection. In the absence of explicit disposal protocols from the manufacturer, a comprehensive strategy rooted in established best practices for potent research compounds is essential. This guide provides a procedural framework to manage this compound waste, from personal protective equipment (PPE) to final disposal, ensuring the safety of personnel and compliance with regulatory standards.
Core Principles of Potent Compound Disposal
Given that this compound is a potent, biologically active small molecule, it should be treated as a hazardous substance. All waste generated, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be managed as hazardous waste.[1][2][3] The primary goal is to prevent the release of the active compound into the environment and to minimize exposure to laboratory personnel.
Quantitative Data Summary for Hazardous Waste Streams
While specific quantitative data for this compound disposal is not publicly available, the following table summarizes the general characteristics and handling requirements for the types of hazardous waste that would be generated.
| Waste Stream | Description | Recommended Container | Handling and Storage | Disposal Route |
| Solid this compound Waste | Unused or expired pure compound, contaminated spatulas, weigh boats, etc. | Labeled, sealed, and chemically resistant container (e.g., HDPE). | Store in a designated, secure area for hazardous waste. Segregate from incompatible materials. | Licensed hazardous waste incineration. |
| Liquid this compound Waste | Solutions containing this compound (e.g., from experiments, stock solutions). | Labeled, sealed, and chemically resistant container (e.g., glass or HDPE). | Store in secondary containment to prevent spills. Do not mix with other solvent waste unless compatibility is known. | Licensed hazardous waste incineration or chemical treatment by a specialized waste disposal company. |
| Contaminated Labware | Glassware, plasticware (pipette tips, tubes), and other items in direct contact with this compound. | Puncture-resistant, labeled container. Sharps should be in a designated sharps container. | Autoclaving is not recommended for chemical waste. Items should be collected for incineration. | Licensed hazardous waste incineration. |
| Contaminated PPE | Gloves, lab coats, and other protective equipment contaminated with this compound. | Labeled, sealed plastic bags (yellow chemotherapy waste bags are often used). | Segregate from general lab trash. | Licensed hazardous waste incineration. |
Experimental Protocols: A Note on Chemical Deactivation
Currently, there are no published, validated experimental protocols for the chemical deactivation or degradation of this compound. General chemical degradation methods, such as oxidation with sodium hypochlorite, have been shown to be effective for some cytotoxic compounds.[4] However, attempting to neutralize or deactivate this compound without a validated protocol is strongly discouraged. Such procedures can be dangerous, potentially generating more hazardous byproducts, and should only be developed and performed by trained professionals with appropriate analytical verification.
The recommended and safest approach for the disposal of this compound is through a licensed hazardous waste management company that specializes in the disposal of potent pharmaceutical compounds, typically via high-temperature incineration.
Procedural Workflow for this compound Disposal
The following diagram illustrates the step-by-step logical workflow for the proper management and disposal of this compound waste in a laboratory setting.
By adhering to these stringent procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both researchers and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.[3][5]
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. Chemical degradation of wastes of antineoplastic agents. 2: Six anthracyclines: idarubicin, doxorubicin, epirubicin, pirarubicin, aclarubicin, and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vumc.org [vumc.org]
Essential Safety and Operational Guidance for Handling Dalvotoclax
Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling potent compounds like Dalvotoclax, a B-cell lymphoma 2 (Bcl-2) inhibitor. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on general guidelines for potent pharmaceutical compounds.[1] Specific requirements may vary based on the experimental procedure and risk assessment.
| PPE Component | Specification | Purpose |
| Gloves | Chemically resistant, powder-free (e.g., double-layered nitrile gloves) | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields, chemical splash goggles, or a face shield. | To protect eyes from splashes and aerosols. |
| Lab Coat | Disposable, solid-front, back-closing gown made of a low-linting and impervious material. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form of the compound or when there is a risk of aerosol generation. | To prevent inhalation of the compound. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | To prevent the spread of contamination outside of the designated handling area. |
Experimental Protocols: Handling and Disposal
Storage and Handling:
This compound should be stored in a cool, dry, and dark place. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.
Handling Procedure:
-
Preparation: Before handling this compound, ensure that the designated work area, typically a certified chemical fume hood or a biological safety cabinet, is clean and uncluttered. All necessary equipment and materials, including PPE, should be readily available.
-
Gowning: Don the appropriate PPE as specified in the table above. This includes double-gloving, a disposable gown, eye protection, and respiratory protection if handling the compound in powder form.
-
Weighing and Reconstitution: When weighing the powdered form of this compound, perform this task within a containment enclosure (e.g., a powder-containment hood) to minimize the risk of inhalation and contamination. When reconstituting the compound, add the solvent slowly and carefully to avoid splashing.
-
Experimental Use: All procedures involving this compound should be conducted in a manner that minimizes the generation of aerosols and dust. Use careful technique to avoid spills.
-
Decontamination: After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in a designated area, taking care to avoid self-contamination. The outer gloves should be removed first, followed by the gown, inner gloves, and other protective equipment. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan:
All waste generated from handling this compound, including contaminated PPE, disposable labware, and excess compound, is considered hazardous waste.[2][3]
-
Segregation: Segregate this compound waste from other laboratory waste streams.
-
Containment: Place all solid waste into a clearly labeled, sealed, and puncture-resistant hazardous waste container. Liquid waste should be collected in a designated, sealed, and chemically compatible container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical name (this compound).
-
Storage: Store hazardous waste containers in a designated, secure area away from general laboratory traffic until they are collected by a licensed hazardous waste disposal service.
-
Disposal: Arrange for the disposal of this compound waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][3]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
